(113C)Methanesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(113C)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745957 | |
| Record name | (~13~C)Methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216581-01-9 | |
| Record name | (~13~C)Methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1216581-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Mesyl Group and ¹³C Isotopic Labeling
An In-Depth Technical Guide to the Reactivity and Application of (¹³C)Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl), a simple organosulfur compound with the formula CH₃SO₂Cl, is a cornerstone reagent in modern organic synthesis.[1] Abbreviated as MsCl, it serves as a potent electrophile and a source of the methanesulfonyl (mesyl) group.[2] Its primary and most widespread application is the conversion of alcohols, which are poor leaving groups, into methanesulfonates (mesylates). This transformation is fundamental, as the mesylate group is an excellent leaving group, paving the way for a vast array of subsequent nucleophilic substitution, elimination, and rearrangement reactions.[3][4] This reactivity profile has made MsCl an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5][6]
The introduction of a stable isotope, Carbon-13 (¹³C), into the methanesulfonyl chloride molecule—creating (¹³C)methanesulfonyl chloride—elevates its utility from a synthetic workhorse to a sophisticated probe for mechanistic and metabolic studies. The ¹³C nucleus possesses a nuclear spin that makes it NMR-active and its increased mass is readily detectable by mass spectrometry. These properties allow researchers to track the carbon atom of the mesyl group through complex reaction sequences and biological systems. In drug development, ¹³C-labeled compounds are invaluable for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding drug-receptor interactions, ultimately aiding in the design of safer and more effective therapeutics.[7]
This guide provides an in-depth exploration of the core reactivity of (¹³C)methanesulfonyl chloride, explains the causality behind experimental choices, and presents practical methodologies for its application, with a focus on the insights gained from isotopic labeling.
Core Reactivity and Mechanistic Insights
The reactivity of methanesulfonyl chloride is dominated by its function as a powerful electrophile, reacting readily with various nucleophiles.[3] Its compact structure contributes to its high reactivity compared to bulkier analogues like p-toluenesulfonyl chloride (TsCl).[8]
Formation of Methanesulfonates (Mesylates) from Alcohols
The most critical reaction of MsCl is its reaction with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form methanesulfonate esters.[1][2]
Causality of Experimental Choice:
-
Non-Nucleophilic Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Using a non-nucleophilic base like triethylamine is crucial. A nucleophilic base could compete with the alcohol in attacking the MsCl, leading to unwanted side products.
-
Anhydrous Conditions: MsCl is highly sensitive to moisture and readily hydrolyzes to form methanesulfonic acid and HCl.[9][10] This not only consumes the reagent but also introduces corrosive byproducts. Therefore, all reactions must be conducted under strictly anhydrous conditions using dry solvents and glassware.[2]
-
Low Temperature: The reaction is often strongly exothermic.[1] Running the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate and minimize potential side reactions, such as the formation of alkyl chlorides.[4]
The Sulfene Mechanism: The formation of mesylates is widely believed to proceed through a highly reactive and transient intermediate called sulfene (CH₂=SO₂). This mechanism is an E1cB elimination followed by nucleophilic addition.[1][4]
-
The base removes a proton from the methyl group of MsCl.
-
The resulting anion eliminates a chloride ion to form sulfene.
-
The alcohol then acts as a nucleophile, attacking the sulfene intermediate.
-
A rapid proton transfer yields the final methanesulfonate product.
Isotope labeling experiments have provided strong evidence supporting this mechanistic proposal.[1]
Caption: Mesylation via the Sulfene Intermediate.
Formation of Methanesulfonamides from Amines
MsCl reacts readily with primary and secondary amines to yield methanesulfonamides.[1][3] These sulfonamides are exceptionally stable towards both acidic and basic hydrolysis, making them robust functional groups in many pharmaceutical compounds.[3] This stability also allows the mesyl group to be used as a protecting group for amines, which can later be removed using strong reducing agents like lithium aluminum hydride.[1]
The Role of (¹³C)MsCl in Mechanistic Elucidation
The use of (¹³C)methanesulfonyl chloride is a powerful tool for verifying reaction mechanisms. By analyzing the position of the ¹³C label in the products and byproducts using NMR spectroscopy or mass spectrometry, chemists can trace the path of the carbon atom. For example, in the sulfene mechanism, the ¹³C label would remain on the methyl group of the final mesylate, confirming that the C-S bond was not cleaved during the reaction.
Application in Drug Development: ¹³C as a Metabolic Tracer
Stable isotope labeling is a cornerstone of modern drug metabolism studies.[7] (¹³C)MsCl can be used to synthesize ¹³C-labeled drug candidates, which are then used as tracers to understand their fate in biological systems.
Workflow for a ¹³C Tracer Study:
-
Synthesis: A drug candidate containing a hydroxyl or amino group is reacted with (¹³C)MsCl to install a ¹³C-mesyl group.
-
Administration: The ¹³C-labeled drug is administered to a biological system (e.g., cell culture, animal model).[7]
-
Sample Collection: Biological samples (e.g., plasma, urine, tissue) are collected over time.
-
Analysis: The samples are analyzed, typically by high-resolution mass spectrometry (HRMS) or NMR.
-
Data Interpretation: The ¹³C label allows for the unambiguous identification of the parent drug and all its metabolites. The distinct isotopic pattern created by the ¹³C label helps differentiate drug-related compounds from the complex biological matrix.[11] This allows for the mapping of metabolic pathways, the identification of metabolic "hot spots" on the molecule, and the quantification of metabolite formation.[12][13]
Caption: Workflow of a ¹³C Tracer Study.
Experimental Protocols
Protocol 1: Synthesis of a Mesylate using (¹³C)Methanesulfonyl Chloride
This protocol describes a general procedure for the mesylation of a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
(¹³C)Methanesulfonyl Chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)[14]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM in an oven-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This controls the exothermic nature of the reaction and minimizes side-product formation.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.[14]
-
Reagent Addition: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.[14] Causality: Slow addition prevents a rapid exotherm. A slight excess of MsCl ensures complete conversion of the starting alcohol.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Quenching: Once the reaction is complete, quench it by slowly adding cold water or saturated aqueous NH₄Cl. Causality: This destroys any excess MsCl and begins the workup process.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Causality: The NH₄Cl wash removes residual triethylamine. The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude ¹³C-labeled mesylate can be purified by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. In the ¹³C NMR spectrum, the signal for the mesyl carbon will be significantly enhanced.
Protocol 2: Hypothetical Synthesis of (¹³C)Methanesulfonyl Chloride
This protocol is based on the known synthesis from methane and sulfuryl chloride.[15]
Materials:
-
(¹³C)Methane (¹³CH₄)
-
Sulfuryl Chloride (SO₂Cl₂)
-
100% Sulfuric Acid (H₂SO₄)
-
Free Radical Initiator (e.g., AIBN)
Methodology:
-
Reactor Setup: In a high-pressure, glass-lined autoclave, add 100% H₂SO₄ as the solvent.[15]
-
Reagent Addition: Add sulfuryl chloride and the free radical initiator to the solvent.
-
Pressurization: Seal the reactor, purge with an inert gas, and then pressurize with (¹³C)Methane gas.[15]
-
Reaction: Heat the reactor to the required temperature (e.g., 60 °C) and stir for several hours.[15] Causality: The initiator and heat trigger a radical reaction between the ¹³CH₄ and SO₂Cl₂.
-
Workup: After cooling and venting the reactor, the liquid phase containing the (¹³C)methanesulfonyl chloride product is carefully collected.
-
Purification: The product can be purified by distillation under reduced pressure.[16]
Quantitative Data Summary
The primary physical difference between unlabeled and ¹³C-labeled methanesulfonyl chloride is the molar mass. This difference is the basis for its use in mass spectrometry-based tracer studies.
| Property | Methanesulfonyl Chloride (MsCl) | (¹³C)Methanesulfonyl Chloride ((¹³C)MsCl) |
| Chemical Formula | CH₃SO₂Cl | ¹³CH₃SO₂Cl |
| Molar Mass | ~114.54 g/mol [1] | ~115.54 g/mol [17] |
| Boiling Point | 161 °C @ 730 mmHg[1] | ~60 °C @ 21 mmHg (for ¹³CD₃-labeled) |
| Density | ~1.480 g/cm³[1] | ~1.531 g/mL (for ¹³CD₃-labeled) |
| ¹³C NMR Shift | ~52.78 ppm[15] | ~52.78 ppm (signal enhanced) |
Safety and Handling
Methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols.
-
Toxicity and Corrosivity: It is highly toxic by inhalation, corrosive, and a lachrymator (tear-producing).[1] It can cause severe skin burns and eye damage.[18]
-
Reactivity Hazards: It reacts vigorously and exothermically with nucleophiles, including water, alcohols, and amines.[1][19] It may react explosively with dimethyl sulfoxide.[19]
-
Personal Protective Equipment (PPE): Always handle MsCl in a well-ventilated chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][20]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[9] Containers should be tightly sealed, preferably under an inert atmosphere.
-
Spill Response: Absorb small spills with an inert, non-combustible material like vermiculite or sand.[9][20] Evacuate the area for large spills and follow established hazardous material cleanup procedures.[9]
Sources
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- 5. Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis – HoriazonChemical [horiazonchemical.com]
- 6. arkema.com [arkema.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Methane-13C-sulfonyl Chloride | LGC Standards [lgcstandards.com]
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- 20. ammol.org [ammol.org]
The Alchemist's Precision: An In-Depth Technical Guide to Isotopic Labeling with (¹³C)Methanesulfonyl Chloride
For the discerning eyes of researchers, scientists, and drug development professionals, this guide illuminates the synthesis, application, and analytical intricacies of (¹³C)methanesulfonyl chloride. Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a narrative that delves into the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.
Foreword: The Quiet Power of a Single Neutron
In the realm of drug discovery and development, the ability to trace the metabolic fate of a potential therapeutic is paramount. Isotopic labeling, the art of strategically replacing an atom in a molecule with its heavier, non-radioactive isotope, offers an unparalleled window into these complex biological journeys. Among the arsenal of labeling reagents, (¹³C)methanesulfonyl chloride emerges as a particularly potent tool. The introduction of a ¹³C-labeled methyl group onto alcohols and amines provides a stable, unambiguous marker, readily detectable by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive exploration of this invaluable reagent, from its synthesis to its pivotal role in modern medicinal chemistry.
Section 1: The Heart of the Matter: Synthesis of (¹³C)Methanesulfonyl Chloride
The successful application of any isotopically labeled reagent begins with its robust and efficient synthesis. The preparation of (¹³C)methanesulfonyl chloride hinges on the introduction of a carbon-13 atom into the methyl group. Two primary synthetic routes, logically derived from established methods for the unlabeled compound, are presented here.
Route A: From Labeled Methane - A Direct Approach
This method leverages the direct reaction of ¹³C-labeled methane with sulfuryl chloride, a reaction known to proceed via a free-radical mechanism.[1][2]
Reaction: ¹³CH₄ + SO₂Cl₂ → ¹³CH₃SO₂Cl + HCl
Conceptual Workflow:
Caption: Synthesis of (¹³C)methanesulfonyl chloride from ¹³C-methane.
Experimental Protocol:
-
Reactor Preparation: A high-pressure, glass-lined autoclave reactor is charged with 100% sulfuric acid as the solvent. The reactor is then purged with an inert gas (e.g., nitrogen or argon) to remove atmospheric oxygen and moisture.
-
Reagent Introduction: A free-radical initiator (e.g., a peroxide) and a promoter are added to the sulfuric acid.
-
Pressurization: The reactor is sealed and pressurized with ¹³C-methane gas to the desired pressure (e.g., 700 psig).
-
Reaction Conditions: The reaction mixture is heated (e.g., to 60°C) and stirred vigorously for a set period (e.g., 12 hours) to facilitate the reaction.
-
Work-up and Purification: After cooling and venting the reactor, the liquid reaction mixture is carefully collected. The product, (¹³C)methanesulfonyl chloride, can be isolated and purified by distillation.
Causality of Choices:
-
High Pressure: Necessary to ensure a sufficient concentration of gaseous ¹³C-methane in the liquid phase for the reaction to proceed efficiently.
-
Free-Radical Initiator: The reaction between methane and sulfuryl chloride is not spontaneous and requires an initiator to generate the initial radicals that propagate the chain reaction.
-
Sulfuric Acid Solvent: Provides a highly polar and acidic medium that can help to stabilize the reactive intermediates.
Route B: From Labeled Methanesulfonic Acid - A Two-Step Approach
This route involves the initial synthesis of ¹³C-labeled methanesulfonic acid, followed by its conversion to the desired sulfonyl chloride. This approach offers the advantage of starting from a potentially more readily available labeled precursor.
Reaction: ¹³CH₃SO₃H + SOCl₂ → ¹³CH₃SO₂Cl + SO₂ + HCl
Conceptual Workflow:
Caption: Synthesis of (¹³C)methanesulfonyl chloride from ¹³C-methanesulfonic acid.
Experimental Protocol:
-
Synthesis of ¹³C-Methanesulfonic Acid: This can be achieved through various methods, including the oxidation of ¹³C-methyl mercaptan or dimethyl disulfide.
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the synthesized ¹³C-methanesulfonic acid.
-
Reagent Addition: Heat the ¹³C-methanesulfonic acid (e.g., to 95°C) and add thionyl chloride dropwise over several hours.
-
Reaction Completion: Maintain the temperature for an additional period after the addition is complete to ensure full conversion.
-
Purification: The resulting (¹³C)methanesulfonyl chloride is then purified by fractional distillation to remove unreacted starting materials and byproducts.
Causality of Choices:
-
Thionyl Chloride: A common and effective reagent for converting sulfonic acids to sulfonyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Elevated Temperature: The reaction requires heating to proceed at a reasonable rate.
Section 2: The Art of Application: Utilizing (¹³C)Methanesulfonyl Chloride in Drug Development
The primary utility of (¹³C)methanesulfonyl chloride lies in its ability to introduce a ¹³C-labeled mesyl group onto nucleophilic moieties within a drug candidate or related molecule. This "mesylation" reaction is a cornerstone of isotopic labeling strategies.
Mesylation of Alcohols: A Gateway to Understanding Metabolism
The reaction of (¹³C)methanesulfonyl chloride with alcohols in the presence of a non-nucleophilic base yields ¹³C-labeled methanesulfonates (mesylates). These mesylates are excellent leaving groups, making them valuable intermediates for further synthetic transformations. More importantly, the labeled mesyl group serves as a stable tracer for metabolic studies.
Reaction Mechanism:
The reaction is believed to proceed via a highly reactive sulfene intermediate (CH₂=SO₂), which is generated in situ.
Caption: Proposed mechanism for the mesylation of alcohols.
Experimental Protocol:
-
Dissolution: Dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture in an ice bath (0°C).
-
Mesyl Chloride Addition: Slowly add a solution of (¹³C)methanesulfonyl chloride in the same solvent to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the resulting ¹³C-labeled mesylate by column chromatography.
Sulfonamide Formation with Amines: Creating Stable Metabolic Probes
(¹³C)Methanesulfonyl chloride reacts readily with primary and secondary amines to form stable ¹³C-labeled methanesulfonamides. These sulfonamides are often highly resistant to hydrolysis, making them ideal for long-term metabolic studies.
Experimental Protocol:
The procedure is similar to the mesylation of alcohols, with the amine substrate replacing the alcohol. The choice of base and solvent may be adjusted based on the properties of the amine.
Section 3: The Analyst's Toolkit: Characterization and Quantification
The successful incorporation of the ¹³C label must be confirmed and quantified. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.
¹³C NMR Spectroscopy: Unambiguous Confirmation
¹³C NMR provides direct evidence of the presence and position of the ¹³C label. The chemical shift of the labeled carbon will be characteristic of a methyl group attached to a sulfonyl group. Furthermore, the coupling between the ¹³C nucleus and adjacent protons (¹J_CH) can provide additional structural information.
| Technique | Expected Observation for ¹³CH₃SO₂-R |
| ¹³C NMR | A single resonance in the aliphatic region, with a chemical shift characteristic of a methylsulfonyl group. |
| ¹H NMR | The protons of the ¹³CH₃ group will appear as a doublet due to coupling with the ¹³C nucleus. |
Mass Spectrometry: Precise Quantification and Metabolite Identification
Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopically labeled compounds. The mass of the labeled molecule will be increased by one mass unit for each ¹³C atom incorporated. This mass shift allows for the clear differentiation between the labeled and unlabeled compound. In drug metabolism studies, LC-MS is used to track the labeled drug and its metabolites in biological matrices such as plasma, urine, and feces. The characteristic isotopic pattern of the labeled fragments in the mass spectra of the metabolites provides definitive evidence of their origin from the parent drug.
Section 4: Safety First: Handling Methanesulfonyl Chloride
Methanesulfonyl chloride, whether labeled or not, is a corrosive, toxic, and lachrymatory substance.[1] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle methanesulfonyl chloride in a well-ventilated fume hood.
-
Moisture Sensitivity: It is highly reactive with water, producing corrosive hydrochloric acid and methanesulfonic acid. All glassware and solvents must be scrupulously dry.
-
Disposal: Dispose of all waste containing methanesulfonyl chloride according to institutional and local regulations for hazardous chemical waste.
Section 5: The Road Ahead: Future Perspectives
The application of (¹³C)methanesulfonyl chloride and other isotopically labeled reagents will continue to be a cornerstone of drug development. Advances in analytical instrumentation, particularly in high-resolution mass spectrometry and cryo-probe NMR, will further enhance the sensitivity and scope of studies employing these powerful tools. The development of more efficient and selective labeling methodologies will also be a key area of future research, enabling the synthesis of increasingly complex labeled molecules to unravel the intricate dance of drugs within the human body.
References
-
Mukhopadhyay, S., & Bell, A. T. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (2), 188-189. [Link]
-
Wikipedia contributors. (2023, December 12). Methanesulfonyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]
-
Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Green Chemistry, 6(2), 147-151. [Link]
-
Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 16, 2026, from [Link]
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safety and handling of (113C)methanesulfonyl chloride in the lab
An In-depth Technical Guide to the Safety and Handling of (¹¹C)Methanesulfonyl Chloride in the Laboratory
Section 1: Introduction and Scope
(¹¹C)Methanesulfonyl chloride ([¹¹C]CH₃SO₂Cl), or [¹¹C]mesyl chloride, is a highly reactive radiolabeling agent used in the synthesis of positron emission tomography (PET) tracers. The incorporation of the short-lived positron-emitting isotope Carbon-11 (t½ ≈ 20.4 minutes) allows for the non-invasive imaging and quantification of biological processes in vivo.[1] Due to its extreme reactivity, [¹¹C]mesyl chloride is typically synthesized and used in situ within a shielded environment for the immediate mesylation of target molecules.
This guide provides a comprehensive framework for researchers, radiochemists, and drug development professionals on the safe handling, synthesis, and quality control of [¹¹C]methanesulfonyl chloride. It is predicated on the principle that the dual nature of the hazard—high chemical reactivity and radioactivity—necessitates an integrated safety system. The protocols described herein are designed to be self-validating, emphasizing a deep understanding of the causality behind each procedural step to ensure both scientific integrity and personnel safety.
Section 2: Comprehensive Hazard Assessment
The risk profile of [¹¹C]methanesulfonyl chloride is a composite of the severe chemical hazards of the parent molecule and the radiological hazards of the Carbon-11 isotope.
Chemical Hazards
Methanesulfonyl chloride is a potent electrophile, highly corrosive, and acutely toxic.[2][3] Its primary chemical danger stems from its violent and exothermic reaction with nucleophiles, most notably water.
-
Reactivity: It reacts vigorously with water, steam, alcohols, and amines to produce corrosive methanesulfonic acid and hydrogen chloride gas.[2][4][5] This reaction is not only hazardous due to the products but can also lead to dangerous pressure buildup in sealed containers. It may react explosively with dimethyl sulfoxide (DMSO) and can react vigorously with ethers in the presence of metal salts.[5]
-
Toxicity: The compound is classified as highly toxic and fatal if inhaled.[3][6] It is a strong lachrymator (induces tearing) and causes severe burns to the skin, eyes, and respiratory tract.[2][3] Ingestion can be fatal.[7]
-
Corrosivity: It is corrosive to metals and biological tissues.[3][8]
Radiological Hazards
Carbon-11 is a positron (β+) emitter. The primary radiological risks are associated with external exposure to the high-energy gamma photons produced during positron-electron annihilation.
-
Radiation Type: Carbon-11 decays by positron emission with a maximum energy of 0.96 MeV. The emitted positron travels a very short distance in tissue before annihilating with an electron, producing two high-energy 511 keV gamma photons traveling in opposite directions.
-
External Hazard: The 511 keV gamma photons are highly penetrating and constitute the primary external radiation hazard. Effective shielding requires high-density materials like lead or tungsten.
-
Half-Life: The short half-life of 20.4 minutes means that the radioactivity diminishes rapidly, but it also necessitates that all synthesis, purification, and quality control procedures be performed with extreme efficiency.[1]
Summary of Physicochemical and Safety Data
| Property | Value | Source(s) |
| Chemical Formula | CH₃SO₂Cl | [2] |
| Molecular Weight | 114.54 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [2][3] |
| Odor | Pungent, unpleasant | [2] |
| Density | 1.480 g/cm³ | [2] |
| Boiling Point | 161 °C (decomposes) | [2] |
| Melting Point | -32 °C | [2] |
| Reactivity | Reacts violently with water, bases, alcohols, amines | [3][5] |
| Acute Toxicity | Fatal if inhaled; Toxic if swallowed or in contact with skin | [3][7][9] |
| GHS Hazard | H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled) | [2] |
| Radionuclide | ¹¹C | [10] |
| Half-Life | 20.4 minutes | [1] |
| Decay Mode | β+ (Positron Emission) | [10] |
| Primary Emissions | 511 keV gamma photons (annihilation radiation) | - |
Section 3: Prerequisite Safety Infrastructure
Handling a substance as hazardous as [¹¹C]methanesulfonyl chloride is only possible with robust engineering controls. These systems are designed to contain both the chemical fumes and the radiation.
-
Shielded Hot Cell: All synthesis and purification operations must be conducted within a lead-shielded hot cell. This enclosure provides the necessary shielding from gamma radiation and contains any potential spills or airborne contamination.
-
Automated Synthesis Module: Due to the short half-life and high radiation doses, the radiosynthesis must be performed on a fully automated, remote-controlled synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler) housed inside the hot cell.[6][11] This minimizes operator exposure time.
-
Chemical Fume Hood: All non-radioactive preparatory work, such as preparing precursor solutions, and post-synthesis decontamination of equipment must be performed in a certified chemical fume hood.[4][6]
-
Inert Atmosphere: The synthesis module must be capable of operating under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of methanesulfonyl chloride with ambient moisture.[8]
-
Radiation Monitoring: The facility must be equipped with area radiation monitors and personnel must use calibrated dosimeters (e.g., ring and whole-body dosimeters) to track radiation exposure.
-
Emergency Equipment: An emergency shower and eyewash station must be located in close proximity to the work area.[4] Spill kits containing inert absorbent materials (e.g., vermiculite, sand) and neutralization agents (e.g., sodium bicarbonate) must be readily available.[4][6]
Section 4: Radiosynthesis of (¹¹C)Methanesulfonyl Chloride
Step 1: Production of [¹¹C]Carbon Dioxide ([¹¹C]CO₂) and Conversion to [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
Cyclotron Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing high-purity nitrogen gas with a small amount of oxygen.[10][12]
-
Trapping: The resulting [¹¹C]CO₂ is trapped from the helium carrier gas onto a molecular sieve at room temperature.
-
Conversion to [¹¹C]CH₃I: The trapped [¹¹C]CO₂ is released by heating and converted to [¹¹C]CH₃I using a standard gas-phase or "wet" method. A common gas-phase method involves reduction to [¹¹C]methane ([¹¹C]CH₄) over a nickel catalyst, followed by reaction with gaseous iodine at high temperature.[12] The resulting [¹¹C]CH₃I is trapped on a suitable sorbent for the next step.
Step 2: Proposed Synthesis of [¹¹C]Methanesulfonyl Chloride
This step is based on the principle of reacting a highly reactive ¹¹C-methylating agent with a suitable sulfonyl precursor. One plausible, though challenging, route involves the formation of [¹¹C]methyllithium.
-
Formation of [¹¹C]Methyllithium: The trapped [¹¹C]CH₃I is released into a pre-cooled reactor containing a solution of n-butyllithium in a suitable anhydrous solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C) to form [¹¹C]methyllithium ([¹¹C]CH₃Li).
-
Reaction with Sulfuryl Chloride: A solution of sulfuryl chloride (SO₂Cl₂) in the same anhydrous solvent is rapidly added to the [¹¹C]CH₃Li solution. The reaction is expected to proceed quickly to form [¹¹C]methanesulfonyl chloride.
-
Solvent Removal: The volatile solvent is removed under a stream of inert gas, leaving the crude [¹¹C]methanesulfonyl chloride ready for immediate use in the next reaction step. Given its high reactivity and boiling point, it is not purified by distillation but used directly as a crude product.
Caption: Proposed automated radiosynthesis workflow for [¹¹C]CH₃SO₂Cl.
Section 5: Safe Handling and Experimental Workflow
All handling of the synthesized [¹¹C]methanesulfonyl chloride must be performed remotely using the manipulators of the hot cell. The primary goal is to prevent any contact and contain all radioactivity and chemical hazards.
Step-by-Step Handling Protocol:
-
Pre-Reaction Setup: The substrate to be labeled, along with any necessary base and anhydrous solvent, should be pre-loaded into a sealed reaction vessel within the automated synthesis module before the radiosynthesis begins.
-
Transfer of Reagent: The crude [¹¹C]methanesulfonyl chloride, dissolved in a minimal amount of anhydrous solvent if necessary, is transferred via automated liquid handling from the synthesis vessel to the reaction vessel containing the substrate.
-
Reaction Monitoring: The reaction is allowed to proceed under controlled temperature. The progress is monitored remotely via radio-detection (e.g., radio-HPLC loop or radio-TLC).
-
Quenching: Upon completion, the reaction must be carefully quenched. This is a critical step due to the presence of unreacted, highly reactive [¹¹C]methanesulfonyl chloride. A suitable nucleophile (e.g., a primary or secondary amine, or carefully controlled addition of water/base) should be added to neutralize the remaining reagent.
-
Preparation for Purification: The quenched reaction mixture is then diluted with the appropriate solvent for purification, typically by semi-preparative HPLC.
Caption: Logical workflow for the safe handling of [¹¹C]CH₃SO₂Cl.
Section 6: Purification and Quality Control
Due to the short half-life of ¹¹C, quality control (QC) tests must be performed rapidly and efficiently. Some tests are performed before the product is released for use, while others (like sterility) are completed retrospectively.[2][4]
Purification:
-
Method: The standard method for purifying PET radiotracers is semi-preparative High-Performance Liquid Chromatography (HPLC). This effectively separates the desired radiolabeled product from unreacted precursors, chemical impurities, and radiochemical byproducts.
-
Post-Purification: The collected HPLC fraction containing the purified product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) via solid-phase extraction (SPE).
Quality Control (QC) Specifications:
| QC Test | Method | Acceptance Criteria | Timing |
| Visual Inspection | Shielded visual check | Clear, colorless, free of particulates | Pre-release |
| pH | pH meter or calibrated pH strip | 5.0 - 8.5 | Pre-release |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Pre-release |
| Radionuclidic Identity | Gamma Spectrometry or Half-life | Confirms ¹¹C (t½ = 20.4 ± 2 min) | Pre-release |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and impurities below defined limits | Pre-release |
| Residual Solvents | Gas Chromatography (GC) | Below USP <467> limits (e.g., Ethanol < 5000 ppm) | Pre-release |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (or as specified) | Pre-release |
| Sterility | USP <71> Sterility Test | No microbial growth | Retrospective |
Section 7: Emergency Response
Emergency procedures must account for both the chemical and radiological hazards and should be clearly posted and regularly drilled.
| Scenario | Immediate Action |
| Small Spill (<5 mL) inside Hot Cell | 1. Contain the spill using the hot cell manipulators and inert absorbent material (vermiculite, sand).[4][7] 2. Place contaminated materials in a sealed, shielded waste container. 3. Decontaminate surfaces remotely. 4. Notify the Radiation Safety Officer (RSO). |
| Large Spill / Module Failure | 1. Evacuate the immediate area.[4] 2. Seal the laboratory and prevent re-entry. 3. Notify the RSO and Emergency Response Team immediately. 4. Perform personnel contamination checks in a safe location. |
| Personnel Contamination (Skin) | 1. Immediately remove all contaminated clothing.[3] 2. Wash the affected area with copious amounts of lukewarm water and mild soap for 15 minutes.[9] 3. Seek immediate medical attention.[3] 4. Notify the RSO. |
| Inhalation Exposure | 1. Move the affected person to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention; this is a life-threatening emergency.[3][6] |
Section 8: Waste Management and Decontamination
Proper waste segregation is critical.
-
Short-Lived Radioactive Waste: Solid materials with ¹¹C contamination (e.g., SPE cartridges, vials, absorbent pads) should be placed in designated, shielded containers for decay-in-place. After 10 half-lives (~3.5 hours), the waste can be managed as purely chemical waste.
-
Hazardous Liquid Waste: Unused product, reaction mixtures, and contaminated solvents are both chemically hazardous and radioactive. They must be collected in a sealed, corrosion-resistant, and shielded container. This waste must be stored for decay before being disposed of through a certified hazardous waste vendor.[6][8]
-
Decontamination: All equipment and surfaces must be decontaminated. A solution of sodium bicarbonate or another mild base can be used to neutralize residual methanesulfonyl chloride, followed by standard cleaning and radiation survey procedures.
Section 9: References
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from
-
BenchChem. (2025, December). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
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Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from
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OSHA. (n.d.). 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Buccino, P., et al. (2016). Automated radiosynthesis of [11C]L-deprenyl-D2 and [11C]D-deprenyl using a commercial platform. Applied Radiation and Isotopes, 110, 47-52.
-
Scott, P. J. H., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 9, 738593.
-
Wilson, A. A., et al. (2021). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Journal of Medicinal Chemistry, 64(21), 15494-15539.
-
Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 4.
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Nag, S., et al. (2019). Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis. Chemical Communications, 55(65), 9575-9589.
-
Pretze, M., et al. (2022). A new concept for the production of 11C-labelled radiotracers. EJNMMI Radiopharmacy and Chemistry, 7(1), 11.
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Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses, 36, 58.
-
Douglass, I. B., & Farah, B. S. (n.d.). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.
-
Common Organic Chemistry - Methanesulfonyl Chloride. (n.d.). Retrieved from [Link]
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van Leusen, A. M., & Strating, J. (n.d.). Methanesulfonyl cyanide. Organic Syntheses, 57, 95.
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IAEA. (n.d.). Radiopharmaceutical production. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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University of Nevada, Reno. (2025, January). Chapter 5: Highly Reactive Chemicals.
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
-
University of Houston. (n.d.). Guideline for Pyrophoric and Water Reactive Chemicals.
-
Dollé, F. (2013). State of art in 11C labelled radiotracers synthesis. Current pharmaceutical design, 19(36), 6496-6519.
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Methanesulfonyl Chloride: A Comprehensive Technical Guide for the Modern Organic Chemist
Introduction: The Indispensable Role of Methanesulfonyl Chloride in Organic Synthesis
Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a cornerstone reagent in the arsenal of the synthetic organic chemist.[1][2] This seemingly simple organosulfur compound, with the chemical formula CH₃SO₂Cl, possesses a potent combination of reactivity and selectivity that enables a vast array of chemical transformations.[2][3] Its primary utility lies in its ability to convert alcohols into methanesulfonates (mesylates), thereby transforming a poor leaving group (hydroxyl) into an excellent one.[4][5] This fundamental transformation opens the door to a wide range of subsequent reactions, including nucleophilic substitutions, eliminations, and reductions, making MsCl a critical tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] This guide provides an in-depth exploration of methanesulfonyl chloride, from its fundamental properties to its nuanced applications, with a focus on the practical insights and mechanistic understanding required for its effective and safe utilization in a research and development setting.
Core Properties and Identification
A thorough understanding of the physical and chemical properties of methanesulfonyl chloride is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 124-63-0 | [3][7] |
| Molecular Formula | CH₃SO₂Cl | [3][8] |
| Molecular Weight | 114.55 g/mol | [7][9] |
| Appearance | Colorless to pale yellow liquid | [3][9] |
| Odor | Pungent, unpleasant | [3][9] |
| Density | 1.480 g/mL at 25 °C | [3][8] |
| Boiling Point | 161 °C (at 730 mmHg) | [3][8] |
| Melting Point | -32 °C | [3][8] |
| Solubility | Soluble in polar organic solvents like alcohol and ether; reacts with water.[3][8] |
The Chemistry of Activation: Mechanism of Mesylate Formation
The primary function of methanesulfonyl chloride is to "activate" alcohols for subsequent reactions. This is achieved by converting the hydroxyl group, a notoriously poor leaving group, into a methanesulfonate ester (mesylate). The efficacy of the mesylate as a leaving group stems from the ability of the sulfonyl group to stabilize the negative charge that develops on the oxygen atom upon cleavage of the C-O bond. This charge delocalization, through resonance across the two sulfonyl oxygens, results in a very weak conjugate base, the methanesulfonate anion, making it an excellent leaving group.[5][10]
The formation of methanesulfonates from alcohols and methanesulfonyl chloride is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.[11]
The reaction is believed to proceed via a mechanism where methanesulfonyl chloride first undergoes an E1cB elimination in the presence of a base to form the highly reactive intermediate, sulfene (CH₂=SO₂).[3] The alcohol then attacks the sulfene, followed by a rapid proton transfer to yield the final methanesulfonate product.[3]
Caption: Proposed mechanism of mesylate formation via a sulfene intermediate.
Synthetic Applications: A Versatile Tool for Molecular Engineering
The conversion of alcohols to mesylates is just the beginning of the synthetic journey. The resulting mesylates are valuable intermediates that can undergo a variety of transformations.
Nucleophilic Substitution Reactions
With the hydroxyl group converted to an excellent leaving group, the carbon atom to which it was attached becomes highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, including azides, cyanides, halides, and thiols, in what is typically an Sₙ2 reaction. This is a cornerstone of synthetic strategy, enabling the construction of complex molecular frameworks.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, mesylates can undergo elimination reactions to form alkenes.[5] This provides a reliable method for introducing unsaturation into a molecule and is a key step in many total synthesis campaigns.
Protecting Group Chemistry
Methanesulfonyl chloride can also be used to protect alcohols and amines.[1][3] The resulting methanesulfonates and methanesulfonamides are stable to a wide range of reaction conditions, particularly acidic media.[3][12] The methanesulfonyl group can be removed under specific reductive conditions, such as with sodium amalgam, providing an orthogonal protection strategy in complex syntheses.[3][12]
The reaction of methanesulfonyl chloride with primary and secondary amines yields highly stable methanesulfonamides.[3] This not only serves as a protecting group strategy but also finds application in medicinal chemistry, where the sulfonamide moiety is a common pharmacophore.[1]
Caption: Key synthetic transformations enabled by methanesulfonyl chloride.
Experimental Protocols: Practical Guidance for the Laboratory
Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
This protocol outlines a standard procedure for the conversion of a primary alcohol to its corresponding mesylate.
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature remains below 5 °C.[11]
-
Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Formation of a Methanesulfonamide from a Primary Amine
This protocol details the synthesis of a methanesulfonamide from a primary amine.
Materials:
-
Primary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM in a round-bottom flask fitted with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of methanesulfonyl chloride (1.1 equivalents) in DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting amine.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude methanesulfonamide can be purified by recrystallization or column chromatography.
Safety and Handling: A Critical Imperative
Methanesulfonyl chloride is a highly toxic, corrosive, and lachrymatory substance that must be handled with extreme care.[3][13] It reacts exothermically with water and other nucleophiles, producing corrosive hydrogen chloride gas and methanesulfonic acid.[6][14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[13][15]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[13]
-
Body Protection: A chemical-resistant lab coat or apron should be worn.[13]
Engineering Controls:
-
All manipulations of methanesulfonyl chloride must be conducted in a well-ventilated chemical fume hood.[13][16]
-
An emergency eyewash station and safety shower must be readily accessible.[13]
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, oxidizing agents, and strong acids.[13]
-
Keep containers tightly sealed.[13] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[15]
Spill and Disposal:
-
In case of a spill, absorb with an inert material such as vermiculite or sand and place in a sealed container for disposal.[16]
-
Waste must be disposed of as hazardous chemical waste in accordance with local regulations.[17]
Conclusion: A Powerful Reagent Demanding Respect
Methanesulfonyl chloride is an indispensable reagent in modern organic synthesis, offering a reliable and efficient means of activating alcohols and protecting amines. Its versatility in facilitating a wide range of transformations underscores its importance in the construction of complex molecules. However, its potent reactivity is matched by its significant hazards. A thorough understanding of its properties, reaction mechanisms, and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory. By leveraging the principles and procedures outlined in this guide, researchers can confidently and effectively harness the synthetic power of methanesulfonyl chloride to advance their scientific endeavors.
References
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Wikipedia. Methanesulfonyl chloride. [Link]
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HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
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NIST. Methanesulfonyl chloride. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. [Link]
-
ChemBK. Methansulfonylchlorid. [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]
-
PubChem. Methanesulfonyl chloride. [Link]
-
Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. [Link]
-
Organic Chemistry. Methanesulfonyl Chloride. [Link]
-
Organic Syntheses. Methanesulfinyl Chloride. [Link]
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Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
-
Organic Syntheses. methanesulfonyl chloride. [Link]
-
NIH. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]
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An In-depth Technical Guide to (¹³C)Methanesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stable Isotope Labeling with (¹³C)Methanesulfonyl Chloride
In the landscape of modern pharmaceutical research and development, the precise elucidation of metabolic pathways, reaction mechanisms, and drug disposition is paramount. Stable isotope labeling is a powerful, non-radioactive technique that provides an unparalleled window into these complex biological and chemical processes.[1][2] Among the arsenal of labeling reagents, (¹³C)methanesulfonyl chloride stands out as a versatile and indispensable tool.
This guide provides an in-depth technical overview of (¹³C)methanesulfonyl chloride, covering its commercial availability, synthesis, key applications in drug development, and detailed experimental protocols. The insights provided herein are grounded in established chemical principles and are intended to empower researchers to leverage this reagent to its full potential.
Methanesulfonyl chloride (MsCl) is broadly utilized to convert alcohols into methanesulfonates (mesylates), transforming a poor hydroxyl leaving group into an excellent one, thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[1][3] The incorporation of a ¹³C stable isotope into the methanesulfonyl moiety allows for the sensitive and specific tracking of the mesyl group or molecules derived from it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] This capability is crucial for quantitative metabolic studies, pharmacokinetic analysis (ADME), and for deciphering complex reaction mechanisms.[7]
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of (¹³C)methanesulfonyl chloride is essential for its safe handling and effective use.
| Property | Value | Source |
| Chemical Formula | ¹³CH₃ClO₂S | [8] |
| Molecular Weight | ~115.54 g/mol | [8] |
| CAS Number | 1173023-34-1 | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 60 °C at 21 mmHg | [10] |
| Density | ~1.48 g/mL at 25 °C | [9] |
| ¹³C NMR Chemical Shift | ~52.78 ppm (in H₂SO₄) | [11] |
| ¹H NMR Chemical Shift | ~3.65 ppm (in H₂SO₄) | [11] |
Note: Spectral data can vary depending on the solvent used.
Commercial Availability
(¹³C)Methanesulfonyl chloride is available from several specialized chemical suppliers, often with varying levels of isotopic enrichment. For researchers requiring immediate access to the reagent without the need for in-house synthesis, the following vendors are notable sources. Additionally, deuterated and ¹³C-labeled versions are also commercially available.
| Supplier | Product Name | CAS Number | Isotopic Purity |
| LGC Standards | Methane-¹³C-sulfonyl Chloride | 1173023-34-1 | Not specified |
| LGC Standards | Methanesulfonyl Chloride-d₃,¹³C | 1216581-01-9 | Not specified |
| Sigma-Aldrich | Methane-¹³C,d₃-sulfonyl chloride | 1216581-01-9 | 99 atom % ¹³C, 98 atom % D |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of (¹³C)Methanesulfonyl Chloride
While commercially available, in-house synthesis of (¹³C)methanesulfonyl chloride may be necessary for specific research needs, such as requiring a particular isotopic enrichment or when scaling up for larger applications. The synthesis typically mirrors the methods used for the unlabeled compound, substituting with a ¹³C-labeled precursor.
Method 1: From (¹³C)Methanesulfonic Acid
A well-established method for preparing methanesulfonyl chloride is the reaction of methanesulfonic acid with thionyl chloride.[10]
Reaction: ¹³CH₃SO₃H + SOCl₂ → ¹³CH₃SO₂Cl + SO₂ + HCl
Conceptual Rationale: This reaction proceeds via the conversion of the sulfonic acid into a more reactive sulfonyl chloride. Thionyl chloride is an effective chlorinating agent for this transformation.
Illustrative Synthetic Pathway:
Caption: Synthesis of (¹³C)MsCl from (¹³C)methanesulfonic acid.
Method 2: From (¹³C)Methane
For a more fundamental synthesis starting from a basic carbon source, (¹³C)methane can be reacted with sulfuryl chloride.[11]
Reaction: ¹³CH₄ + SO₂Cl₂ --(Initiator, H₂SO₄)--> ¹³CH₃SO₂Cl + HCl
Conceptual Rationale: This free-radical chain reaction is initiated to form a ¹³C-methyl radical, which then reacts with sulfuryl chloride to yield the desired product.[11]
Core Application: Conversion of Alcohols to (¹³C)Mesylates
The primary utility of (¹³C)methanesulfonyl chloride in drug development is the conversion of alcohols to their corresponding (¹³C)mesylates. This transformation is a critical step in the synthesis of many pharmaceutical agents, as it renders the hydroxyl group an excellent leaving group for subsequent nucleophilic substitution reactions.[1][3]
Reaction Mechanism: The Sulfene Intermediate
The mesylation of alcohols is believed to proceed through a highly reactive sulfene intermediate (CH₂=SO₂) via an E1cB elimination mechanism, particularly in the presence of a non-nucleophilic base like triethylamine.[6]
Caption: Mechanism of mesylation via a sulfene intermediate.
Detailed Experimental Protocol: Mesylation of a Primary Alcohol
This protocol provides a step-by-step methodology for the mesylation of a generic primary alcohol using (¹³C)methanesulfonyl chloride.
Materials:
-
Primary alcohol (1.0 eq)
-
(¹³C)Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side products.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution. The base scavenges the HCl generated during the reaction.
-
Addition of (¹³C)MsCl: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water and brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (¹³C)mesylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Experimental workflow for alcohol mesylation.
Applications in Drug Development and Mechanistic Studies
The use of (¹³C)methanesulfonyl chloride provides significant advantages in various stages of drug discovery and development.
-
Metabolic Fate and Drug Metabolism Studies: By introducing a ¹³C-labeled mesylate into a drug candidate, researchers can readily trace its metabolic fate. The distinct mass shift allows for the unambiguous identification of metabolites containing the mesyl group or its fragments by LC-MS/MS, aiding in the elucidation of metabolic pathways.[12]
-
Quantitative Analysis in Pharmacokinetics (ADME): The ¹³C label serves as an internal standard for quantitative analysis in pharmacokinetic studies. This allows for the precise measurement of drug absorption, distribution, metabolism, and excretion, which is critical for determining dosing regimens and assessing drug safety.
-
Mechanistic Elucidation: Isotopic labeling is a powerful tool for investigating reaction mechanisms.[13] By tracking the position of the ¹³C label through a reaction sequence, it is possible to determine bond-forming and bond-breaking steps, and to differentiate between proposed mechanistic pathways.
Conclusion
(¹³C)Methanesulfonyl chloride is a high-value reagent for researchers and professionals in drug development. Its utility in converting alcohols to readily displaceable mesylates, combined with the power of stable isotope labeling, makes it an essential tool for modern medicinal chemistry. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, will enable scientists to design more effective experiments, accelerate the drug discovery process, and gain deeper insights into the intricate chemical and biological systems they work with.
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- Synthesis of sulfonyl chloride substr
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reaction mechanism of (113C)methanesulfonyl chloride with alcohols.
An In-Depth Technical Guide to the Reaction Mechanism of (¹³C)Methanesulfonyl Chloride with Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methanesulfonyl chloride (MsCl) is a cornerstone reagent in modern organic synthesis, primarily utilized for the activation of alcohols by converting them from poor leaving groups (-OH) into excellent ones (-OMs). This transformation is fundamental to a vast array of subsequent reactions, including nucleophilic substitutions and eliminations. The use of its stable isotope-labeled counterpart, (¹³C)methanesulfonyl chloride, is of particular significance in pharmaceutical research and development for mechanistic elucidation and metabolism studies. This guide provides a detailed examination of the reaction mechanisms governing the mesylation of alcohols, offers field-proven experimental protocols, and discusses the critical role of the ¹³C label in modern drug discovery.
Introduction: The Strategic Importance of Mesylation
In multi-step organic synthesis, particularly within drug development, the hydroxyl group (-OH) of an alcohol often needs to be substituted. However, the hydroxide anion (HO⁻) is a strong base and, consequently, a very poor leaving group, making direct substitution reactions inefficient.[1] The process of "mesylation" circumvents this issue by converting the alcohol into a methanesulfonate ester, or "mesylate." The resulting methanesulfonate anion is an exceptionally weak base due to the extensive resonance stabilization of its negative charge across three oxygen atoms, rendering it an excellent leaving group.[1]
The incorporation of a stable isotope, such as Carbon-13, into the methanesulfonyl group provides a powerful tool for analysis. (¹³C)Methanesulfonyl chloride allows researchers to tag and trace the mesyl group through complex biological systems or reaction sequences using mass spectrometry and NMR spectroscopy.[2][3] This is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for evaluating the safety and efficacy of new drug candidates.[3][4][5] The ¹³C label provides unambiguous confirmation of the metabolic fate of the drug and its derivatives.[2]
Core Reaction Mechanisms: A Mechanistic Dichotomy
The reaction of methanesulfonyl chloride with an alcohol in the presence of a base can proceed through two distinct, competing pathways. The operative mechanism is largely dictated by the choice of the base.
Mechanism A: Direct Nucleophilic Substitution (Sₙ2-type)
When a sterically hindered or weakly basic amine like pyridine is used, the reaction generally proceeds through a direct attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. This pathway is analogous to an Sₙ2 reaction.
-
Step 1: Nucleophilic Attack. The alcohol's lone pair of electrons attacks the sulfur atom of MsCl, displacing the chloride ion, which is a good leaving group.
-
Step 2: Deprotonation. The added base (e.g., pyridine) removes the proton from the oxonium ion intermediate to yield the neutral methanesulfonate ester and the pyridinium chloride salt.
A key feature of this mechanism is that the C-O bond of the alcohol remains intact throughout the transformation. This means the stereochemical configuration at the alcohol's carbon center is retained in the resulting mesylate.[6]
Caption: Sₙ2-type mechanism for mesylation.
Mechanism B: Elimination-Addition via a Sulfene Intermediate
When a strong, non-nucleophilic base such as triethylamine (Et₃N) is used, the mechanism is believed to shift dramatically.[7] Instead of the alcohol attacking first, the base abstracts an acidic α-proton from the methanesulfonyl chloride. This initiates an E1cB (Elimination Unimolecular conjugate Base) reaction, generating a highly reactive and transient intermediate known as sulfene (¹³CH₂=SO₂).[7]
-
Step 1: Deprotonation. Triethylamine removes a proton from the methyl group of (¹³C)MsCl.
-
Step 2: Elimination (E1cB). The resulting carbanion rapidly eliminates a chloride ion to form the planar sulfene intermediate.
-
Step 3: Nucleophilic Addition. The alcohol then acts as a nucleophile, attacking the sulfur atom of the highly electrophilic sulfene.
-
Step 4: Proton Transfer. A rapid proton transfer completes the reaction, forming the final methanesulfonate ester.
This pathway is significantly faster than the direct substitution route, which is why triethylamine is often the base of choice for efficient mesylation.[8] This mechanism is supported by isotope labeling experiments and the ability to trap the sulfene intermediate with other reagents.[7]
Caption: Elimination-Addition (Sulfene) mechanism for mesylation.
The Role of the (¹³C) Label: A Mechanistic and Metabolic Tracer
The ¹³C atom in (¹³C)methanesulfonyl chloride does not alter the fundamental reactivity or the mechanistic pathways described above. Its purpose is to serve as a stable, non-radioactive isotopic label.
-
Mechanistic Validation: In both proposed mechanisms, the entire C-S bond of the methanesulfonyl group remains intact. The presence of the ¹³C label in the final mesylate product, confirmed by ¹³C-NMR (expected signal around 37-40 ppm) or mass spectrometry (a +1 mass shift compared to the unlabeled analogue), validates that the methyl group is transferred as a single unit.
-
Metabolic Fate Studies: In drug development, a candidate molecule is often mesylated with (¹³C)MsCl. When this ¹³C-labeled drug is administered in preclinical or clinical studies, its path through the body can be tracked.[2] Mass spectrometry can easily distinguish the drug and its metabolites containing the ¹³C-mesyl group from endogenous compounds, allowing for precise quantification and structural elucidation of metabolic products.[3] This is crucial for building a complete ADME profile.[4]
Field-Proven Experimental Protocol
The following is a generalized, robust protocol for the mesylation of a primary or secondary alcohol using (¹³C)methanesulfonyl chloride and triethylamine.
Safety First: Methanesulfonyl chloride is corrosive, highly toxic, and a lachrymator. It reacts exothermically with water.[7][9] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Equipment:
-
Alcohol (1.0 eq)
-
(¹³C)Methanesulfonyl chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N), freshly distilled (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (to make an approx. 0.2 M solution).[1][8]
-
Base Addition: Add triethylamine (1.5 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Efficient cooling is critical to control the exothermic reaction and minimize side products.
-
Reagent Addition: Slowly add (¹³C)methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 5-10 minutes.[1][8] Maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).[10]
-
Quenching & Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water to quench the reaction and dissolve the triethylammonium hydrochloride salt.[10]
-
Extraction: Separate the layers. Extract the aqueous layer with additional DCM (2x).
-
Washing: Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine (saturated NaCl solution).[8]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (¹³C)methanesulfonate ester.[1][10]
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
The choice of reagents and conditions is crucial for a successful mesylation. The following table summarizes typical parameters.
| Parameter | Recommended Condition | Rationale & Causality |
| Alcohol Substrate | Primary > Secondary | Tertiary alcohols are generally poor substrates due to steric hindrance and competing elimination reactions. |
| Base | Triethylamine (Et₃N) | Strong, non-nucleophilic base that promotes the rapid sulfene mechanism, leading to high yields.[8] |
| Pyridine | Weaker base; reaction proceeds via the slower Sₙ2-type pathway. Can act as a nucleophilic catalyst.[11] | |
| Solvent | Dichloromethane (DCM) | Inert, aprotic solvent that dissolves reactants well and is suitable for low-temperature reactions.[8][10] |
| Stoichiometry (MsCl) | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting alcohol. |
| Stoichiometry (Base) | 1.5 - 2.0 equivalents | An excess is required to neutralize the HCl generated and to catalyze the reaction effectively.[1][10] |
| Temperature | 0 °C to Room Temp. | Controls the exothermic reaction, minimizes the formation of alkyl chloride byproducts, and ensures stability of the product.[1][10] |
Conclusion
The reaction of (¹³C)methanesulfonyl chloride with alcohols is a highly reliable and indispensable transformation in modern chemistry. A thorough understanding of the dual mechanistic pathways—direct substitution versus the sulfene-mediated route—allows the research scientist to exert precise control over the reaction by selecting the appropriate base and conditions. The integration of the ¹³C stable isotope label provides an unparalleled advantage for professionals in drug development, enabling definitive tracking of molecules in complex biological milieu. The robust protocol detailed herein serves as a validated starting point for the efficient synthesis of (¹³C)methanesulfonates, pivotal intermediates for advancing new chemical entities from the laboratory to the clinic.
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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Cross, R. J., & Tewari, R. S. (1975). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry, 40(15), 2265-2266. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-714. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. Coll. Vol. 4, p.571 (1963); Vol. 34, p.62 (1954). Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Coll. Vol. 6, p.741 (1988); Vol. 51, p.73 (1971). Retrieved from [Link]
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Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-473. Retrieved from [Link]
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Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube. Retrieved from [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]
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Isin, E. M., & Elmore, C. S. (2014). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Current Pharmaceutical Design, 20(35), 5583-5600. Retrieved from [Link]
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Ashenhurst, J. (2023, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31297, Methanesulfonyl chloride. Retrieved from [Link]
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Ashenhurst, J. (2023, July 4). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Retrieved from [Link]
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King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361. Retrieved from [Link]
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Li, Y., Plesescu, M., & Prakash, S. R. (2017). Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. International Journal of Cancer and Clinical Research, 4(2). Retrieved from [Link]
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Introduction: The Significance of Isotopic Purity and Chemical Integrity
An In-depth Technical Guide to the Stability and Storage of (¹³C)Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methanesulfonyl chloride (MsCl), a cornerstone reagent in organic synthesis, is primarily utilized for converting alcohols into excellent leaving groups (mesylates), thereby facilitating a wide array of nucleophilic substitution and elimination reactions.[1] The introduction of a stable isotope label, such as Carbon-13 (¹³C), creates a powerful tool for mechanistic studies, quantitative analysis via mass spectrometry (metabolomics, proteomics), and tracking metabolic pathways of drug candidates.[2][3][4]
Unlike radioactive isotopes, stable isotopes like ¹³C do not decay over time.[2][5] The ¹³C atom is integrated into the molecular backbone and is not susceptible to exchange under typical storage or reaction conditions.[5] Therefore, the primary concern for the stability of (¹³C)methanesulfonyl chloride is not isotopic integrity, but the chemical stability of the parent molecule itself. This guide provides a detailed examination of the factors governing the stability of MsCl and outlines authoritative, field-proven protocols for its optimal storage and handling to ensure its efficacy and purity for high-stakes research and development.
Pillar 1: The Chemical Stability and Reactivity Profile of Methanesulfonyl Chloride
Understanding the inherent reactivity of methanesulfonyl chloride is fundamental to preserving its quality. The molecule's stability is primarily challenged by its high susceptibility to nucleophilic attack, most notably by water.
The Primary Degradation Pathway: Hydrolysis
The most significant and common degradation pathway for methanesulfonyl chloride is hydrolysis.[6][7] The sulfur atom in MsCl is highly electrophilic, making it a prime target for nucleophiles like water.
The reaction proceeds as follows: CH₃SO₂Cl + H₂O → CH₃SO₃H (Methanesulfonic Acid) + HCl (Hydrogen Chloride)[7]
Causality of Hydrolysis:
-
Ambient Moisture: Exposure to atmospheric humidity is sufficient to initiate hydrolysis.[7]
-
Contaminated Solvents/Glassware: Use of wet solvents or glassware can introduce water, leading to rapid degradation.[7]
-
Impact: This degradation is autocatalytic and detrimental. The formation of corrosive hydrogen chloride gas not only reduces the purity and yield of the reagent but also can damage equipment and create significant safety hazards.[6][7]
The mechanism involves a direct nucleophilic attack by a water molecule on the sulfur atom, proceeding through a trigonal bipyramidal transition state, consistent with an Sₙ2-type mechanism.[8][9][10]
Caption: Hydrolysis degradation pathway of (¹³C)Methanesulfonyl Chloride.
Chemical Incompatibilities and Hazardous Reactions
Beyond water, MsCl reacts vigorously, and sometimes dangerously, with a range of other substances. Storage and handling protocols must ensure strict segregation from these materials.
| Incompatible Material | Hazard and Rationale |
| Water, Steam, Moisture | Vigorous reaction produces corrosive and toxic hydrogen chloride gas and methanesulfonic acid.[11][12] |
| Strong Bases (e.g., Alkalis) | Violent reaction. Can promote elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂).[13][14] |
| Alcohols | Reacts to form methanesulfonate esters. This is its intended reactivity, but it is an incompatibility in storage.[13][15] |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions.[13][15] |
| Amines (Primary & Secondary) | Reacts exothermically to form stable methanesulfonamides.[14] |
| Dimethyl Sulfoxide (DMSO) | Reacts explosively. This combination must be avoided under all circumstances.[11] |
| Ethers (e.g., Diisopropyl ether) | May react vigorously or explosively, especially in the presence of trace metal salts.[11] |
| Metals | The HCl byproduct from hydrolysis can react with metals to generate flammable hydrogen gas.[13][16] For this reason, storage in metal containers is explicitly advised against.[16] |
Thermal Stability
Methanesulfonyl chloride is stable under recommended refrigerated storage conditions.[13] However, upon heating to decomposition, it emits highly toxic and corrosive fumes of sulfur oxides and hydrogen chloride.[11][14][17] Intense heating can also lead to the formation of explosive mixtures with air.[16]
Pillar 2: Validated Protocols for Optimal Storage
A self-validating storage protocol is one where the conditions directly mitigate the known degradation pathways. For (¹³C)methanesulfonyl chloride, the protocol is singularly focused on the strict exclusion of moisture and incompatible reagents.
Core Storage Recommendations
| Parameter | Recommendation | Rationale & Validation |
| Temperature | 2°C to 8°C [13][16] | Refrigeration slows the rate of any potential decomposition reactions. Storing at the recommended +4°C for the isotopically labeled variant aligns with this best practice.[18] |
| Atmosphere | Inert Gas (Dry Nitrogen or Argon) [13][16] | An inert atmosphere is critical to displace and prevent the ingress of atmospheric moisture, the primary reactant in the hydrolysis degradation pathway.[6][7] |
| Container | Original, tightly-sealed, corrosion-resistant container (e.g., glass bottle with a PTFE-lined cap) .[6] | The container must provide a hermetic seal against moisture. Glass and PTFE are inert to MsCl and its potential acidic byproducts. Do not use metal containers .[16] |
| Location | Cool, dry, well-ventilated, dedicated corrosives area. [6][15] | Storage should be in an area segregated from incompatible materials, particularly bases, alcohols, and oxidizers.[15][19] The area should be secure and accessible only to authorized personnel.[16] |
| Moisture | Strictly protect from all sources of moisture. [13][16] | This is the most critical parameter. The integrity of the product is directly dependent on maintaining anhydrous conditions. |
Experimental Protocol: Long-Term Storage
-
Receipt and Inspection: Upon receipt, inspect the container seal for any signs of damage. The liquid should be colorless to pale yellow.[11][17] Significant discoloration may indicate decomposition.[20]
-
Inert Gas Overlay: If the container will be opened multiple times, it is best practice to work in a glove box or to flush the headspace of the bottle with a gentle stream of dry nitrogen or argon before re-sealing.
-
Sealing: Ensure the cap, particularly the PTFE liner, is clean, dry, and free of defects. Tighten the cap securely to ensure a hermetic seal. For added protection during long-term storage, wrap the cap and neck of the bottle with Parafilm®.
-
Labeling: Ensure the container is clearly labeled with the chemical name, including the isotopic label "(¹³C)", hazard warnings, and the date received.[6]
-
Placement: Place the sealed container in a refrigerator maintained at 2-8°C within a secondary containment vessel appropriate for corrosive liquids.
-
Inventory Management: Log the material in the chemical inventory. Employ a "First-In, First-Out" (FIFO) system to ensure older stock is used first.
Caption: Recommended workflow for the storage and handling of (¹³C)MsCl.
Pillar 3: Best Practices for Handling and Dispensing
Handling (¹³C)methanesulfonyl chloride requires adherence to strict safety protocols due to its high toxicity and corrosivity.[14][15] All manipulations must be designed to prevent moisture contamination.
Experimental Protocol: Aliquoting and Dispensing
-
Preparation: Before removing the main container from refrigeration, prepare all necessary equipment. This includes clean, oven-dried glassware, dry syringes, and septa. Allow the main container to equilibrate to ambient temperature in a desiccator before opening to prevent condensation of atmospheric moisture on cold surfaces.
-
Work Environment: Conduct all transfers in a certified chemical fume hood or a glovebox with a dry atmosphere.[6]
-
Personal Protective Equipment (PPE): Wear comprehensive PPE, including chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles, a face shield, and a chemical-resistant lab coat.[6]
-
Inert Atmosphere Transfer: For the highest purity, use anhydrous transfer techniques. Pierce the septum on the bottle with a needle connected to a dry nitrogen/argon line to maintain positive pressure. Use a second, dry syringe to withdraw the required volume of liquid.
-
Dispensing: Dispense the (¹³C)MsCl directly into the reaction vessel, which should already be under an inert atmosphere.
-
Resealing: After withdrawing the desired amount, remove the needles, flush the headspace of the source bottle with inert gas, and immediately reseal it tightly.
-
Waste and Cleanup: Any excess reagent must be quenched carefully. A recommended procedure is the slow addition to a stirred, cold solution of a weak base, such as sodium bicarbonate.[6] Absorb small spills with an inert material like vermiculite and dispose of as hazardous waste.[6][21]
Conclusion
The stability of (¹³C)methanesulfonyl chloride is dictated by the chemical properties of the parent molecule, not the stable isotope label. Its primary vulnerability is rapid and irreversible hydrolysis. By implementing a robust storage and handling strategy centered on the strict exclusion of moisture and segregation from chemical incompatibilities, researchers can ensure the long-term integrity and efficacy of this valuable reagent. Adherence to storage at 2-8°C under a dry, inert atmosphere in properly sealed, corrosion-resistant containers is paramount for preserving its purity and ensuring reliable, reproducible results in synthesis and analysis.
References
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American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet of Supplier Exporter. [Link]
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HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1326. [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]
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International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]
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Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. ResearchGate. [Link]
-
S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS. [Link]
-
Moravek. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. [Link]
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SciSpace. (2017). Top 7 papers published in the topic of Methanesulfonyl chloride in 2017. [Link]
-
King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339-6347. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
-
ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions. [Link]
-
ASDReports. (2024). Stable Isotope Labeled Compounds - Global Forecast 2024-2030. [Link]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689. [Link]
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Organic Syntheses. (n.d.). Methanesulfinyl Chloride. [Link]
-
LookChem. (n.d.). Cas 124-63-0, Methanesulfonyl chloride. [Link]
-
Muby Chemicals. (n.d.). Methanesulfonyl chloride or Mesyl chloride or Methyl sulfonyl chloride or Methyl sulphonyl chloride Manufacturers, with SDS GHS MSDS Sheet. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methanesulfonates with [¹³C]Methanesulfonyl Chloride ([¹³C]MsCl)
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those requiring isotopically labeled compounds for mechanistic studies, metabolic tracing, or as internal standards in quantitative analyses.
Introduction
The conversion of alcohols to methanesulfonates (mesylates) is a fundamental and crucial transformation in modern organic synthesis. The hydroxyl group of an alcohol is a notoriously poor leaving group, hindering its participation in nucleophilic substitution and elimination reactions. Methanesulfonyl chloride (MsCl) provides a robust solution, converting the inert hydroxyl group into a highly effective mesylate leaving group.[1] This activation opens the door to a wide array of subsequent chemical manipulations.
The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the methanesulfonyl moiety offers significant advantages for advanced research applications. [¹³C]-labeled mesylates serve as invaluable tools in:
-
Mechanistic Elucidation: Tracking the fate of the mesyl group through complex reaction pathways.
-
Metabolic Studies: Following the metabolic destiny of drug candidates or biologically active molecules in vitro and in vivo.[2]
-
Quantitative Analysis: Acting as precise internal standards in mass spectrometry-based assays, improving accuracy and reproducibility.[3]
This application note provides a comprehensive, field-tested guide to the synthesis of [¹³C]methanesulfonates. It covers the sourcing of the labeled reagent, the reaction mechanism, a detailed step-by-step protocol, purification, and analytical verification, designed to ensure both scientific integrity and successful experimental outcomes.
Section 1: Pre-Synthesis Considerations & Safety
Critical Safety Precautions
Methanesulfonyl chloride is a hazardous chemical and must be handled with extreme care in a well-ventilated chemical fume hood. It is corrosive, highly toxic, and a potent lachrymator (tear-inducing agent).[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Use syringes or cannulas for transferring the liquid to avoid inhalation of vapors. It is highly reactive towards water, alcohols, and amines.[4]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations. Quench any residual MsCl carefully with a suitable nucleophile before disposal.
Sourcing and Preparation of [¹³C]Methanesulfonyl Chloride
[¹³C]Methanesulfonyl chloride is a specialized reagent. Researchers have two primary options:
-
Commercial Procurement: Several chemical suppliers specialize in stable isotope-labeled compounds and offer [¹³C]methanesulfonyl chloride (CAS No. 1173023-34-1) directly.[5] This is the most straightforward approach, ensuring high purity and isotopic enrichment.
-
In-house Synthesis: For customized applications or where commercial sources are unavailable, [¹³C]MsCl can be synthesized from ¹³C-labeled precursors. A common laboratory-scale method involves the chlorination of [¹³C]methanesulfonic acid with thionyl chloride (SOCl₂).[4][6]
Section 2: The Mesylation Reaction: Mechanism and Theory
Reaction Principles
The core of the protocol is the reaction of an alcohol with [¹³C]MsCl in the presence of a non-nucleophilic base. The base, typically an amine like triethylamine (Et₃N) or pyridine, serves two critical functions: it neutralizes the HCl byproduct generated during the reaction and can facilitate the reaction by deprotonating the alcohol, increasing its nucleophilicity.[7][8] The resulting [¹³C]mesylate is an excellent leaving group because its conjugate acid, [¹³C]methanesulfonic acid, is very strong, making the mesylate anion highly stable.
Mechanistic Insights
The formation of methanesulfonates is generally understood to proceed via one of two potential pathways, largely dependent on the choice of base.
-
Direct Nucleophilic Substitution: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This is followed by deprotonation of the oxonium intermediate by the base to yield the final mesylate product.[9]
-
Sulfene Intermediate Pathway: With sterically hindered, non-nucleophilic bases like triethylamine, MsCl can undergo an E1cB elimination to form a highly reactive intermediate known as sulfene (¹³CH₂=SO₂).[4][10] The alcohol then rapidly adds to the sulfene, followed by a proton transfer, to form the mesylate.[4] Isotope labeling experiments have provided support for this mechanistic proposal.[4]
Stereochemical Outcome
A critical feature of the mesylation reaction is that the stereochemistry at the alcohol's carbon center is retained . The C-O bond of the alcohol is not broken during the formation of the mesylate.[11][12] This makes it an ideal method for activating chiral alcohols for subsequent Sₙ2 reactions, where a predictable inversion of stereochemistry is desired in the second step.
Section 3: Detailed Experimental Protocol
This protocol provides a general method for the mesylation of a primary or secondary alcohol. Reaction conditions may need to be optimized for specific substrates, particularly for sterically hindered alcohols.
Materials and Reagents
-
Substrate (Alcohol): 1.0 eq
-
[¹³C]Methanesulfonyl Chloride ([¹³C]MsCl): 1.2 eq
-
Triethylamine (Et₃N), distilled: 1.5 eq[13]
-
Dichloromethane (DCM), anhydrous: To make a ~0.2 M solution of the alcohol[14]
-
Deionized Water
-
1 M Hydrochloric Acid (HCl), cold
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Synthesis of a [¹³C]Methanesulfonate
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous DCM (to approx. 0.2 M).
-
Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of [¹³C]MsCl: Slowly add [¹³C]methanesulfonyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes.[14] Maintain the temperature at 0 °C during the addition. An exothermic reaction may be observed.
-
Reaction: Stir the reaction at 0 °C for an additional 15-30 minutes.[15] The reaction can then be allowed to warm to room temperature and stirred for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The mesylate product should be less polar (have a higher Rf value) than the starting alcohol.[16] Continue until the starting alcohol is consumed.
Reaction Work-up and Purification
The work-up procedure is designed to remove excess reagents and byproducts.[17]
-
Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude mesylate is often pure enough for subsequent steps.[15] If further purification is required, flash column chromatography on silica gel is typically effective.
Section 4: Characterization and Analysis
Verifying the successful synthesis and isotopic incorporation is paramount.
Thin-Layer Chromatography (TLC)
-
Purpose: To monitor the reaction progress.
-
Observation: A new spot with a higher Rf value corresponding to the less polar mesylate product should appear, while the spot for the starting alcohol diminishes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signal for the methyl group on the mesylate will appear as a singlet around δ 3.0-3.2 ppm. Due to ¹³C-¹H coupling, this peak will be a doublet with a coupling constant (¹JCH) of approximately 140-150 Hz, providing clear evidence of ¹³C incorporation. The protons on the carbon bearing the mesylate group will also show a downfield shift compared to the starting alcohol.
-
¹³C NMR: This is the most direct method to confirm labeling. A strong, distinct signal for the ¹³C-labeled methyl carbon will be observed around 38-40 ppm.[18] This technique is essential for quantifying isotopic enrichment.[19][20]
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the product.
-
Observation: The mass spectrum will show a molecular ion peak (or a fragment corresponding to [M+H]⁺, [M+Na]⁺, etc.) that is one mass unit higher than the corresponding unlabeled compound, confirming the incorporation of a single ¹³C atom.
Section 5: Quantitative Data Summary & Troubleshooting
Table of Reagents and Conditions
| Reagent/Parameter | Molar Equiv. | Role | Key Considerations |
| Alcohol Substrate | 1.0 | Starting Material | Must be dry. |
| [¹³C]MsCl | 1.1 - 1.2[13] | Activating Agent | Highly reactive and hazardous. Add slowly at 0 °C. |
| Triethylamine (Et₃N) | 1.5[13] | Base | Neutralizes HCl byproduct. Must be anhydrous. |
| Dichloromethane (DCM) | Solvent | Reaction Medium | Must be anhydrous to prevent hydrolysis of MsCl. |
| Temperature | 0 °C to RT | Reaction Control | Low temperature minimizes side reactions.[21] |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive MsCl (hydrolyzed); Wet solvent/reagents; Sterically hindered alcohol. | Use fresh, high-purity MsCl. Ensure all glassware and reagents are scrupulously dry. For hindered alcohols, consider using methanesulfonic anhydride or increasing reaction time/temperature.[7] |
| Formation of Alkyl Chloride | Reaction run at too high a temperature; Excess base. | Maintain low temperatures (0 °C) during and after addition. Use the recommended stoichiometry of the base.[21] |
| Product Decomposition | The resulting mesylate is unstable. | Perform the reaction and work-up at low temperatures and use the product immediately in the next step without prolonged storage.[15] |
| Difficult Work-up | Emulsion formation during washing. | Add more brine to the separatory funnel to help break the emulsion. |
Visualizations
Caption: General Reaction for [¹³C]Mesylate Synthesis.
Caption: Experimental Workflow for [¹³C]Mesylate Synthesis.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available at: [Link]
-
Cross, T. J. (1973). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Chemical Education, 50(4), 281. Available at: [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Available at: [Link]
-
Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2018). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Progress in Nuclear Magnetic Resonance Spectroscopy, 108, 1-20. Available at: [Link]
-
Wiechert, W., & Schweissgut, O. (2012). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 927, 213-247. Available at: [Link]
-
Orita, A., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(5), 333-336. Available at: [Link]
-
Reddit. (2019). Aqueous workup for mesylates. r/Chempros. Available at: [Link]
-
Rhodium Archive. (n.d.). Synthesis of Mesylates From Alcohols. Erowid. Available at: [Link]
-
Organic Syntheses. (1955). Methanesulfonyl chloride. Organic Syntheses, Coll. Vol. 3, p.561; Vol. 29, p.69. Available at: [Link]
-
Organic Syntheses. (1988). Methanesulfonyl cyanide. Organic Syntheses, Coll. Vol. 6, p.757; Vol. 51, p.76. Available at: [Link]
-
RSC Publishing. (2009). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Available at: [Link]
-
Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-473. Available at: [Link]
- Google Patents. (1993). CN1108243A - Process for synthesizing methane sulfonyl chloride.
-
Organic Syntheses. (1963). Methanesulfinyl Chloride. Organic Syntheses, Coll. Vol. 4, p.633; Vol. 39, p.40. Available at: [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates (film). Available at: [Link]
-
Semantic Scholar. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Available at: [Link]
-
ResearchGate. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Available at: [Link]
- University Course Material. (n.d.). Reactions via sulfonate ester intermediates. (Source derived from a compilation of university-level organic chemistry notes).
-
Baran Lab, Scripps Research. (2007). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Available at: [Link]
-
Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Available at: [Link]
- Organic Syntheses. (n.d.). methanesulfonyl chloride. (General search result, specific prep not cited).
-
LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]
- Google Patents. (1991). US4997535A - Method of manufacturing methanesulfonyl chloride.
- Google Patents. (2008). CN101302213A - Preparation of methanesulfonic acid active ester.
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The Versatility of (113C)Methanesulfonyl Chloride: A Guide to Applications in Peptide and Nucleoside Chemistry
Introduction: The Role of Methanesulfonyl Chloride in Advanced Synthesis
Methanesulfonyl chloride (MsCl), often referred to as mesyl chloride, is a highly reactive organosulfur compound with the formula CH₃SO₂Cl.[1] Its potent electrophilicity makes it an invaluable reagent in modern organic synthesis, particularly within the intricate landscapes of peptide and nucleoside chemistry.[1][2] This guide provides an in-depth exploration of the applications of methanesulfonyl chloride, moving beyond simple procedural lists to elucidate the underlying chemical principles and strategic considerations essential for researchers, scientists, and professionals in drug development. We will delve into its utility in forming stable linkages, activating hydroxyl groups for substitution, and facilitating the construction of complex molecular architectures. A paramount emphasis is placed on safety, given the hazardous nature of this reagent.
PART 1: CRITICAL SAFETY AND HANDLING PROTOCOLS
Methanesulfonyl chloride is a toxic, corrosive, and lachrymatory substance that reacts exothermically with nucleophiles like water.[1][3][4][5] Strict adherence to safety protocols is non-negotiable.
Core Safety Directives:
-
Ventilation: Always handle methanesulfonyl chloride in a certified chemical fume hood to prevent inhalation of its fatal fumes.[3][4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles with a face shield.[3][4]
-
Anhydrous Conditions: Reactions involving MsCl should be conducted under anhydrous conditions, as it readily hydrolyzes.[6] Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store methanesulfonyl chloride in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and water.[3][5] The container must be tightly sealed to prevent moisture ingress.[4]
-
Quenching and Disposal: Unreacted methanesulfonyl chloride should be quenched cautiously by slow addition to a stirred, cold solution of a suitable nucleophile, such as aqueous sodium bicarbonate. All waste must be disposed of as hazardous material in accordance with institutional and local regulations.[7]
PART 2: APPLICATIONS IN PEPTIDE CHEMISTRY
In the realm of peptide science, methanesulfonyl chloride is not a conventional protecting group due to the extreme stability of the resulting sulfonamide bond.[1][8] However, this very stability is harnessed for other critical applications, including peptide bond formation and permanent N-terminal modifications.
Amide Bond Formation: A Powerful Coupling Reagent
Methanesulfonyl chloride serves as an efficient activating agent for the carboxyl group of N-protected amino acids, enabling the formation of peptide bonds. This method is particularly effective for coupling with weakly nucleophilic amines, such as arylamines, where standard coupling reagents may falter.[8][9][10] The reaction is believed to proceed through a mixed anhydride intermediate, offering high yields with minimal racemization.[8]
The process begins with the reaction of the N-protected amino acid with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as N-methylimidazole, to form a mixed anhydride. This highly activated intermediate is then susceptible to nucleophilic attack by the amine component, yielding the desired amide bond.
Caption: Workflow for MsCl-mediated peptide bond formation.
This protocol details the synthesis of an amino acid arylamide, demonstrating the utility of methanesulfonyl chloride in forming challenging amide bonds.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-Cbz-Valine (1 equivalent) and N-methylimidazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to -5 °C in an ice-salt bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 30 minutes.
-
Coupling: Add a solution of p-toluidine (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the product with DCM (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| N-Cbz-Valine | 1 | Carboxyl component |
| N-Methylimidazole | 1 | Base |
| Methanesulfonyl Chloride | 1.1 | Activating agent |
| p-Toluidine | 1 | Amine component |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Table 1: Reagents for MsCl-mediated synthesis of Cbz-Val-p-toluidide.
N-Terminal Modification: Crafting Stable Peptidosulfonamides
The reaction of methanesulfonyl chloride with the free N-terminal amine of a peptide results in the formation of a highly stable methanesulfonamide linkage.[1][6] This modification is considered permanent under typical peptide synthesis and deprotection conditions, making it a valuable tool in medicinal chemistry for creating peptide-based drugs with enhanced stability against enzymatic degradation.[8]
This protocol outlines the general procedure for modifying the N-terminus of a peptide while it is still attached to the solid support.
-
Resin Preparation: After the final amino acid coupling and subsequent washing steps in solid-phase peptide synthesis (SPPS), ensure the N-terminal Fmoc or Boc protecting group is removed. Swell the peptide-resin in an anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3-5 equivalents), to the resin suspension to deprotonate the N-terminal ammonium salt.
-
Mesylation: In a separate vessel, prepare a solution of methanesulfonyl chloride (2-3 equivalents) in the anhydrous solvent. Cool the resin suspension to 0 °C and slowly add the MsCl solution.
-
Reaction: Stir the mixture for 1-4 hours, allowing it to gradually warm to room temperature.
-
Monitoring: The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Proceed with the standard global deprotection and cleavage of the peptide from the resin.
Causality in Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of methanesulfonyl chloride, which would quench the reaction.[6]
-
Non-nucleophilic Base: A base like TEA or DIPEA is used to deprotonate the N-terminal amine without competing with it as a nucleophile for the MsCl.
-
Slow Addition at 0 °C: This minimizes potential side reactions and controls the exothermic nature of the reaction.[6]
PART 3: APPLICATIONS IN NUCLEOSIDE CHEMISTRY
Methanesulfonyl chloride is a cornerstone reagent in nucleoside chemistry, primarily used to convert the hydroxyl groups of the sugar moiety into excellent leaving groups, thereby facilitating a wide range of synthetic transformations.
Activation of Hydroxyl Groups for Nucleophilic Substitution
The hydroxyl groups of a nucleoside's sugar ring are relatively poor leaving groups. By reacting them with methanesulfonyl chloride in the presence of a base (commonly pyridine or triethylamine), they are converted into methanesulfonate (mesylate) esters.[11][12] The mesylate group is an excellent leaving group due to the ability of the sulfonate to stabilize the negative charge through resonance. This activation paves the way for Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of azides, halogens, thiols, and other functional groups.
Caption: General workflow for hydroxyl activation and substitution.
This protocol exemplifies the selective activation of the 2'-hydroxyl group, followed by substitution, a common strategy in the synthesis of modified oligonucleotides.
-
Preparation: Dissolve the starting nucleoside, with other hydroxyl groups appropriately protected (e.g., 5'-O-DMT, 3'-O-TBDMS), in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.5 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the 2'-O-mesylate by TLC.
-
Work-up (Mesylation): Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold, dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Azide Substitution: Dissolve the crude mesylated intermediate in anhydrous DMF. Add sodium azide (NaN₃, 3-5 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 1-3 hours, monitoring by TLC.
-
Work-up (Substitution): After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers, filter, and concentrate.
-
Purification: Purify the final product by silica gel chromatography.
| Step | Key Reagent | Purpose | Rationale |
| Mesylation | Methanesulfonyl Chloride | Converts 2'-OH to a good leaving group | Activation for subsequent Sₙ2 reaction |
| Pyridine | Base and Solvent | Neutralizes HCl byproduct, facilitates reaction | |
| Substitution | Sodium Azide (NaN₃) | Nucleophile | Introduces the azido functionality |
| DMF | Polar aprotic solvent | Favors Sₙ2 reaction mechanism |
Table 2: Key reagents and their roles in the synthesis of a 2'-azido nucleoside.
Synthesis of Cyclonucleosides
Cyclonucleosides are important intermediates in nucleoside chemistry, often used to modify the sugar moiety or to introduce specific stereochemistry.[13] Their synthesis can be readily achieved using methanesulfonyl chloride. The strategy involves the mesylation of a hydroxyl group, which is then intramolecularly displaced by a nucleophilic atom on the nucleobase (e.g., O² of pyrimidines or N³ of purines) to form a new ring.
This protocol describes the formation of a cyclonucleoside from a precursor with a free 2'-hydroxyl group.
-
Preparation: Dissolve the starting nucleoside (e.g., a uridine derivative with protected 3' and 5' hydroxyls) in anhydrous dichloromethane and add anhydrous pyridine (3 equivalents).
-
Mesylation: Cool the mixture to 0 °C and add methanesulfonyl chloride (1.5 equivalents). Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Cyclization: The formation of the 2,2'-anhydro nucleoside often occurs in situ as the mesylate is formed. If the reaction is sluggish, the addition of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the intramolecular cyclization.
-
Work-up and Purification: Quench the reaction with water and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography.
Conclusion
Methanesulfonyl chloride is a powerful and versatile reagent that offers solutions to significant challenges in both peptide and nucleoside chemistry. In peptide synthesis, it provides a robust method for forming difficult amide bonds and for introducing permanent, stabilizing modifications at the N-terminus.[8] In nucleoside chemistry, its primary role is the activation of hydroxyl groups, transforming them into excellent leaving groups and thereby enabling a vast array of nucleophilic substitution reactions and the strategic formation of cyclonucleosides.[14][13] The successful application of methanesulfonyl chloride is contingent not only on understanding its reactivity but also on a rigorous commitment to safety. By mastering the protocols and appreciating the chemical principles outlined in this guide, researchers can confidently leverage this reagent to advance their synthetic goals in drug discovery and development.
References
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American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet. Retrieved from [Link]
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YouTube. (2021, September 16). Adding Mesylate Group Mechanism | Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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Gulea, M., & Olesiak-Banska, J. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). RSC Medicinal Chemistry, 14(11), 2119-2141. DOI: 10.1039/d3md00276a. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, February 5). How to do N-Terminal Mesylation of Synthetic Peptide?. Retrieved from [Link]
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Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of C-Arylnucleoside Analogues. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]
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Application Notes & Protocols: The Utility of [¹³C]Methanesulfonyl Chloride in Modern Pharmaceutical Synthesis
Abstract
Stable isotope labeling is a cornerstone of modern drug discovery and development, providing indispensable tools for elucidating metabolic pathways, simplifying quantitative analysis, and investigating reaction mechanisms. Among the array of labeling reagents, [¹³C]methanesulfonyl chloride ([¹³C]MsCl) has emerged as a versatile and powerful synthon. Its ability to introduce a stable, mass-shifted mesyl group offers significant advantages in the synthesis of active pharmaceutical ingredients (APIs) and, most notably, in the preparation of high-fidelity internal standards for bioanalytical assays. This guide provides an in-depth exploration of the applications of [¹³C]methanesulfonyl chloride, complete with detailed experimental protocols and mechanistic insights tailored for researchers, chemists, and drug development professionals. We will delve into its role in synthesizing labeled APIs, using the chemotherapeutic agent Busulfan as a practical case study, and its critical function in quantitative mass spectrometry.
Introduction: The Significance of the ¹³C-Mesyl Group
Methanesulfonyl chloride (MsCl) is a fundamental reagent in organic synthesis, prized for its efficiency in converting alcohols—which are poor leaving groups—into methanesulfonates (mesylates).[1] The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making it highly susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.[1]
When the methyl carbon of MsCl is replaced with the stable, non-radioactive ¹³C isotope, the reagent retains its chemical reactivity while embedding a permanent +1 Dalton mass signature into the target molecule. This seemingly subtle modification has profound implications for pharmaceutical development:
-
Synthesis of Labeled APIs: It allows for the synthesis of the final drug substance with a ¹³C-label in a metabolically stable position, crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[2][3]
-
Gold-Standard Internal Standards: It enables the creation of stable isotope labeled (SIL) internal standards that are chemically identical to the analyte. This near-perfect analogy ensures co-elution in chromatographic systems and identical behavior during sample extraction and ionization, providing the most accurate correction for matrix effects in mass spectrometry-based bioanalysis.[4]
-
Mechanistic Elucidation: The ¹³C-label can be used as a probe in kinetic isotope effect (KIE) studies to investigate reaction mechanisms, such as the competition between direct SN2 displacement and the formation of a transient sulfene intermediate during mesylation.[5]
Preparation of [¹³C]Methanesulfonyl Chloride
The most direct and common laboratory synthesis of methanesulfonyl chloride involves the reaction of methanesulfonic acid with a chlorinating agent, such as thionyl chloride.[4] This established procedure is readily adaptable for the preparation of the ¹³C-labeled isotopologue from commercially available [¹³C]methanesulfonic acid.
Protocol 2.1: Synthesis of [¹³C]Methanesulfonyl Chloride from [¹³C]Methanesulfonic Acid
This protocol is adapted from a well-established procedure for the unlabeled analogue.[4]
Materials:
-
[¹³C]Methanesulfonic acid ([¹³C]CH₃SO₃H)
-
Thionyl chloride (SOCl₂)
-
Apparatus: Three-necked flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, and a distillation setup (modified Claisen flask).
Procedure:
-
Setup: Assemble a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel in a certified fume hood. Ensure all glassware is oven-dried.
-
Initial Charge: Charge the flask with [¹³C]methanesulfonic acid (1.0 eq).
-
Heating: Heat the acid to 95 °C using a heating mantle with stirring.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.3-1.5 eq) dropwise via the dropping funnel over 3-4 hours. Maintain the reaction temperature at 95 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 95 °C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Purification: Carefully transfer the reaction mixture to a modified Claisen flask for distillation under reduced pressure.
-
Distillation: Most of the excess thionyl chloride will distill at room temperature under vacuum. The desired [¹³C]methanesulfonyl chloride product is then collected at approximately 61-66 °C / 18-20 mm Hg.[4][6] The yield is typically in the range of 70-85%.
Causality and Safety:
-
Excess Thionyl Chloride: An excess of thionyl chloride is used to drive the reaction to completion.
-
Temperature Control: Maintaining the temperature at 95 °C is crucial for an optimal reaction rate without causing decomposition of the product. Overheating can lead to charring and darkening of the product.[4]
-
Hood and PPE: This reaction generates SO₂ and HCl gases and should be performed exclusively in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat).
Figure 1: Workflow for the synthesis of [¹³C]methanesulfonyl chloride.
Application I: Synthesis of ¹³C-Labeled Active Pharmaceutical Ingredients (APIs)
The introduction of a ¹³C-label into a drug candidate is essential for conducting human ADME studies.[3][7] Using [¹³C]MsCl to form a key bond in the molecular backbone ensures the label is in a metabolically stable position, preventing its loss through biological transformation.
Case Study: Synthesis of [¹³C₂]-Busulfan
Busulfan (1,4-butanediol dimethanesulfonate) is an alkylating agent used in chemotherapy, particularly in preparation for hematopoietic stem cell transplantation.[8] Its structure is a simple, symmetric diester formed from 1,4-butanediol and two molecules of methanesulfonyl chloride, making it an ideal model for this application.[9]
Protocol 3.1: Synthesis of [¹³C₂]-Busulfan
This protocol describes the diesterification of 1,4-butanediol using [¹³C]methanesulfonyl chloride.
Materials:
-
1,4-Butanediol
-
[¹³C]Methanesulfonyl chloride ([¹³C]MsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve 1,4-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add pyridine (2.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Slowly add [¹³C]methanesulfonyl chloride (2.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., acetone/water or ethanol) to obtain pure [¹³C₂]-Busulfan as a white crystalline powder.
Causality and Self-Validation:
-
Base: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst. Triethylamine is an alternative non-nucleophilic base.[10]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of [¹³C]MsCl is critical to prevent side reactions, such as the formation of chlorinated byproducts.[1]
-
Aqueous Workup: The washing steps are essential to remove the pyridinium hydrochloride salt and any unreacted starting materials, ensuring the purity of the final product.
-
TLC Monitoring: Regular monitoring by TLC allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time for maximum yield.
Figure 2: Synthesis workflow for [¹³C₂]-Busulfan.
Application II: Quantitative Bioanalysis using ¹³C-Labeled Internal Standards
The gold standard for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[2][11] A SIL-IS prepared using ¹³C labeling is considered superior to deuterated (²H) standards because its physicochemical properties are virtually identical to the analyte. This leads to near-perfect co-elution during chromatography, ensuring that both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the mass spectrometer source, which is the key to accurate quantification.
Case Study: Quantifying Busulfan in Human Plasma
Therapeutic drug monitoring (TDM) of Busulfan is critical to ensure efficacy while minimizing toxicity.[12][13] An LC-MS/MS method using a ¹³C-labeled internal standard provides the necessary precision and accuracy for clinical applications.[6][14]
Protocol 4.1: Bioanalytical Method for Busulfan in Plasma
This protocol outlines a typical protein precipitation extraction and LC-MS/MS analysis for Busulfan, using [¹³C₄]-Busulfan as the internal standard (IS). While deuterated busulfan (busulfan-d8) is often used, a ¹³C-labeled version provides superior performance.[2][6]
Materials:
-
Human plasma samples (collected in K₂-EDTA tubes)
-
[¹³C₄]-Busulfan internal standard working solution (e.g., 500 ng/mL in acetonitrile)
-
Acetonitrile, LC-MS grade
-
Ammonium formate
-
Formic acid
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the [¹³C₄]-Busulfan IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
Data Analysis:
-
Integrate the chromatographic peak areas for the analyte (Busulfan) and the internal standard ([¹³C₄]-Busulfan).
-
Calculate the Peak Area Ratio (PAR) = Area(Analyte) / Area(IS).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Busulfan in unknown samples by interpolating their PAR values from the calibration curve.
Data Presentation: Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, e.g., 50 x 2.1 mm, 2.6 µm | Provides good reversed-phase retention and separation for Busulfan. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Aqueous buffer for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the analyte. |
| Flow Rate | 0.5 mL/min | Typical flow rate for analytical LC-MS. |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient | Busulfan is relatively nonpolar; isocratic elution provides rapid analysis.[6] |
| Ionization Mode | Positive Electrospray (ESI+) | Busulfan readily forms adducts (e.g., [M+NH₄]⁺) for sensitive detection. |
| MRM Transition (Busulfan) | e.g., m/z 264.1 → 151.1 | Precursor ion ([M+NH₄]⁺) and a specific product ion for quantification. |
| MRM Transition (IS) | e.g., m/z 268.1 → 155.1 | Mass shift of +4 Da for the ¹³C₄-labeled internal standard. |
graph Bioanalysis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Plasma [label="Plasma Sample (100 µL)"]; IS_Spike [label="Add [¹³C₄]-Busulfan IS"]; Precipitate [label="Add Cold Acetonitrile"]; Vortex [label="Vortex to Mix"]; Centrifuge [label="Centrifuge (10,000 x g)"]; Supernatant [label="Transfer Supernatant"]; LCMS [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Processing\n(Peak Area Ratio)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Calculate Concentration", fillcolor="#FBBC05", fontcolor="#202124"];
Plasma -> IS_Spike; IS_Spike -> Precipitate; Precipitate -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant; Supernatant -> LCMS; LCMS -> Data; Data -> Concentration; }
Figure 3: Bioanalytical workflow for Busulfan in plasma.
Mechanistic Insights: The Sulfene Pathway
The reaction of methanesulfonyl chloride with alcohols in the presence of a base is often depicted as a simple SN2 reaction at the sulfur atom. However, a competing mechanism exists, particularly with strong, non-nucleophilic bases like triethylamine. This pathway involves the deprotonation of the α-carbon to form a highly reactive and transient intermediate known as a sulfene (CH₂=SO₂).[5] The alcohol then adds to the sulfene to form the mesylate product.
The use of isotopically labeled [¹³C]methanesulfonyl chloride can help distinguish between these pathways. A primary kinetic isotope effect would be expected for the sulfene mechanism, as the C-H bond is broken in the rate-determining proton abstraction step. In contrast, the direct SN2 pathway would exhibit only a small secondary isotope effect.[5]
Figure 4: Competing mechanisms in mesylation reactions.
Conclusion
[¹³C]Methanesulfonyl chloride is a powerful and versatile reagent in the pharmaceutical scientist's toolkit. Its applications span the entire drug development pipeline, from the synthesis of ¹³C-labeled APIs for critical ADME studies to the preparation of the highest quality internal standards for regulated bioanalysis. By understanding the principles behind its reactivity and leveraging its isotopic signature, researchers can accelerate drug development programs, ensure data integrity, and gain deeper mechanistic insights. The protocols and workflows presented here provide a robust framework for the effective implementation of [¹³C]methanesulfonyl chloride in pharmaceutical research and development.
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Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses, 36, 58. [Link]
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Jain, D., et al. (2016). LC-MS/MS Method Development for Quantification of Busulfan in Human Plasma and Its Application in Pharmacokinetic Study. Journal of Chromatography B, 1021, 214-221. [Link]
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Liu, T. C. (1969). The Mechanism Of Sulfene Formation By. Digitized Theses. 418. [Link]
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Zhao, Y., et al. (2015). Quantitative analysis of Busulfan in human plasma by LC-MS-MS. Journal of Analytical & Bioanalytical Techniques, 6(4). [Link]
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Lee, J. W., et al. (2014). Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry. Annals of Laboratory Medicine, 34(3), 209-216. [Link]
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van Leusen, A. M., & Strating, J. (n.d.). Methanesulfonyl Cyanide. Organic Syntheses, 57, 74. [Link]
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Voggu, R., et al. (2014). Analysis of Busulfan in Plasma by Liquid Chromatography‐Tandem Mass Spectrometry (LC‐MS/MS). Current Protocols in Pharmacology, 66(1), 7.14.1-7.14.9. [Link]
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Alrabiah, H., et al. (2022). Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS). PLOS ONE, 17(6), e0269784. [Link]
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Hassan, M., et al. (1989). Pharmacokinetic and metabolic studies of high-dose busulphan in adults. European Journal of Clinical Pharmacology, 36(5), 525-530. [Link]
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Kitson, S. L., Moody, T., & Watters, W. (2014). Modern Developments In Isotopic Labelling. Outsourced Pharma. [Link]
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Marathe, P. (2012). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. ResearchGate. [Link]
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Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-473. [Link]
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King, J. F. (1975). Return of sulfenes. Accounts of Chemical Research, 8(1), 10-17. [Link]
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Bartelink, I. H., et al. (2014). Busulfan in hematopoietic stem cell transplant setting. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 577-590. [Link]
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Ecsedy, J., et al. (2017). Pharmacometabonomic prediction of busulfan clearance in hematopoietic cell transplant recipients. CPT: Pharmacometrics & Systems Pharmacology, 6(10), 689-697. [Link]
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Au, T. H., et al. (2024). Implementation and evaluation of busulfan pharmacokinetics in adult hematopoietic stem cell transplantation. Journal of Oncology Pharmacy Practice, 10781552241264879. [Link]
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Desta, Z., et al. (2017). Clarifying busulfan metabolism and drug interactions to support new therapeutic drug monitoring strategies: a comprehensive review. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947-960. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Busulfan. In Pharmaceuticals. International Agency for Research on Cancer. [Link]
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Ramakrishna Reddy, H., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry, 14(2), 914-919. [Link]
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Kokotos, G., et al. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters, 11(6), 861-863. [Link]
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Asadi, M., et al. (2021). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal, 15, 27-35. [Link]
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Peer, C. J., et al. (2013). Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages. Pharmaceutical Technology in Hospital Pharmacy, 2(1), 1-8. [Link]
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Base-Free Monosulfonylation of Amines Using (¹³C)Mesyl Chloride: An In-Depth Technical Guide for Researchers
Introduction: The Enduring Importance of Sulfonamides and the Quest for Greener Synthesis
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents.[1][2] Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3] While effective, this method often necessitates the use of organic bases like pyridine or triethylamine, which can complicate purification and introduce environmental concerns. The drive towards greener and more efficient chemical methodologies has spurred the development of novel synthetic strategies, including base-free approaches that offer significant advantages in terms of simplicity, yield, and environmental impact.[4][5]
This comprehensive guide provides a detailed exploration of the base-free monosulfonylation of amines using mesyl chloride, with a specific focus on the application of its ¹³C-labeled counterpart, (¹³C)mesyl chloride. The incorporation of a stable isotope label is a powerful tool in drug discovery and development, enabling researchers to trace the metabolic fate of drug candidates and elucidate mechanisms of action.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant and efficient synthetic methodology.
The Mechanistic Underpinnings of Base-Free Sulfonylation in Aqueous Media
The ability to perform sulfonylation of amines in the absence of a traditional base, particularly in water, represents a significant advancement in synthetic chemistry.[4][5] While the complete mechanistic picture is still an area of active investigation, the prevailing evidence suggests a departure from the classical acid-base mediated pathway.
In a traditional base-catalyzed reaction, the base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. In a base-free aqueous system, water itself plays a multifaceted role in facilitating the reaction. One proposed mechanism involves the formation of a sulfonyl radical species, particularly under electrochemical conditions.[8] However, for the direct reaction of mesyl chloride with amines in water, a more likely scenario involves water molecules acting as a proton shuttle and stabilizing the transition state.
The reaction is thought to proceed through a direct nucleophilic attack of the amine on the electrophilic sulfur atom of the mesyl chloride. Water molecules can form a hydrogen-bonding network that facilitates the departure of the chloride leaving group and helps to stabilize the resulting protonated sulfonamide intermediate. This intermediate is then deprotonated by another water molecule to yield the final sulfonamide product and a hydronium ion.
Diagram of the Proposed Base-Free Sulfonylation Mechanism in Water
Caption: Proposed mechanism of base-free sulfonylation in water.
Advantages of the Base-Free Approach
The elimination of an organic base from the reaction mixture offers several key benefits:
-
Simplified Workup and Purification: The absence of a base and its corresponding salt byproduct significantly streamlines the purification process, often allowing for direct isolation of the product.
-
Greener Chemistry: By avoiding potentially hazardous and volatile organic bases, the method aligns with the principles of green chemistry, reducing waste and environmental impact.[5]
-
Improved Functional Group Tolerance: The milder reaction conditions can be more compatible with sensitive functional groups that might be susceptible to degradation or side reactions in the presence of a strong base.
-
Cost-Effectiveness: The elimination of a reagent and simplification of the purification process can lead to reduced overall costs.
Application Protocol: Synthesis of N-Benzyl-(¹³C)methanesulfonamide
This protocol provides a detailed, step-by-step methodology for the base-free monosulfonylation of benzylamine with (¹³C)mesyl chloride in water.
Materials:
-
Benzylamine (≥99%)
-
(¹³C)Methanesulfonyl chloride (¹³C labeled, ≥98%)
-
Deionized water
-
Ethyl acetate (reagent grade)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-benzyl-(¹³C)methanesulfonamide.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and deionized water (20 mL).
-
Addition of (¹³C)Mesyl Chloride: Stir the mixture at room temperature and add (¹³C)methanesulfonyl chloride (1.05 eq, e.g., 1.21 g, 10.5 mmol) dropwise over a period of 5 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel and add ethyl acetate (30 mL). Shake the funnel and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-benzyl-(¹³C)methanesulfonamide.
Characterization Data for N-Benzyl-(¹³C)methanesulfonamide
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.30 (m, 5H, Ar-H), 4.65 (br s, 1H, NH), 4.35 (d, J = 5.6 Hz, 2H, CH₂), 2.95 (d, J = 2.0 Hz, 3H, ¹³CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 48.0 (CH₂), 41.0 (¹³CH₃) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₁₀¹³CNO₂S: 187.06; found: 187.1 |
Note: The ¹³C-labeling will result in a doublet for the methyl protons in the ¹H NMR spectrum due to coupling with the ¹³C nucleus. The chemical shift of the labeled carbon will be observed in the ¹³C NMR spectrum.
Applications in Drug Development and Isotopic Labeling Studies
The use of (¹³C)mesyl chloride to introduce a stable isotope label into a drug candidate or a biologically active molecule opens up a wide range of applications in pharmaceutical research.[6][7]
-
Metabolic Fate and Drug Metabolism (ADME) Studies: By tracking the ¹³C-labeled sulfonamide in biological systems using techniques like mass spectrometry and NMR, researchers can identify metabolites, determine metabolic pathways, and quantify the rate of drug clearance.[1][6][7] This information is crucial for assessing the safety and efficacy of a new drug.
-
Mechanism of Action Studies: Isotopic labeling can be used to probe the interaction of a drug with its biological target. For example, changes in the NMR spectrum of a ¹³C-labeled drug upon binding to a protein can provide insights into the binding site and the conformational changes that occur.
-
Quantitative Bioanalysis: ¹³C-labeled compounds are invaluable as internal standards in quantitative bioanalytical assays (e.g., LC-MS/MS). Their chemical and physical properties are nearly identical to the unlabeled analyte, but they can be distinguished by their mass, allowing for accurate and precise quantification in complex biological matrices.
Trustworthiness and Self-Validation
The protocol described above is designed to be robust and reproducible. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR and mass spectrometry. The expected spectroscopic data for the ¹³C-labeled product provides a clear signature for successful synthesis. Furthermore, the use of a simple aqueous workup minimizes the potential for side reactions and simplifies the isolation of the desired sulfonamide.
Conclusion
The base-free monosulfonylation of amines using (¹³C)mesyl chloride in water is a powerful and elegant synthetic method with significant advantages over traditional approaches. Its simplicity, efficiency, and amenability to isotopic labeling make it an invaluable tool for researchers in drug discovery and development. By understanding the underlying principles and following the detailed protocol provided, scientists can confidently apply this methodology to accelerate their research and gain deeper insights into the biological activity of sulfonamide-containing molecules.
References
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Wu, L., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1), 23. [Link]
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Kamal, A., et al. (2008). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Tetrahedron Letters, 49(2), 348-353. [Link]
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Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]
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Qadir, M. A., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientia Pharmaceutica, 85(4), 43. [Link]
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Wei, W., et al. (2018). Recent Advances of Sulfonylation Reactions in Water. Current Organic Chemistry, 22(12), 1186-1203. [Link]
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Ozbek, N., et al. (2007). Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. Bioorganic & Medicinal Chemistry, 15(15), 5105-5109. [Link]
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Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. [Link]
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Siddiqui, A. A., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 70(1), 89-97. [Link]
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Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl chloride. Organic Syntheses, 31, 76. [Link]
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Master Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]
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van Leusen, A. M., & Strating, J. (1970). Methanesulfonyl cyanide. Organic Syntheses, 50, 72. [Link]
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Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. [Link]
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Jafarpour, M., et al. (2012). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 2(1), 243-246. [Link]
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Ma, L., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39599-39613. [Link]
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Douglass, I. B., & Norton, R. V. (1960). Methanesulfinyl chloride. Organic Syntheses, 40, 62. [Link]
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Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
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Tilby, M. J., et al. (2022). Reported synthetic methods for labeling primary sulfonamides with stable isotopes. Angewandte Chemie International Edition, 61(29), e202203491. [Link]
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Wallace, S., & Balskus, E. P. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(10), 16046-16063. [Link]
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Deeming, A. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9403-9408. [Link]
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Application Note: Synthesis and Analysis of Isotopically Labeled Sulfonamides for Advanced Drug Discovery
Topic: A Practical Guide to the Conversion of Amines to Sulfonamides using (¹³C)Methanesulfonyl Chloride
Abstract
This technical guide provides a comprehensive protocol for the synthesis of ¹³C-labeled sulfonamides from primary and secondary amines using (¹³C)methanesulfonyl chloride. Sulfonamides are a cornerstone structural motif in medicinal chemistry, and the introduction of a stable isotopic label is a critical technique in modern drug development.[1][2][3] Stable isotope labeling, particularly with ¹³C, offers a non-radioactive method to trace molecular pathways, quantify metabolites, and understand the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2][3][4][5] This document details the underlying reaction mechanism, offers a robust step-by-step experimental protocol, outlines methods for product characterization, and emphasizes critical safety procedures for handling the reagents.
Introduction: The Strategic Role of (¹³C)-Labeled Sulfonamides
The sulfonamide functional group is a privileged scaffold in pharmaceutical sciences, present in a wide array of drugs including antibiotics, diuretics, and anticonvulsants.[6] The ability to track and quantify these molecules and their metabolites within complex biological systems is paramount for evaluating their efficacy and safety.[4][5]
Isotopic labeling is a definitive technique for these studies.[1] By replacing a standard ¹²C atom with its heavier, stable isotope ¹³C, the molecule becomes chemically identical to the parent drug but physically distinguishable by mass spectrometry.[2] This allows for:
-
Precise Quantification: Labeled compounds serve as ideal internal standards in LC-MS assays, correcting for variations in sample preparation and instrument response.
-
Metabolite Profiling: The isotopic signature allows for the unambiguous identification of drug-derived metabolites from the complex background of a biological matrix.[5]
-
Pharmacokinetic (ADME) Studies: Tracking the labeled compound provides clear data on how a drug is absorbed, distributed, metabolized, and excreted.[3][4]
(¹³C)Methanesulfonyl chloride is an excellent reagent for this purpose, as it efficiently introduces a ¹³C-labeled methyl group, creating a stable methanesulfonamide that is resistant to hydrolysis under most physiological conditions.[7]
Reaction Principles and Mechanism
The synthesis of sulfonamides from amines and sulfonyl chlorides is a classic and reliable transformation, often referred to as the Hinsberg reaction.[8][9] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the methanesulfonyl chloride.
Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the sulfur atom of the (¹³C)methanesulfonyl chloride.
-
Chloride Displacement: This attack leads to the displacement of the chloride ion, a good leaving group.
-
Proton Abstraction: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the acid, driving the equilibrium towards the product.[6]
Primary and secondary amines react readily to form the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively.[9] Tertiary amines lack the necessary N-H proton and therefore do not typically react under these conditions.[9][10]
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a (¹³C)methanesulfonamide from a generic primary or secondary amine.
Materials and Equipment
-
Reagents:
-
Primary or Secondary Amine (1.0 eq)
-
(¹³C)Methanesulfonyl Chloride (1.2 eq)[11]
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the amine (1.0 eq) and anhydrous DCM. Add triethylamine (1.5 eq) to the solution.[11]
-
Cooling: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add (¹³C)methanesulfonyl chloride (1.2 eq) dropwise to the cold, stirred solution over 5-10 minutes. A white precipitate of triethylamine hydrochloride may form.[11]
-
Causality: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent side product formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Extraction:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure (¹³C)methanesulfonamide.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the final ¹³C-labeled product.
| Technique | Purpose | Expected Observations for a Model (¹³C)Methanesulfonamide |
| ¹H NMR | Structural confirmation of protons. | A sharp singlet corresponding to the N-H proton (for primary amine products), alongside signals for the amine backbone. The ¹³C-labeled methyl group will appear as a doublet due to ¹H-¹³C coupling. |
| ¹³C NMR | Key confirmation of ¹³C incorporation. | An enhanced, distinct signal for the ¹³C-labeled methyl carbon (typically δ 35-45 ppm).[12][13] Other carbon signals will correspond to the amine structure.[14] |
| Mass Spec. (MS) | Molecular weight confirmation. | The molecular ion peak ([M+H]⁺ or M⁺) will be one mass unit higher than the corresponding unlabeled sulfonamide. |
| FT-IR | Functional group identification. | Strong, characteristic absorption bands for the S=O asymmetric and symmetric stretches (approx. 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively).[12] |
Critical Safety Considerations
Methanesulfonyl chloride is a hazardous chemical that requires strict safety protocols. It is highly toxic, corrosive, a lachrymator, and reacts violently with water.[7][15][16][17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.[16][18][19]
-
Handling: All operations involving methanesulfonyl chloride must be performed in a certified chemical fume hood to avoid inhalation of its corrosive vapors.[15][18]
-
Storage: Store the reagent in a cool, dry, well-ventilated area, away from moisture and incompatible materials like bases and oxidizing agents.[16][18] The container must be kept tightly sealed, preferably under an inert atmosphere.[16][19]
-
Spill Response: For small spills, absorb with an inert material like vermiculite or sand, and dispose of as hazardous waste.[15][18] For larger spills, evacuate the area immediately.[18] A sodium bicarbonate solution can be used to carefully neutralize hydrolyzed acids from a spill.[18]
-
Waste Disposal: All waste containing methanesulfonyl chloride or the final product should be disposed of according to institutional and local hazardous waste regulations.
References
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- CDH Fine Chemical. (n.d.).
- AA Blocks. (2026). Safety Data Sheet: Methanesulfonyl Chloride-d3,13C.
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- Chemicals Knowledge Hub. (2023).
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- National Institutes of Health (NIH). (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- Scilit. (1997).
- CHEMISTRY & BIOLOGY INTERFACE. (2017). Recent advances in synthesis of sulfonamides: A review.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test.
- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505–509.
- Khan Academy. (n.d.). Hinsberg test (video) | Amines.
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- Macmillan Group - Princeton University. (2023).
- Organic Syntheses. (n.d.). methanesulfonyl chloride.
- ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds.
- CONICET. (2005).
- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.
- HoriazonChemical. (n.d.). Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Professionals.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
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The Mesylate Group in SN2 Reactions: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Leaving Group in SN2 Reactions
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (S(N)2) reaction is a cornerstone for the construction of complex molecules, particularly in the field of drug development. The efficiency and stereochemical outcome of these reactions are critically dependent on the nature of the leaving group. An ideal leaving group is one that is stable on its own, readily departs from the substrate, and is the conjugate base of a strong acid.[1] While alcohols are abundant and versatile starting materials, the hydroxide ion (OH
Mesylate as a Leaving Group: A Mechanistic Deep Dive
The efficacy of the mesylate group stems from the stability of the departing mesylate anion (CH(_3)SO(_3)
The subsequent S(_N)2 reaction, where a nucleophile attacks the carbon bearing the mesylate group, proceeds via a concerted mechanism. The nucleophile attacks from the backside of the C-OMs bond, leading to an inversion of stereochemistry at the reaction center.[8][9] This predictable stereochemical outcome is a significant advantage in the synthesis of chiral molecules, a common requirement in pharmaceutical chemistry.
Caption: Workflow of alcohol activation and subsequent S(_N)2 reaction.
Comparative Analysis of Common Leaving Groups
The choice of leaving group is a critical parameter in planning a synthesis. While mesylate is an excellent choice, it is important to understand its properties in relation to other common leaving groups such as tosylate (TsO), triflate (TfO), and halides.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate | Key Considerations |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000 | Extremely reactive, ideal for unreactive substrates, but can be less stable and more expensive.[10][11] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 | Excellent reactivity, good stability, and cost-effective. A versatile and widely used leaving group. [10][12] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 | Similar to mesylate in reactivity and application, the aromatic ring can aid in visualization by UV on TLC plates.[10][12] |
| Iodide | -I | Hydroiodic Acid | ~ -10 | 0.01 | A good nucleophile and a good leaving group. |
| Bromide | -Br | Hydrobromic Acid | ~ -9 | 0.001 | A common and effective leaving group. |
| Chloride | -Cl | Hydrochloric Acid | ~ -7 | 0.0001 | A less reactive leaving group compared to bromides and iodides. |
Relative rates are normalized to the rate of the mesylate leaving group and can vary depending on the specific reaction conditions.[1][10]
Application in Drug Development and Organic Synthesis
The use of mesylates as key intermediates is widespread in the pharmaceutical industry due to the reliability and predictability of the S(_N)2 reactions they undergo.
Case Study: Oseltamivir (Tamiflu®)
In several synthetic routes to the antiviral drug oseltamivir (Tamiflu®), a mesylate leaving group is employed to introduce a crucial nitrogen functionality. In one approach, an alcohol precursor is converted to a mesylate, which is then displaced by an azide nucleophile in an S(_N)2 reaction.[13][14] This azide can then be reduced to the required amine. This strategy highlights the utility of mesylates in the stereocontrolled introduction of nitrogen atoms, a common feature in many bioactive molecules.
Case Study: Linezolid
The synthesis of the antibiotic Linezolid can also involve the use of a mesylate intermediate. An alcohol precursor is converted to the corresponding mesylate, which is subsequently displaced by an azide.[15] This azide is then reduced and acylated to form the final Linezolid structure. The use of the mesylate facilitates the crucial C-N bond formation in a stereospecific manner.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Mesylation of an Alcohol
This protocol describes a general method for the conversion of a primary or secondary alcohol to its corresponding mesylate.
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (1.2 - 1.5 eq)
-
Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir bar, round-bottom flask, ice bath, and standard glassware
Procedure:
-
Dissolve the alcohol in anhydrous DCM (approximately 0.1-0.5 M) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride to the reaction mixture. A white precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate. The product is often used in the next step without further purification.
Causality and Self-Validation:
-
The use of anhydrous DCM is crucial to prevent the hydrolysis of methanesulfonyl chloride.
-
The reaction is performed at 0 °C to control the exothermic reaction and minimize side reactions.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The aqueous workup removes the triethylamine hydrochloride salt and any remaining reagents.
-
The progress of the reaction should be carefully monitored by TLC to ensure complete consumption of the starting alcohol.
Protocol 2: General Procedure for an S(_N)2 Reaction Using a Mesylate Substrate with an Amine Nucleophile
This protocol outlines a general procedure for the displacement of a mesylate group with a primary or secondary amine.
Materials:
-
Alkyl mesylate (1.0 eq)
-
Amine nucleophile (2.0 - 3.0 eq)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Stir bar, round-bottom flask, and standard glassware
Procedure:
-
Dissolve the alkyl mesylate in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a stir bar.
-
Add the amine nucleophile to the solution. An excess of the amine is used to act as both the nucleophile and the base to neutralize the methanesulfonic acid byproduct.
-
Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any remaining methanesulfonic acid and excess amine.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Causality and Self-Validation:
-
The use of a polar aprotic solvent like acetonitrile or DMF facilitates the S(_N)2 reaction.
-
Heating is often required to overcome the activation energy of the reaction.
-
An excess of the amine nucleophile ensures that the mesylate is fully consumed and neutralizes the acid byproduct.
-
The aqueous workup is designed to remove water-soluble byproducts and unreacted starting materials.
-
The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.
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Probing Reaction Mechanisms in Drug Discovery: Application of (¹³C)Methanesulfonyl Chloride in Protecting Group Chemistry
Abstract
This technical guide provides an in-depth exploration of protecting group chemistry utilizing methanesulfonyl chloride (MsCl), with a specialized focus on its carbon-13 labeled isotopologue, (¹³C)methanesulfonyl chloride. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the pivotal role of mesylation in modern organic synthesis. It details the conversion of alcohols into excellent leaving groups, a cornerstone transformation for subsequent nucleophilic substitution and elimination reactions. The guide offers comprehensive, step-by-step protocols for standard mesylation and for advanced mechanistic studies using (¹³C)MsCl to determine kinetic isotope effects (KIE). By explaining the causality behind experimental choices and integrating field-proven insights, this note serves as a practical resource for leveraging this powerful synthetic tool.
Introduction: The Strategic Role of Mesylates in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the strategic manipulation of functional groups is paramount. The hydroxyl group, while ubiquitous in biologically relevant molecules, is a notoriously poor leaving group in nucleophilic substitution reactions. This necessitates its conversion into a more labile functionality. Methanesulfonyl chloride (MsCl) is a premier reagent for this transformation, converting alcohols into methanesulfonates, or "mesylates".[1][2] The resulting mesylate group is an excellent leaving group, facilitating a broad spectrum of subsequent chemical transformations.[2]
While commonly employed to activate alcohols for substitution or elimination, the methanesulfonyl group can also serve as a protecting group for alcohols and phenols, demonstrating stability under acidic conditions and being amenable to cleavage via reductive methods.[2][3] The choice between methanesulfonyl chloride and other sulfonylating agents like p-toluenesulfonyl chloride (TsCl) often depends on factors such as reactivity and the physical properties of the resulting sulfonate.[1]
The introduction of a carbon-13 isotope into the methanesulfonyl chloride molecule, yielding (¹³C)MsCl, provides a powerful tool for elucidating reaction mechanisms.[4] By conducting parallel experiments with labeled and unlabeled MsCl, researchers can determine the carbon kinetic isotope effect (KIE), which offers profound insights into the transition state of the rate-determining step of a reaction.[5][6] This is particularly valuable in pharmaceutical research for understanding enzymatic reactions and optimizing synthetic routes.[7][8]
Reaction Mechanisms: A Tale of Two Pathways
The mesylation of an alcohol is generally understood to proceed via one of two primary mechanisms, the choice of which is influenced by the reaction conditions, particularly the base employed.
-
Nucleophilic Attack at Sulfur: In the presence of a moderately basic amine, such as pyridine, the reaction is believed to proceed through a direct nucleophilic attack of the alcohol on the electrophilic sulfur atom of methanesulfonyl chloride. The base then serves to neutralize the generated HCl.
-
The Sulfene Intermediate Pathway: With stronger, non-nucleophilic bases like triethylamine (Et3N), an alternative mechanism is often invoked.[9] In this pathway, the base abstracts a proton from the methyl group of MsCl, leading to an E1cB elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[10] The alcohol then rapidly adds to the sulfene to generate the mesylate product. The formation of this sulfene intermediate is supported by kinetic isotope effect studies.[10]
The ability to probe these mechanistic nuances is where isotopically labeled reagents like (¹³C)MsCl become invaluable.
Safety First: Handling Methanesulfonyl Chloride
Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts exothermically with water and other nucleophiles.[2][9][11] It is fatal if inhaled and toxic if swallowed or in contact with skin.[5][11][12]
ALWAYS handle methanesulfonyl chloride in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
Ensure that an emergency eyewash station and safety shower are readily accessible. Store MsCl in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and alcohols.[11][12]
Experimental Protocols
General Protocol for the Mesylation of a Primary Alcohol
This protocol provides a standard procedure for converting a primary alcohol to its corresponding mesylate, a common step in a synthetic sequence.
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, and nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (to make a ~0.1-0.2 M solution).
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
MsCl Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cold, stirred solution over 5-10 minutes.[9][11] Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).[11]
-
Aqueous Workup: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mesylate.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol for a ¹³C Kinetic Isotope Effect (KIE) Study
This protocol is designed to determine the KIE for a mesylation reaction to probe its mechanism. It involves running two parallel reactions, one with unlabeled MsCl and one with (¹³C)MsCl.
Materials:
-
Substrate alcohol
-
Methanesulfonyl chloride (MsCl)
-
(¹³C)Methanesulfonyl chloride ((¹³C)MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Preparation of Stock Solutions: Prepare two separate, identical stock solutions of the alcohol substrate and triethylamine in anhydrous DCM.
-
Parallel Reaction Setup: In two separate, identical, flame-dried reaction vessels under a nitrogen atmosphere, place equal volumes of the substrate/base stock solution.
-
Reagent Addition: At time t=0, add unlabeled MsCl (1.2 eq.) to one reaction vessel and an identical molar amount of (¹³C)MsCl to the other.
-
Reaction Aliquots and Quenching: At timed intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a solution of a quenching agent (e.g., a primary amine like benzylamine in DCM) to rapidly consume any unreacted MsCl.
-
Sample Preparation for Analysis: To each quenched aliquot, add a precise amount of an internal standard. Remove the solvent under a stream of nitrogen. Dissolve the residue in CDCl₃ for NMR analysis.
-
¹H NMR Analysis: Acquire ¹H NMR spectra for each time point. The reaction progress can be determined by integrating the signals for the starting material and the product relative to the internal standard.
-
Calculation of Rate Constants: Plot the concentration of the product versus time for both the labeled and unlabeled reactions. The initial rate of each reaction can be determined from the slope of these plots.
-
KIE Determination: The kinetic isotope effect is calculated as the ratio of the rate constant for the light isotopologue (k_light) to the rate constant for the heavy isotopologue (k_heavy): KIE = k_light / k_heavy
A KIE value significantly greater than 1.0 would suggest that the C-H bond is being broken in the rate-determining step, providing strong evidence for the sulfene mechanism.[10]
Data Presentation: Illustrative KIE Study
The following table summarizes representative data from a hypothetical KIE study on the mesylation of a primary alcohol, illustrating the expected outcomes that would support a sulfene-based mechanism.
| Parameter | Unlabeled MsCl | (¹³C)MsCl |
| Initial Rate (k_light) | 1.2 x 10⁻⁴ M/s | - |
| Initial Rate (k_heavy) | - | 1.1 x 10⁻⁴ M/s |
| Kinetic Isotope Effect (KIE) | \multicolumn{2}{c | }{1.09} |
| Conclusion | \multicolumn{2}{p{6cm} | The observed KIE of 1.09 is a significant primary isotope effect, indicating that the C-H bond on the methyl group of methanesulfonyl chloride is being cleaved in the rate-determining step of the reaction. This result strongly supports the E1cB elimination mechanism proceeding through a sulfene intermediate.[6][10]} |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the chemical processes described.
Caption: The mesylation mechanism via a sulfene intermediate.
Conclusion
Methanesulfonyl chloride is an essential reagent in the synthetic chemist's toolkit, enabling the activation of alcohols for a wide array of subsequent transformations. The use of its isotopically labeled analogue, (¹³C)methanesulfonyl chloride, elevates its utility from a mere synthetic workhorse to a sophisticated probe for mechanistic investigation. The ability to quantitatively determine kinetic isotope effects allows for a deeper understanding of reaction pathways, which is critical for process optimization and the development of robust synthetic routes in the pharmaceutical industry. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively employ both labeled and unlabeled methanesulfonyl chloride to advance their synthetic and mechanistic studies.
References
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]
-
Erowid. (2004). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
-
Gold, B., et al. (2004). Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols. Organic Letters, 6(9), 1513-4. [Link]
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Ahn, Y., et al. (2021). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. PLoS computational biology, 17(1), e1008434. [Link]
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ResearchGate. (2018). Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl chloride. [Link]
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-
Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-3. [Link]
-
Kwan, E. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. [Link]
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Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 169-77. [Link]
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Royal Society of Chemistry. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 169–177. [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
PubMed. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell reports, 22(13), 3563-3573. [Link]
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Ahn, Y., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 24(6), 1029-1035. [Link]
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Application Notes & Protocols for Isotopic Labeling with (¹³C)Methanesulfonyl Chloride
Introduction: The Strategic Role of ¹³C-Labeling in Modern Drug Development
In the landscape of pharmaceutical research and development, the ability to trace the metabolic fate of a drug candidate is paramount. Isotopic labeling, particularly with the stable, non-radioactive isotope Carbon-13 (¹³C), offers a powerful and safe methodology for these investigations.[1][2] By strategically replacing a ¹²C atom with a ¹³C atom, researchers can track a molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
(¹³C)Methanesulfonyl chloride serves as a critical reagent in this context. It allows for the introduction of a ¹³C-labeled mesyl group (CH₃SO₂–) onto a molecule, typically by converting an alcohol into a methanesulfonate (mesylate). The mesylate is an excellent leaving group, facilitating a wide array of subsequent nucleophilic substitution or elimination reactions.[5] This two-step sequence—mesylation followed by substitution—provides a versatile and efficient pathway to incorporate a ¹³C-methyl group into a diverse range of complex molecules, providing an invaluable tool for elucidating metabolic pathways, quantifying drug-receptor interactions, and optimizing pharmacokinetic profiles.[1]
This guide provides a comprehensive overview of the experimental setup for reactions involving (¹³C)methanesulfonyl chloride, detailing core mechanistic principles, safety protocols, and step-by-step procedures for researchers, scientists, and drug development professionals.
PART 1: Safety, Handling, and Reagent Properties
Understanding the Reagent: Methanesulfonyl Chloride
Methanesulfonyl chloride (MsCl) is a highly reactive and corrosive organosulfur compound.[6][7] Its high electrophilicity at the sulfur atom makes it an excellent reagent for sulfonylation reactions but also necessitates stringent handling protocols.
Key Hazards:
-
Corrosivity: MsCl is a lachrymator and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[6][8]
-
Reactivity with Water: It reacts exothermically, and sometimes violently, with water and other nucleophiles (including atmospheric moisture) to produce corrosive methanesulfonic acid (MSA) and hydrogen chloride (HCl) gas.[7][9][10] This hydrolysis can reduce product yield and pose significant safety risks due to the evolution of corrosive vapors.[9]
-
Toxicity: The compound is highly toxic if inhaled or absorbed through the skin.[6][11]
Mandatory Safety and Handling Protocols
All operations involving methanesulfonyl chloride must be conducted within a certified chemical fume hood with the sash at the lowest practical height.[12][13] An emergency shower and eyewash station must be readily accessible.[12][14]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[7][14]
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for damage before use and double-gloving is recommended.[7][12]
-
Protective Clothing: A flame-resistant lab coat and a chemical-resistant apron are required to protect against splashes.[7][14]
Storage and Handling:
-
Inert Atmosphere: Store and handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[11][13]
-
Container: Keep in the original, tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).[12][13]
-
Temperature: Store in a cool, dry, and well-ventilated area, typically between 2-8°C.[11][13]
-
Incompatibilities: Segregate from water, alcohols, amines, strong bases, and oxidizing agents.[12]
PART 2: The Chemistry of Mesylation
The Reaction Mechanism: Converting Alcohols to Mesylates
The conversion of an alcohol to a mesylate using methanesulfonyl chloride proceeds in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[15] The base serves two critical functions: it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward, and it can influence the reaction mechanism.
Two primary mechanistic pathways are proposed:
-
Direct Nucleophilic Acyl Substitution: The alcohol's oxygen atom acts as a nucleophile, directly attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The base then deprotonates the resulting oxonium ion. This is common when less basic amines like pyridine are used.[16]
-
Sulfene Intermediate Pathway: With stronger, non-nucleophilic bases like triethylamine, an E1cB elimination can occur first. The base abstracts an alpha-proton from methanesulfonyl chloride to form a highly reactive sulfene intermediate (CH₂=SO₂).[6] The alcohol then rapidly adds to the sulfene to form the mesylate product.[6][16]
Below is a diagram illustrating the more commonly invoked sulfene pathway.
Caption: The sulfene mechanism for alcohol mesylation.
PART 3: Experimental Protocol for ¹³C-Mesylation of a Primary Alcohol
This protocol provides a detailed methodology for the mesylation of a generic primary alcohol using (¹³C)methanesulfonyl chloride.
Materials and Equipment
Reagents:
-
Primary Alcohol Substrate
-
(¹³C)Methanesulfonyl chloride (¹³CH₃SO₂Cl)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water (for workup)
-
1 M Hydrochloric Acid (HCl) (for workup)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for workup)
-
Saturated Sodium Chloride (Brine) solution (for workup)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: General experimental workflow for a mesylation reaction.
Step-by-Step Procedure
This procedure is based on a 1.0 mmol scale of the alcohol substrate. Adjust volumes accordingly for different scales.
| Step | Action | Causality & Expert Insight |
| 1 | To a dry, nitrogen-flushed round-bottom flask, add the primary alcohol (1.0 mmol, 1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M solution, e.g., 5 mL). | The use of anhydrous solvent is critical to prevent the hydrolysis of methanesulfonyl chloride, which would consume the reagent and reduce yield.[9] |
| 2 | Add freshly distilled triethylamine (1.5 mmol, 1.5 eq., approx. 0.21 mL). | A slight excess of base ensures complete neutralization of the HCl byproduct.[17] Using distilled base removes any nucleophilic water or amine impurities. |
| 3 | Cool the flask to 0 °C in an ice-water bath. | The reaction is exothermic.[6] Starting at a low temperature helps control the reaction rate, minimizes side reactions (like the formation of alkyl chlorides), and is crucial for safety.[5] |
| 4 | Slowly add (¹³C)methanesulfonyl chloride (1.2 mmol, 1.2 eq.) dropwise via syringe over 5-10 minutes while stirring vigorously. | Dropwise addition prevents a dangerous temperature spike. A slight excess of the mesylating agent helps drive the reaction to completion.[17] |
| 5 | Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-4 hours).[17] | Mesylates are generally less polar than their corresponding alcohols, so the product spot should have a higher Rf value on the TLC plate. |
| 6 | Once complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding cold water (e.g., 10 mL).[10] | This step hydrolyzes and removes any unreacted methanesulfonyl chloride. Caution: This is an exothermic process.[10] |
| 7 | Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with: cold 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).[17][18] | The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any acidic byproducts like methanesulfonic acid. The brine wash removes residual water. |
| 8 | Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. | This yields the crude (¹³C)mesylate product. Mesylates are generally stable to aqueous workup conditions for the duration of the extraction. |
| 9 | Purify the crude product. For many applications, column chromatography on silica gel is effective.[19] The choice of eluent will depend on the polarity of the substrate (e.g., a gradient of ethyl acetate in hexanes). | Sulfonate esters can sometimes be sensitive to silica gel.[20] If the product is unstable, passing it through a short plug of silica or using an alternative purification method like recrystallization may be necessary.[21] |
Quantitative Data Summary
| Reagent | Molar Eq. | Amount (for 1 mmol scale) | Purpose |
| Primary Alcohol | 1.0 | 1.0 mmol | Substrate |
| Anhydrous DCM | - | ~5 mL (0.2 M) | Solvent |
| Triethylamine (Et₃N) | 1.5 | 1.5 mmol (~0.21 mL) | Non-nucleophilic base |
| (¹³C)MsCl | 1.2 | 1.2 mmol | Mesylating agent |
PART 4: Product Characterization
The successful synthesis of the ¹³C-labeled mesylate must be confirmed through rigorous analytical techniques.
-
¹H NMR: Will show the disappearance of the alcohol proton and the appearance of a new singlet corresponding to the ¹³C-labeled methyl group (¹³CH₃) protons. This peak will appear as a doublet due to coupling with the adjacent ¹³C nucleus.
-
¹³C NMR: This is the most definitive technique. A significantly enhanced signal will be observed for the ¹³C-labeled methyl carbon.[22] This confirms the successful incorporation of the isotopic label. The chemical shift will be characteristic of a mesylate methyl group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the ¹³C-labeled product, which will be one mass unit higher than its unlabeled counterpart.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
American Molecules. (2024). Methanesulfonyl Chloride SDS Safety Data Sheet. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Lane, A. N., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the process and application of mesylation in organic synthesis as a method for alcohol protection. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry. Retrieved from [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
-
X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]
-
Reddit. (2019). Aqueous workup for mesylates. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
-
ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). sulphuryl chloride. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
-
INCHEM. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link]
-
RSC Publishing. (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]
-
PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ammol.org [ammol.org]
- 15. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 20. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Use of (¹³C)Methanesulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The synthesis of isotopically labeled agrochemicals is a cornerstone of modern agricultural research, providing an indispensable tool for elucidating metabolic pathways, environmental fate, and residue analysis.[1] This guide provides a comprehensive overview of the application of (¹³C)methanesulfonyl chloride as a key reagent for introducing a stable ¹³C isotope into the molecular framework of novel and existing agrochemicals. By leveraging the principles of synthetic organic chemistry and isotopic labeling, researchers can gain profound insights into the mode of action and environmental impact of these vital compounds. This document will delve into the rationale behind isotopic labeling, provide detailed synthetic protocols using a representative sulfonylurea herbicide as a case study, and discuss the analytical methodologies required for the characterization and tracing of the ¹³C-labeled products.
The Imperative of Isotopic Labeling in Agrochemical Research
The development of new agrochemicals is a complex process that necessitates a thorough understanding of their behavior in biological systems and the environment. Stable isotope labeling, particularly with ¹³C, offers a powerful and safe alternative to radiolabeling for these investigations. The incorporation of a ¹³C atom into an agrochemical's structure allows for its unambiguous detection and quantification in complex matrices such as soil, water, and plant and animal tissues, without the complications of radioactive handling and disposal.[2][3]
The primary applications of ¹³C-labeled agrochemicals include:
-
Metabolism Studies: Tracing the metabolic fate of a pesticide in target crops, non-target organisms, and livestock is crucial for assessing its safety and establishing residue limits.[3] ¹³C-labeling enables the identification of metabolites through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]
-
Environmental Fate Analysis: Understanding the persistence, degradation, and mobility of an agrochemical in the environment is paramount for ecological risk assessment. ¹³C-labeled compounds facilitate studies on soil sorption/desorption, leaching potential, and microbial degradation pathways.
-
Residue Analysis: Isotope dilution assays using ¹³C-labeled internal standards are the gold standard for accurate quantification of pesticide residues in food and environmental samples.[5][6]
(¹³C)Methanesulfonyl Chloride: A Versatile Reagent for ¹³C-Labeling
Methanesulfonyl chloride (MsCl) is a widely used reagent in organic synthesis, primarily for the formation of methanesulfonates (mesylates) and methanesulfonamides.[7] Its ¹³C-labeled counterpart, (¹³C)methanesulfonyl chloride ([¹³C]H₃CSO₂Cl), provides a direct and efficient means of introducing a ¹³C-labeled methylsulfonyl group into a target molecule. This is particularly relevant for the synthesis of numerous commercial agrochemicals, including sulfonylurea herbicides, which are a major class of compounds that rely on the sulfonylurea bridge for their biological activity.
The key advantages of using (¹³C)methanesulfonyl chloride include:
-
High Reactivity: The sulfonyl chloride moiety is highly electrophilic, ensuring efficient reaction with a wide range of nucleophiles, such as alcohols and amines.[7]
-
Strategic Labeling: The ¹³C label is introduced at a specific and stable position within the molecule, which is crucial for tracking the core structure through metabolic transformations.
-
Commercial Availability: (¹³C)Methane and its derivatives, the precursors to (¹³C)methanesulfonyl chloride, are commercially available, facilitating its synthesis and use in research.[8]
Case Study: Synthesis of a ¹³C-Labeled Sulfonylurea Herbicide
To illustrate the practical application of (¹³C)methanesulfonyl chloride, we will outline a detailed protocol for the synthesis of a hypothetical ¹³C-labeled sulfonylurea herbicide, "[¹³C]-Sulfometuron-methyl." This protocol is based on established synthetic routes for this class of herbicides.
Overview of the Synthetic Strategy
The synthesis involves a two-step process:
-
Formation of the ¹³C-labeled sulfonamide: Reaction of a suitable substituted aniline with (¹³C)methanesulfonyl chloride to introduce the ¹³C-labeled methylsulfonyl group.
-
Formation of the sulfonylurea bridge: Coupling of the resulting ¹³C-labeled sulfonamide with a heterocyclic amine via a suitable activating agent.
The overall workflow is depicted in the following diagram:
Caption: Workflow for the synthesis of [¹³C]-Sulfometuron-methyl.
Detailed Experimental Protocol
PART 1: Synthesis of N-(2-chlorophenyl)-[¹³C]methanesulfonamide ([¹³C]-Sulfonamide Intermediate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloroaniline | 127.57 | 1.28 g | 10 mmol |
| (¹³C)Methanesulfonyl chloride | 115.54 | 1.27 g | 11 mmol |
| Pyridine | 79.10 | 1.58 g | 20 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-chloroaniline (1.28 g, 10 mmol) in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.58 g, 20 mmol) to the stirred solution.
-
In a separate vial, dissolve (¹³C)methanesulfonyl chloride (1.27 g, 11 mmol) in 20 mL of anhydrous dichloromethane.
-
Add the (¹³C)methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Quench the reaction by adding 50 mL of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude [¹³C]-sulfonamide intermediate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-(2-chlorophenyl)-[¹³C]methanesulfonamide.
PART 2: Synthesis of [¹³C]-Sulfometuron-methyl
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-chlorophenyl)-[¹³C]methanesulfonamide | 206.66 | 2.07 g | 10 mmol |
| Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate | 257.27 | 2.57 g | 10 mmol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 1.67 g | 11 mmol |
| Acetonitrile | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-(2-chlorophenyl)-[¹³C]methanesulfonamide (2.07 g, 10 mmol) and phenyl (4,6-dimethylpyrimidin-2-yl)carbamate (2.57 g, 10 mmol) in 50 mL of anhydrous acetonitrile.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.67 g, 11 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield [¹³C]-Sulfometuron-methyl as a white to off-white solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Analytical Characterization of the ¹³C-Labeled Product
The successful synthesis and purity of the ¹³C-labeled agrochemical must be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than the unlabeled analog due to the presence of the ¹³C atom. The isotopic pattern will also be distinct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be largely identical to the unlabeled compound, although minor shifts in adjacent protons might be observed.
-
¹³C NMR: The signal corresponding to the labeled carbon will be significantly enhanced, confirming the position of the isotope.[4]
-
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to determine the chemical purity of the final product. When coupled with a mass spectrometer (LC-MS), it can also confirm the identity and isotopic enrichment of the labeled compound.[2]
Applications in Agrochemical Research: A Logical Framework
The synthesized ¹³C-labeled agrochemical serves as a powerful tool in various stages of research and development.
Caption: Logical flow from synthesis to application of ¹³C-labeled agrochemicals.
Conclusion
The use of (¹³C)methanesulfonyl chloride provides a robust and efficient method for the synthesis of ¹³C-labeled agrochemicals. The detailed protocols and application notes presented in this guide offer a practical framework for researchers to incorporate stable isotope labeling into their agrochemical development programs. The insights gained from studies using these labeled compounds are critical for ensuring the safety, efficacy, and environmental sustainability of modern agricultural practices.
References
-
Chen, S., Lin, D., Jiang, Z., Zhao, J., Gao, B., Mei, X., Ning, J., & She, D. (2013). Synthesis of C-13-labeled atrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(5), 305-306. [Link]
- Faroon, O., & Roney, N. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan.
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]
-
Wang, F., et al. (2022). Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies. Environmental Sciences Europe, 34(1). [Link]
-
Chen, S., et al. (2013). Synthesis of C-13-labeled atrazine. ResearchGate. [Link]
-
Wikipedia. (2023). Isotopic labeling. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6. [Link]
-
Martinez, R. A., et al. (2013). Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. Journal of Labelled Compounds and Radiopharmaceuticals, 56(2), 31-35. [Link]
-
Rittler, S., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2316. [Link]
-
Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science. [Link]
-
Ministry of Health, Labour and Welfare. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
-
Ruhl, C., et al. (2006). Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 54(18), 6599-6605. [Link]
-
Douglass, I. B., & Poole, D. R. (1957). Methanesulfinyl Chloride. Organic Syntheses, 37, 59. [Link]
- CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google P
-
Wang, S., et al. (2021). Microcosm test for pesticide fate assessment in planted water filters: 13C,15N-labeled glyphosate as an example. Water Research, 190, 116742. [Link]
-
Fandrick, K. R., et al. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526-530. [Link]
-
Li, Y., et al. (2014). Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods, 6(18), 7379-7385. [Link]
-
Liu, C., et al. (2011). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 16(12), 10351-10364. [Link]
-
Motori, E., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. [Link]
-
Vrijland, M. S. A. (1977). METHANESULFONYL CYANIDE. Organic Syntheses, 57, 88. [Link]
-
U.S. Environmental Protection Agency. (1972). Development of a Case Study of the Total Effect of Pesticides in the Environment, Non-Irrigated Croplands of the Mid-West. Pesticides Study Series, 4. [Link]
-
Ikeda, Y., et al. (1992). Preparation of 13C and 15N labeled bellenamine and its degradation products. The Journal of Antibiotics, 45(12), 1925-1929. [Link]
-
Liu, C., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]
-
Fischer, A., et al. (2014). Compound-Specific Chlorine Isotope Analysis of the Herbicides Atrazine, Acetochlor, and Metolachlor. Analytical Chemistry, 86(15), 7546-7553. [Link]
-
Bueschl, C., et al. (2014). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. BMC Plant Biology, 14, 66. [Link]
-
Vogt, C., et al. (2019). 13C- and 15N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography-Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography-Isotope-Ratio Mass Spectrometry. Analytical Chemistry, 91(5), 3365-3372. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of C-13-labeled atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Methane-13C-sulfonyl Chloride | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
how to remove excess methanesulfonyl chloride from a reaction mixture.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing excess methanesulfonyl chloride (MsCl) from a reaction mixture. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure the integrity of your synthesis.
Critical Safety Advisory
Methanesulfonyl chloride (MsCl) is a highly toxic, corrosive, and lachrymatory chemical.[1][2] It reacts exothermically with nucleophiles, including water.[2] Always handle MsCl in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All quenching operations should be performed cautiously, especially on a large scale, by cooling the reaction mixture and adding the quenching agent slowly.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted methanesulfonyl chloride from my reaction?
Unreacted MsCl is highly reactive and can cause significant issues during product isolation and purification.[3]
-
Hydrolysis: MsCl reacts readily with water to form methanesulfonic acid (MSA) and hydrochloric acid (HCl).[3][4] These acidic byproducts can degrade acid-sensitive functional groups on your desired product or complicate purification.
-
Reaction with Solvents: During purification, MsCl can react with nucleophilic solvents like methanol, which are often used in chromatography, leading to the formation of methyl methanesulfonate, a known potent alkylating agent, and other impurities.[3]
-
Safety: The corrosive and reactive nature of MsCl poses a safety hazard if not properly neutralized before concentration and waste disposal.[1][2]
Q2: What is the most common method for removing excess MsCl?
The most common and cost-effective method is a carefully controlled aqueous work-up .[3] This strategy involves two key stages:
-
Quenching: The reactive MsCl is intentionally hydrolyzed to form water-soluble byproducts (MSA and HCl).
-
Extraction: A liquid-liquid extraction is used to separate the organic-soluble desired product from the water-soluble acids and salts.
This method is highly effective for products that are not water-soluble and are stable to the transient acidic conditions generated during the quench.[3][5]
Troubleshooting Guide & Protocols
Issue 1: Standard Aqueous Work-Up for a Water-Insoluble Product
Scenario: You have just completed the mesylation of a primary alcohol using MsCl and triethylamine (TEA) in dichloromethane (DCM) and need to isolate your product.
Underlying Principle: The goal is to convert all excess MsCl into water-soluble methanesulfonic acid and neutralize both it and the protonated triethylamine (triethylammonium chloride) to facilitate their removal into an aqueous phase.
-
Cooling (Critical Step): Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice-water bath. This mitigates the exothermic nature of the quench.[3]
-
Quenching: Slowly and carefully add cold water or crushed ice to the stirred reaction mixture.[3] You will observe the formation of a biphasic mixture. Stir for 15-30 minutes at 0 °C to ensure all MsCl has hydrolyzed.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.
-
Acid Wash (Amine Removal): Wash the organic layer with a cold, dilute acid solution, such as 1M HCl.[3][6] This step protonates the triethylamine base, rendering it water-soluble as triethylammonium chloride, which partitions into the aqueous layer.
-
Base Wash (MSA/HCl Removal): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This is a crucial step to neutralize and remove the acidic byproducts, methanesulfonic acid and any residual HCl. Be sure to vent the separatory funnel frequently to release CO₂ gas that evolves during neutralization.
-
Final Wash & Drying: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove bulk water. Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Workflow for a standard aqueous work-up post-mesylation.
Issue 2: Product is Water-Soluble or Sensitive to Aqueous/Acidic Conditions
Scenario: Your desired product has high polarity, making it soluble in water, or it contains functional groups (e.g., acetals, silyl ethers) that are unstable to the acidic conditions generated during a standard quench.
Underlying Principle: Avoid an aqueous work-up altogether. Instead, use a solid-supported "scavenger" that reacts selectively with the excess MsCl. The resulting bound sulfonate is then removed by simple filtration, leaving the desired product in solution.[3]
-
Resin Selection: Choose a polymer-bound nucleophilic resin, such as an aminomethylated polystyrene resin (PS-NH₂). These are commercially available.
-
Addition: To the crude reaction mixture at room temperature, add the scavenger resin. A typical loading is 2 to 3 molar equivalents relative to the initial excess of MsCl.[3]
-
Stirring: Stir the resulting suspension at room temperature. The required time can vary from a few hours to overnight (2-24 hours).[3]
-
Monitoring: The progress can be monitored by TLC. A co-spot of the reaction mixture and a quenched sample (a tiny aliquot removed and quenched with a drop of water/amine) will show the disappearance of the MsCl spot in the bulk reaction.[3]
-
Isolation: Once all the MsCl is consumed, remove the resin by filtration.
-
Washing and Concentration: Wash the filtered resin with a small amount of the reaction solvent (e.g., DCM) to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain a significantly purer crude product than what is typically obtained from an aqueous work-up.[3]
Caption: Filtration-based work-up using a scavenger resin.
Comparative Summary & Troubleshooting
For quick reference, the table below compares the primary methods for removing excess MsCl.
| Feature | Aqueous Work-Up | Scavenger Resin |
| Principle | Hydrolyze MsCl to water-soluble acids, then extract. | Covalently trap MsCl on a solid support, then filter. |
| Ideal For | Water-insoluble, robust products. Cost-effective for large scale.[3] | Water-soluble or acid/base-sensitive products. High-throughput synthesis.[3] |
| Advantages | Inexpensive, widely applicable, efficient.[3] | High purity of crude product, avoids emulsions, mild conditions.[3] |
| Disadvantages | Can cause product loss for polar compounds, may form emulsions, not suitable for sensitive molecules.[3] | Resins can be expensive, may require longer reaction times, potential for non-specific product binding.[3] |
| Problem | Likely Cause | Recommended Solution |
| Low yield after aqueous work-up | Your product has some water solubility. | Back-extract all aqueous layers with fresh organic solvent. For future experiments, consider the scavenger resin method.[5] |
| Formation of an alkyl chloride byproduct | Reaction with HCl generated in situ. This is more common if the reaction is not kept cold or if excess base is used.[2] | Maintain strict temperature control (0 °C or below) during the mesylation and quench. Use the minimum necessary amount of base. |
| Product decomposition during work-up | The product is sensitive to the strong acids (MSA, HCl) generated during the quench. | Quench the reaction mixture by adding it slowly to a vigorously stirred, cold, saturated solution of NaHCO₃. Alternatively, use the scavenger resin method. |
| An emulsion forms during extraction | High concentration of salts or amphiphilic molecules. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. If it persists, filter the entire mixture through a pad of Celite®. |
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Removing unreacted methanesulfonyl chloride from reaction mixture.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Reddit r/Chempros. (2019). Aqueous workup for mesylates.
- BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- ECHEMI. (n.d.). Mesylate Synthesis.
- Cross, P. C., & Tipson, R. S. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses.
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
side reactions of methanesulfonyl chloride with common solvents
Technical Support Center: Methanesulfonyl Chloride (MsCl)
Welcome to the technical support resource for handling methanesulfonyl chloride (MsCl). This guide is designed for chemists and researchers in the pharmaceutical and chemical industries. Here, we address common challenges and side reactions encountered when using MsCl with various laboratory solvents. Our goal is to provide you with the expertise to anticipate and mitigate these issues, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of methanesulfonyl chloride (MsCl)?
A1: Methanesulfonyl chloride is a highly reactive electrophile primarily used to convert alcohols into good leaving groups (mesylates) for substitution or elimination reactions. The sulfur atom in MsCl is electron-deficient and readily attacked by nucleophiles, such as the oxygen atom of an alcohol. This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The resulting mesylate is an excellent leaving group, far superior to the original hydroxyl group.
Q2: Why is the choice of solvent so critical when working with MsCl?
A2: The choice of solvent is paramount because MsCl can react not only with the intended substrate but also with the solvent itself, leading to undesired side products, reduced yield, and complex purification challenges. Solvents that possess nucleophilic character can compete with the substrate, leading to the formation of sulfonate esters or other byproducts. Understanding these potential side reactions is key to successful experimental design.
Troubleshooting Guide: Solvent-Specific Side Reactions
This section provides detailed troubleshooting for side reactions observed with common laboratory solvents.
Issue 1: Reaction with Protic Solvents (e.g., Water, Alcohols)
Symptoms:
-
Low or no yield of the desired mesylate.
-
Formation of methanesulfonic acid.
-
Significant heat evolution upon addition of MsCl.
Root Cause Analysis: Protic solvents, especially water and alcohols, are nucleophilic and will readily react with MsCl in a process known as solvolysis. Water hydrolyzes MsCl to form methanesulfonic acid and HCl. Alcohols will react to form the corresponding alkyl mesylate, directly competing with your substrate.
Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom in water attacks the electrophilic sulfur atom of MsCl, leading to the displacement of the chloride ion.
Preventative Measures & Protocols:
-
Ensure Anhydrous Conditions: Always use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Handling: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water.
Issue 2: Unwanted Reactions with Amine Solvents and Bases (e.g., Pyridine, Triethylamine)
Symptoms:
-
Formation of a dark, tar-like substance.
-
Complex mixture of byproducts observed by TLC or LC-MS.
-
Formation of a salt-like precipitate.
Root Cause Analysis: While tertiary amines like triethylamine (TEA) and pyridine are commonly used as bases to scavenge HCl, they are not entirely inert. Pyridine can act as a nucleophile, attacking MsCl to form a sulfonylpyridinium salt. This salt is itself a powerful sulfonating agent but can also lead to colored byproducts. While less nucleophilic, TEA can also participate in side reactions.
Mechanism with Pyridine:
This intermediate can then react with the alcohol or lead to other decomposition pathways.
Best Practices & Recommendations:
-
Controlled Addition: Add MsCl slowly and at a low temperature (typically 0 °C or below) to the solution of the substrate and base. This minimizes the concentration of free MsCl available to react with the amine base.
-
Choice of Base: For sensitive substrates, consider using a bulkier, less nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize direct reaction with MsCl.
-
Monitor Stoichiometry: Use the minimum required amount of the amine base (typically 1.1 to 1.5 equivalents) to avoid excess that could promote side reactions.
Issue 3: Reactivity with Ethereal Solvents (e.g., THF, Diethyl Ether)
Symptoms:
-
Slow decomposition of the reaction mixture over time.
-
Reduced yield, especially during prolonged reaction times or elevated temperatures.
Root Cause Analysis: While generally considered good solvents for mesylation, ethereal solvents like Tetrahydrofuran (THF) are not completely inert. Under certain conditions, particularly in the presence of strong acids (like the HCl byproduct if the base is insufficient), THF can be cleaved. More directly, trace peroxides in aged THF can initiate radical reactions.
Preventative Measures:
-
Use Fresh, Inhibitor-Free Solvents: Always use freshly opened or distilled THF to ensure it is free of peroxides.
-
Maintain Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C to -20 °C) significantly reduces the rate of potential solvent degradation.
Issue 4: Side Reactions with Acetonitrile (MeCN)
Symptoms:
-
Formation of unexpected nitrogen-containing byproducts.
-
Difficulty in purification due to polar, ionic side products.
Root Cause Analysis: Acetonitrile can participate in a Ritter-type reaction. The carbocation generated from the mesylated alcohol (if the leaving group departs) can be trapped by acetonitrile, leading to the formation of a nitrilium ion. Subsequent hydrolysis during workup yields an N-substituted acetamide.
Workflow for Minimizing Ritter Reaction:
Caption: Decision workflow for reactions in acetonitrile.
Recommendations:
-
If your substrate is prone to forming a stable carbocation, avoid acetonitrile as a solvent. Dichloromethane (DCM) or chloroform are often better choices.
Issue 5: Instability in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)
Symptoms:
-
Rapid and sometimes exothermic decomposition of the reaction.
-
Formation of Vilsmeier-type reagents or other reactive intermediates.
Root Cause Analysis: Both DMF and DMSO can react vigorously with MsCl.
-
DMF: Reacts with MsCl to form a Vilsmeier-type reagent ([(CH₃)₂N=CHCl]Cl). This is a powerful formylating and chlorinating agent that can lead to a host of unwanted side products.
-
DMSO: Can be oxidized by MsCl in a reaction analogous to the Swern oxidation, leading to complex decomposition pathways.
Critical Warning: The combination of MsCl and DMF or DMSO should be approached with extreme caution, if at all. These combinations are known to have poor thermal stability and can lead to runaway reactions.
Safer Alternatives:
-
For polar aprotic conditions, consider using dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF) if solubility allows.
Summary Table of Solvent Compatibility
| Solvent Class | Example(s) | Common Side Reaction(s) | Mitigation Strategy | Compatibility Rating |
| Protic | Water, Methanol, Ethanol | Solvolysis (Hydrolysis/Alcoholysis) | Use anhydrous conditions, inert atmosphere | Poor |
| Aprotic Polar | DCM, Chloroform | Generally inert | Maintain low temperature | Excellent |
| Ethereal | THF, Diethyl Ether | Peroxide-initiated reactions, cleavage | Use fresh, peroxide-free solvent | Good |
| Amine | Pyridine, Triethylamine | Nucleophilic attack, salt formation | Low temp, slow addition, use hindered base | Good (as base) |
| Nitrile | Acetonitrile (MeCN) | Ritter reaction with carbocationic intermediates | Avoid with substrates prone to SN1 | Moderate |
| Amide | DMF, DMAc | Vilsmeier reagent formation, thermal instability | AVOID unless specifically required and understood | Very Poor |
| Sulfoxide | DMSO | Uncontrolled oxidation/decomposition | AVOID | Very Poor |
Experimental Protocol: General Mesylation Procedure
This protocol provides a baseline for performing a mesylation while minimizing common side reactions.
Caption: Standard workflow for a robust mesylation reaction.
Detailed Steps:
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the alcohol substrate (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1-0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.2-1.5 eq) dropwise.
-
MsCl Addition: Add methanesulfonyl chloride (1.1-1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting alcohol is consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
References
-
Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Wiley. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Michael B. Smith. Wiley. [Link]
-
Reagents for Organic Synthesis, Volume 1. Mary Fieser, Louis F. Fieser. Wiley. [Link]
Technical Support Center: Managing Corrosive Byproducts of Methanesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanesulfonyl chloride (MsCl). This guide provides in-depth troubleshooting advice and frequently asked questions to help you safely and effectively manage the corrosive byproducts generated during its use. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel.
The Challenge: Corrosivity in Mesylation Reactions
Methanesulfonyl chloride is an indispensable reagent in organic synthesis, primarily for converting alcohols into excellent leaving groups (mesylates).[1] However, its high reactivity also leads to the formation of corrosive byproducts, which can compromise reaction outcomes, damage equipment, and pose significant safety risks if not handled correctly. The primary culprits are hydrochloric acid (HCl) and methanesulfonic acid (MSA) .[2][3][4][5]
HCl is generated as a direct byproduct of the mesylation reaction with alcohols and amines.[6][7] Both HCl and MSA are also products of the hydrolysis of unreacted MsCl with water, a reaction that is often intentionally performed during the workup to quench the reaction.[2][3][4] These acidic byproducts can lead to several issues, including:
-
Degradation of acid-sensitive functional groups in the desired product.[3]
-
Corrosion of stainless steel reactors and other laboratory equipment.[2][8]
-
Formation of unwanted side products.[1]
-
Safety hazards due to the release of corrosive HCl gas.[2][9]
This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot these challenges.
Troubleshooting Guide: Quenching and Workup Strategies
This section addresses specific issues you may encounter during the quenching and workup of reactions involving methanesulfonyl chloride.
Question 1: My desired product is degrading during the aqueous workup. How can I prevent this?
Answer: Product degradation during aqueous workup is a common issue, often caused by the presence of strong acids (HCl and MSA).[3] The choice of quenching and neutralization strategy is critical for preserving acid-sensitive compounds.
Root Cause Analysis:
-
Excessive Acidity: The unbuffered quenching of excess MsCl with water generates a highly acidic environment that can cleave protecting groups (e.g., Boc, acetals) or catalyze other degradation pathways.
-
Prolonged Exposure: Lengthy workup procedures increase the contact time between your product and the corrosive byproducts.
Solutions and Protocols:
-
Controlled Quenching with a Mild Base: Instead of quenching with water alone, slowly add the reaction mixture to a cold, stirred solution of a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.[10] This will neutralize the generated acids in situ. The reaction is exothermic, so maintaining a low temperature (0-5 °C) with an ice bath is crucial.[10]
-
Two-Phase System Quench: If your product is in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate), you can perform the quench by adding the basic solution to the reaction mixture and stirring vigorously. This allows for neutralization to occur at the interface of the two phases, potentially reducing the exposure of your organic-soluble product to the aqueous acid.
-
Use of Scavenger Resins: For highly sensitive substrates, consider using a solid-supported scavenger resin. These are functionalized polymers that react with and sequester excess MsCl and acidic byproducts.
-
Amino-functionalized resins: These resins react with MsCl to form sulfonamides, effectively removing the excess reagent.
-
Basic resins: These can be used to neutralize the acidic byproducts.
The primary advantage of this method is that the byproducts are removed by simple filtration, avoiding an aqueous workup altogether.[3]
-
Workflow for Quenching with a Mild Base:
Caption: Experimental workflow for a typical basic quench.
Question 2: I'm observing the formation of an unexpected byproduct that appears to be a chlorinated version of my starting material. What is happening?
Answer: The formation of an alkyl chloride byproduct is a known side reaction during mesylation, particularly with primary and secondary alcohols.[1]
Mechanistic Insight:
This side reaction is more likely to occur under conditions that favor an Sₙ2 reaction, where the chloride ion (generated from MsCl) acts as a nucleophile and displaces the newly formed mesylate group. The use of certain amine bases can exacerbate this issue. For example, triethylamine can react with MsCl to form a triethylammonium chloride salt, providing a source of nucleophilic chloride ions.
Mitigation Strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of triethylamine. Pyridine is also a common choice.[1]
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C or below) throughout the addition of MsCl and for the duration of the reaction.[11] This disfavors the Sₙ2 displacement.
-
Alternative Reagents: For particularly sensitive substrates, consider using methanesulfonic anhydride ((MeSO₂)₂O). This reagent achieves the same transformation but does not generate hydrochloric acid, thus avoiding the formation of chloride ions.
Comparative Table of Common Bases:
| Base | pKa of Conjugate Acid | Nucleophilicity | Comments |
| Triethylamine (Et₃N) | 10.7 | Moderate | Can lead to alkyl chloride formation.[1] |
| Diisopropylethylamine (DIPEA) | 10.7 | Low (sterically hindered) | A good alternative to minimize chloride side products. |
| Pyridine | 5.2 | Low | Often used, but its lower basicity may require longer reaction times.[1] |
| 2,6-Lutidine | 6.7 | Low (sterically hindered) | Effective at trapping protons without acting as a nucleophile. |
Question 3: My reaction is not going to completion, and I suspect hydrolysis of the methanesulfonyl chloride. How can I avoid this?
Answer: Methanesulfonyl chloride is highly sensitive to moisture, and its hydrolysis to the unreactive methanesulfonic acid is a common reason for incomplete reactions.[2][4]
Preventative Measures:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried (oven-dried or flame-dried under vacuum) before use.
-
Dry Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Reagent Quality: Use a fresh bottle of methanesulfonyl chloride or one that has been properly stored to prevent moisture ingress.[12] Older bottles may have partially hydrolyzed.
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting logic for incomplete mesylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary corrosive byproducts I need to be concerned about when using methanesulfonyl chloride? A: The main corrosive byproducts are hydrochloric acid (HCl) and methanesulfonic acid (MSA).[3][5] HCl is formed during the reaction of MsCl with alcohols or amines, while both HCl and MSA are produced when MsCl reacts with water (hydrolysis).[2][6]
Q2: What personal protective equipment (PPE) should I wear when working with methanesulfonyl chloride and its byproducts? A: Due to the corrosive and toxic nature of MsCl and its byproducts, appropriate PPE is mandatory.[10] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[13]
-
Body Protection: A chemical-resistant lab coat or apron.[10][13] All manipulations should be performed in a well-ventilated chemical fume hood.[10]
Q3: How should I handle a spill of methanesulfonyl chloride? A: In the event of a spill, evacuate the area and ensure proper ventilation.[10] Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[10][14] Do not use combustible materials like sawdust. The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal.
Q4: Can I dispose of the neutralized reaction mixture down the drain? A: Once the reaction is complete and the solution has been neutralized to a pH of approximately 7, it may be permissible to dispose of it down the drain with copious amounts of water, depending on your local regulations.[10] Always consult your institution's environmental health and safety (EHS) guidelines before disposing of any chemical waste.
Q5: Is the quenching of methanesulfonyl chloride an exothermic process? A: Yes, the reaction of methanesulfonyl chloride with water and basic solutions is exothermic and can generate significant heat.[10][15] It is crucial to perform the quench at low temperatures (e.g., in an ice bath) and to add the quenching agent slowly to control the temperature rise.
Q6: What materials should I avoid for my reactor when working with methanesulfonyl chloride? A: Given the generation of corrosive HCl, materials susceptible to acid corrosion should be avoided. While glass and glass-lined reactors are generally suitable, care should be taken with certain metals. Avoid aluminum, galvanized, or tin-plated containers. Stainless steel can also be susceptible to corrosion from wet HCl gas.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
- BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- BenchChem. (2025). removing unreacted methanesulfonyl chloride from reaction mixture.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- Sdfine. (n.d.). METHANESULFONYL CHLORIDE.
- Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
- Wikipedia. (n.d.). Methanesulfonyl chloride.
- Inchem.org. (2018). ICSC 1163 - METHANESULFONYL CHLORIDE.
- Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
- BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
- BenchChem. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
- pH Adjustment Systems. (n.d.). Hydrochloric (HCl) Acid Neutralization.
- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
- Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl).
- ResearchGate. (2021). Corrosion and its effect on the pharmaceutical industry.
- HoriazonChemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. arkema.com [arkema.com]
- 6. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 12. Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride – HoriazonChemical [horiazonchemical.com]
- 13. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 14. lobachemie.com [lobachemie.com]
- 15. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
purification of mesylates derived from (113C)methanesulfonyl chloride
Welcome to the technical support guide for the purification of radiolabeled mesylates derived from [11C]methanesulfonyl chloride ([11C]MsCl). This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of carbon-11 labeled positron emission tomography (PET) tracers. The short 20.4-minute half-life of 11C necessitates rapid, efficient, and reliable purification methods to ensure high radiochemical yield and purity for preclinical and clinical applications.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the unique challenges of this process. The information herein is grounded in established radiochemical principles and practical field experience to help you optimize your workflow and achieve consistent, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of [11C]mesylates.
Q1: Why is purification of [11C]mesylates so critical and time-sensitive?
The primary challenge is the short half-life of Carbon-11 (20.4 minutes).[1][2] Every step in the synthesis and purification process must be executed rapidly to maximize the amount of radioactivity in the final product.[2] Purification is crucial to remove unreacted [11C]methanesulfonyl chloride, non-radiolabeled precursors, and other byproducts that could interfere with imaging results or cause adverse biological effects.[3]
Q2: What are the primary methods for purifying [11C]mesylates?
The two most common and effective methods are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).[3][4] Often, a combination of both is used: preparative HPLC for initial purification followed by SPE for reformulation into a biocompatible solution.[3][5] The choice depends on the specific properties of the target mesylate, the required purity, and the available automated synthesis modules.[6]
Q3: What makes mesylates good leaving groups, and how does this impact purification?
Mesylates (OMs) are excellent leaving groups because the mesylate anion (CH₃SO₃⁻) is the conjugate base of a strong acid (methanesulfonic acid), making it very stable.[7][8] This high reactivity is beneficial for the synthesis step but means they can be susceptible to hydrolysis or reaction with nucleophilic solvents, especially under non-neutral pH conditions.[9] Purification strategies must therefore use solvents and conditions that maintain the stability of the mesylate product.[9][10]
Q4: How do I choose between SPE and HPLC for my purification?
-
SPE is faster and simpler, making it ideal for rapid cleanup when the impurities have significantly different polarities from the desired [11C]mesylate.[11][12] It's often used for reformulation after HPLC.[13]
-
HPLC offers superior separation power (resolution) and is necessary when impurities are structurally similar to the product.[3][4] It is the primary method for ensuring high radiochemical and chemical purity.[5]
Q5: What are common impurities I should expect?
Common impurities include unreacted precursor molecules, hydrolyzed [11C]methanesulfonyl chloride (which forms [11C]methanesulfonic acid), and potential side-products from the reaction.[3][14] The presence of non-radioactive carbon dioxide (CO2) from the air can also lead to C-12 contamination, which lowers the specific activity of the final product.[2]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of [11C]mesylates.
Issue 1: Low Radiochemical Yield Post-Purification
| Symptom | Possible Cause(s) | Recommended Solution(s) & Rationale |
| Low radioactivity recovered after SPE. | 1. Incomplete Trapping: The [11C]mesylate did not adequately retain on the SPE cartridge. This occurs if the sorbent is not appropriate for the analyte's polarity or if the loading conditions (solvent) are too strong. | Solution: Re-evaluate your SPE cartridge choice. For moderately nonpolar mesylates, a reversed-phase (e.g., C18) cartridge is common.[13] Ensure the sample is loaded in a weak solvent (e.g., aqueous buffer) to maximize retention. Rationale: SPE relies on partitioning. The analyte must have a higher affinity for the sorbent than the loading solvent to be retained effectively.[12][15] |
| 2. Premature Elution: The analyte eluted with the wash solvent. This happens if the wash solvent is too strong. | Solution: Weaken the wash solvent. For a C18 cartridge, this means increasing the aqueous component of the wash solution. Rationale: The wash step is designed to remove more polar impurities while the desired compound remains bound. A solvent that is too strong will elute the product along with the impurities.[15] | |
| 3. Incomplete Elution: The analyte remains on the cartridge after the elution step. The elution solvent may be too weak. | Solution: Increase the strength of the elution solvent. For a C18 cartridge, this involves increasing the organic solvent (e.g., acetonitrile, ethanol) concentration. You may also need to adjust the pH of the elution solvent if the analyte has ionizable groups.[16] Rationale: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent, allowing it to be collected.[15] | |
| Low radioactivity recovered after HPLC. | 1. Poor Peak Shape/Resolution: The product peak is broad or co-elutes with impurities, leading to a narrow collection window and loss of product. | Solution: Optimize the HPLC mobile phase. Adjust the solvent ratio, pH, or try a different organic modifier (e.g., acetonitrile vs. methanol). Consider a different HPLC column with alternative selectivity. Rationale: Good chromatographic separation is key to isolating the pure product without sacrificing yield. Peak broadening can be caused by secondary interactions with the stationary phase or poor solvent conditions.[4][5] |
| 2. On-Column Degradation: The mesylate is unstable under the HPLC conditions (e.g., pH of the mobile phase). | Solution: Buffer the mobile phase to a neutral or slightly acidic pH. Mesylates are generally stable under acidic conditions but can be sensitive to basic conditions.[9][10] Minimize the run time to reduce exposure to potentially harsh conditions.[11] Rationale: Maintaining the chemical integrity of the radiotracer during purification is paramount. | |
| 3. Inefficient Transfer: Radioactivity is lost in transfer lines between the reactor, injector, and collector. | Solution: Minimize the length of tubing. Perform a "flush" of the system with mobile phase after injection to ensure the entire sample has reached the column. Check for leaks in the system. Rationale: Physical loss of the small-mass radiotracer can be a significant source of yield reduction in automated systems. |
Issue 2: Poor Radiochemical Purity in Final Product
| Symptom | Possible Cause(s) | Recommended Solution(s) & Rationale |
| Analytical HPLC shows multiple radioactive peaks. | 1. Incomplete Reaction: Significant unreacted [11C]methanesulfonyl chloride or other radiolabeled intermediates are present. | Solution: Optimize the reaction conditions (time, temperature, precursor concentration) to drive the reaction to completion.[5] Rationale: Purification can only remove impurities; it cannot compensate for a poor synthetic outcome. A more complete reaction simplifies the purification challenge. |
| 2. Insufficient HPLC Resolution: The HPLC method is not capable of separating the desired product from radiolabeled impurities. | Solution: Develop a more effective HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases. Gradient elution may be necessary to resolve complex mixtures.[5] Rationale: The goal of preparative HPLC is complete separation. Co-eluting impurities directly reduce the radiochemical purity of the collected fraction. | |
| 3. Product Degradation: The purified [11C]mesylate degrades after collection, forming new radioactive species. | Solution: Ensure the collection vial contains a stabilizing agent or is formulated in a suitable buffer immediately after elution. Analyze the product stability over time. Rationale: Mesylates can be reactive.[7][8] The formulation of the final drug product must ensure its stability until the time of injection. | |
| Final product contains precursor. | 1. Co-elution of Precursor and Product: The precursor has a similar retention time to the [11C]mesylate. | Solution: Modify the HPLC method to increase separation. An interesting strategy is to reverse the retention order, so the labeled product elutes before the precursor. This can be achieved by changing the mobile phase or column, which reduces purification time and prevents precursor contamination in the product peak's tail.[4] Rationale: The mass of the unlabeled precursor is vastly greater than the radiolabeled product. Even minor peak tailing from the precursor can lead to significant chemical impurity and reduced specific activity. |
Part 3: Experimental Protocols & Methodologies
Workflow Overview: Synthesis and Purification of [11C]Mesylates
The following diagram illustrates a typical automated workflow for producing a [11C]mesylate PET tracer.
Caption: Automated workflow for [11C]mesylate synthesis and purification.
Protocol 1: Generic Solid-Phase Extraction (SPE) Purification
This protocol is a starting point for the rapid cleanup of a [11C]mesylate using a C18 SPE cartridge.
Objective: To remove polar impurities (e.g., unreacted salts, hydrolyzed synthons) from the less polar [11C]mesylate product.
Materials:
-
C18 SPE Cartridge (e.g., Sep-Pak® C18)
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent (e.g., Ethanol or Acetonitrile)
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
Conditioning: Slowly pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the C18 chains. Do not let the cartridge run dry. Rationale: This step solvates the stationary phase, making it receptive to the analyte.[15]
-
Equilibration: Slowly pass 10 mL of deionized water through the cartridge. This removes the methanol and prepares the cartridge for the aqueous sample load. Do not let the cartridge run dry. Rationale: This step ensures the sorbent is in the correct solvent environment for optimal sample retention.[15]
-
Loading: Dilute the crude reaction mixture with water (at least 1:1 v/v) to ensure the solvent is weak enough for retention. Slowly load the diluted sample onto the cartridge. Collect the flow-through and save for analysis in case of product breakthrough.
-
Washing: Slowly pass 5-10 mL of deionized water (or a weak aqueous buffer) through the cartridge to wash away polar impurities. Rationale: This step removes components that have little or no affinity for the C18 sorbent.[15]
-
Drying: Pass a gentle stream of nitrogen or argon gas through the cartridge for 2-3 minutes to remove the aqueous wash solvent. Rationale: Residual water can interfere with the elution step and dilute the final product.
-
Elution: Elute the purified [11C]mesylate by passing 1-2 mL of the chosen elution solvent (e.g., ethanol) through the cartridge into a sterile collection vial. Rationale: A strong organic solvent disrupts the hydrophobic interactions between the mesylate and the C18 sorbent, releasing the product.[15]
Protocol 2: Generic Semi-Preparative HPLC Purification
This protocol provides a general framework for purifying a [11C]mesylate using reversed-phase HPLC.
Objective: To achieve high chemical and radiochemical purity by separating the [11C]mesylate from structurally similar impurities and the unlabeled precursor.
Typical System Parameters:
| Parameter | Typical Setting | Rationale |
| Column | C18, 10 µm, 250 x 10 mm | A standard reversed-phase column suitable for a wide range of nonpolar to moderately polar compounds. |
| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | The mobile phase composition is critical for achieving separation. A small amount of acid is often added to improve peak shape by suppressing the ionization of silanol groups on the silica support.[5] |
| Flow Rate | 4-6 mL/min | A typical flow rate for a 10 mm ID semi-preparative column, balancing run time and backpressure. |
| Detection | UV (e.g., 254 nm) and in-line Radioactivity Detector | UV detection allows for the identification of the unlabeled precursor peak, while the radioactivity detector identifies the desired [11C]-labeled product. |
Procedure:
-
System Equilibration: Run the HPLC system with the chosen mobile phase until a stable baseline is achieved on both the UV and radioactivity detectors.
-
Injection: Load the crude reaction mixture (often diluted with mobile phase) into the injector loop of the HPLC.
-
Chromatography: Start the run. Monitor the output from both detectors. The unlabeled precursor will typically produce a large UV peak, while the desired [11C]mesylate will produce a corresponding radioactivity peak.
-
Fraction Collection: Collect the fraction corresponding to the radioactivity peak of the [11C]mesylate into a collection vessel. Automated systems use a time window based on previous calibration runs.
-
Post-Processing: The collected fraction is typically in the HPLC mobile phase. It will need to be reformulated for injection, usually via SPE (as described in Protocol 1) to exchange the solvent for a sterile, buffered saline solution containing a small amount of ethanol.[4]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing purification issues.
Sources
- 1. C-11 radiochemistry in cancer imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bangkokmedjournal.com [bangkokmedjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Production of [11C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of [¹¹C]Methanesulfonyl Chloride
Introduction
Welcome to the technical support guide for the synthesis of [¹¹C]methanesulfonyl chloride ([¹¹C]MsCl). This document is designed for researchers, radiochemists, and drug development professionals engaged in positron emission tomography (PET) tracer development. [¹¹C]Methanesulfonyl chloride is a highly reactive and valuable [¹¹C]mesylation agent for rapidly and efficiently labeling complex molecules containing hydroxyl and amino groups.[1][2] However, its synthesis presents unique challenges due to the short 20.4-minute half-life of Carbon-11, the sub-micromolar scale of the reaction, and the inherent reactivity and moisture sensitivity of the target compound.[3][4]
This guide provides in-depth, field-proven insights structured in a question-and-answer format to address common issues encountered during synthesis, purification, and quality control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is [¹¹C]methanesulfonyl chloride and what is its primary application in PET chemistry?
[¹¹C]Methanesulfonyl chloride ([¹¹C]CH₃SO₂Cl) is the carbon-11 radiolabeled analogue of methanesulfonyl chloride. It serves as a potent electrophile, enabling the introduction of the [¹¹C]methanesulfonyl ([¹¹C]mesyl) group onto nucleophilic sites, primarily alcohols and amines, to form [¹¹C]methanesulfonates and [¹¹C]methanesulfonamides, respectively.[1] This reaction is crucial for developing novel PET radiotracers, as the mesyl group can act as a good leaving group in subsequent reactions or be part of the final tracer itself.
Q2: What is the general synthetic pathway for [¹¹C]methanesulfonyl chloride?
The synthesis begins with [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄) produced by a medical cyclotron. A common and efficient route involves the direct gas-phase sulfochlorination of [¹¹C]methane. The overall process can be summarized as:
-
Production: ¹⁴N(p,α)¹¹C nuclear reaction to produce [¹¹C]CO₂ or [¹¹C]CH₄.
-
Conversion (if starting with [¹¹C]CO₂): Catalytic reduction of [¹¹C]CO₂ to [¹¹C]CH₄.
-
Radiolabeling: Gas-phase reaction of [¹¹C]CH₄ with sulfuryl chloride (SO₂Cl₂) under photochemical (UV light) or thermal initiation to form [¹¹C]CH₃SO₂Cl.[1][5][6]
-
Purification: Rapid trapping and purification of the product, typically using solid-phase extraction (SPE).
-
Formulation: Elution of the final product in a suitable solvent for subsequent labeling reactions.
Q3: Why is maintaining anhydrous conditions so critical for this synthesis?
Methanesulfonyl chloride is extremely sensitive to moisture.[3] It readily undergoes hydrolysis when exposed to water, yielding methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[3] This side reaction dramatically reduces the radiochemical yield of the desired product, introduces impurities that are difficult to separate, and can potentially damage synthesis equipment.[3] Therefore, all reagents, solvents, gases, and reaction vessels must be rigorously dried before use.[7]
Q4: What are typical radiochemical yields and molar activities for this synthesis?
Radiochemical yield (RCY) and molar activity (Aₘ) are highly dependent on the efficiency of each step, from cyclotron target performance to the speed of purification. Decay-corrected RCYs for gas-phase syntheses can be variable but are targeted to be efficient enough for preclinical use. A primary challenge in all ¹¹C chemistry is achieving high molar activity, which is often limited by isotopic dilution from atmospheric CO₂ or carbon-containing impurities in reagents and reaction systems.[4][8] Molar activities greater than 37 GBq/µmol (>1 Ci/µmol) at the end of synthesis are generally considered suitable for most PET imaging studies.[9]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of [¹¹C]methanesulfonyl chloride.
Problem 1: Very Low or No [¹¹C]CH₃SO₂Cl Product Detected
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Failure of [¹¹C]CH₄ Production | The conversion of [¹¹C]CO₂ to [¹¹C]CH₄ is a prerequisite. If this catalytic step fails, no substrate is available for the sulfochlorination reaction. Action: 1. Verify the temperature of the nickel catalyst furnace (typically >400 °C). 2. Check the integrity and activity of the catalyst. Replace if necessary. 3. Ensure the hydrogen gas supply is active and flowing at the correct rate. |
| Ineffective Photochemical/Thermal Initiation | The radical reaction between [¹¹C]CH₄ and SO₂Cl₂ requires an energy input to initiate the homolytic cleavage of the chlorine-sulfur bond.[6][10] Action: 1. UV Lamp: Check the lamp's operational status and age. UV output can decrease over time. Ensure the reaction coil is positioned for maximum light exposure. 2. Thermal Initiation: Verify the furnace temperature is within the optimal range (e.g., 250-350 °C). Inaccurate temperature readings can lead to reaction failure. |
| Complete Hydrolysis of Product | A significant leak or use of wet reagents can lead to the immediate and complete hydrolysis of the [¹¹C]CH₃SO₂Cl product as soon as it is formed.[3] Action: 1. Perform a thorough leak check of the entire gas-phase synthesis module. 2. Ensure the carrier gas (Helium or Argon) is passed through a high-efficiency moisture trap. 3. Verify that the sulfuryl chloride precursor is fresh and has been handled under inert, anhydrous conditions. |
Problem 2: Low Radiochemical Yield (RCY)
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Suboptimal Gas Flow Rates | The residence time of the reactants in the reaction zone (UV coil or heated furnace) is critical. If the flow is too fast, the reaction may not go to completion. If it is too slow, radioactive decay becomes significant and potential side reactions or product decomposition can occur. Action: 1. Systematically optimize the flow rate of the carrier gas. Start with a literature-recommended value and adjust in small increments (±5-10 mL/min). 2. Ensure mass flow controllers are calibrated and functioning correctly. |
| Incorrect Reactant Stoichiometry | In the gas phase, the relative concentration of [¹¹C]CH₄ and SO₂Cl₂ vapor affects the reaction outcome. Insufficient SO₂Cl₂ will lead to incomplete conversion.[5] Action: 1. Check the temperature of the SO₂Cl₂ precursor vial/trap, as this controls its vapor pressure. 2. Ensure the carrier gas path through the precursor is not obstructed. |
| Inefficient Product Trapping | The highly volatile [¹¹C]CH₃SO₂Cl must be efficiently trapped from the gas stream after the reaction. Poor trapping directly translates to low yield. Action: 1. Verify the trapping material (e.g., a specific SPE cartridge) is appropriate and has been correctly pre-conditioned (e.g., washed with anhydrous solvent and dried). 2. Ensure the trap is maintained at the optimal temperature (e.g., room temperature or slightly cooled) to facilitate trapping without freezing out carrier gas components. |
Problem 3: Poor Radiochemical Purity (Presence of Side Products)
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Formation of [¹¹C]Chlorinated Methanes | Overly harsh reaction conditions (e.g., excessive temperature or UV intensity) can favor the formation of undesired side products like [¹¹C]methyl chloride ([¹¹C]CH₃Cl), [¹¹C]dichloromethane, etc.[5][10] Action: 1. Reduce the reaction temperature or UV lamp intensity. 2. Optimize the reactant ratio; an excess of methane can sometimes suppress over-chlorination. |
| Presence of [¹¹C]Methanesulfonic Acid | This is a clear indicator of moisture contamination leading to product hydrolysis.[3] The presence of this polar impurity complicates purification. Action: 1. Re-evaluate all sources of potential moisture as detailed in Problem 1. 2. Implement a pre-synthesis drying flush of the entire system with hot, inert gas. |
| Ineffective SPE Purification | The chosen solid-phase extraction (SPE) cartridge may not be providing adequate separation of the desired product from unreacted precursors or side products. Action: 1. Re-evaluate the SPE cartridge type (e.g., silica, C18) and the solvent system used for loading, washing, and elution. 2. Develop a wash step (e.g., with a non-polar solvent like hexane) to remove less polar impurities before eluting the [¹¹C]CH₃SO₂Cl with a more polar solvent (e.g., anhydrous dichloromethane).[11] |
Problem 4: Low or Inconsistent Molar Activity (Aₘ)
| Potential Cause | Underlying Rationale & Troubleshooting Steps |
| Atmospheric CO₂ Contamination | The most common source of carrier carbon is atmospheric CO₂ leaking into the cyclotron target or gas lines. This dilutes the [¹¹C]CO₂ with stable ¹²CO₂, leading to low Aₘ.[8] Action: 1. Perform rigorous leak-checking of the cyclotron target and the gas transfer lines. 2. Use a CO₂ trap (e.g., Ascarite) on the nitrogen gas supply for the target. |
| Carbon Contamination in Reagents | Trace amounts of methane or other carbon-containing impurities in the target gases (N₂) or in the SO₂Cl₂ precursor can act as a carrier. Action: 1. Use the highest purity grade gases available (e.g., UHP or research grade). 2. Use a fresh bottle of high-purity SO₂Cl₂. Consider purifying the precursor by distillation if contamination is suspected.[12] |
Section 3: Experimental Protocols & Data
Workflow Overview Diagram
Caption: Overall workflow for the synthesis of [¹¹C]methanesulfonyl chloride.
Protocol 3.1: Gas-Phase Synthesis of [¹¹C]Methanesulfonyl Chloride
This protocol is a representative method based on established principles of gas-phase radical reactions and ¹¹C chemistry.[1][6]
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System Preparation: Ensure the entire synthesis module is clean, dry, and has passed a helium leak test. Pass hot, dry helium through the system for at least 20 minutes to remove residual moisture.
-
Precursor Preparation: Load a vial with high-purity sulfuryl chloride (SO₂Cl₂). Connect this vial to the gas stream via a switching valve. The vial should be kept at a constant, controlled temperature (e.g., 0 °C) to ensure consistent vapor pressure.
-
[¹¹C]CH₄ Delivery: Deliver cyclotron-produced [¹¹C]CO₂ to the synthesis module. Pass it through a nickel catalyst furnace (400-450 °C) with a hydrogen/helium mixture to convert it to [¹¹C]CH₄.
-
Reaction: Divert the [¹¹C]CH₄ stream to mix with the carrier gas passing through the SO₂Cl₂ precursor vial. The combined gas stream ([¹¹C]CH₄, SO₂Cl₂, He) then flows through a quartz or Teflon reaction coil.
-
Initiation: Irradiate the reaction coil with a high-intensity UV lamp (e.g., 254 nm) to initiate the radical sulfochlorination.
-
Trapping: The outlet of the reaction coil is connected directly to a pre-conditioned silica SPE cartridge, which selectively traps the polar [¹¹C]CH₃SO₂Cl product while unreacted [¹¹C]CH₄ and other non-polar byproducts pass through to a waste trap.
-
Purification & Formulation: After trapping is complete (monitored by radioactivity detectors), flush the SPE cartridge with dry helium to remove any remaining volatile, non-trapped radioactivity. Elute the final [¹¹C]CH₃SO₂Cl product from the cartridge using a small volume (0.5-1.0 mL) of a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) into a sterile collection vial.
Table 1: Typical Reaction Parameters
| Parameter | Typical Value/Condition | Rationale |
| Carrier Gas | Helium, Ultra High Purity | Inert gas to transport reactants and product. |
| Gas Flow Rate | 20 - 50 mL/min | Controls residence time in the reactor; must be optimized. |
| SO₂Cl₂ Temp. | 0 °C | Controls vapor pressure and thus stoichiometry of the precursor. |
| Reactor Temp. | Ambient (with UV) | UV light provides the energy for radical initiation.[10] |
| UV Lamp Wavelength | 254 nm | Sufficient energy to initiate homolytic cleavage of SO₂Cl₂. |
| Product Trap | Silica SPE Cartridge | Polar stationary phase effectively retains the polar product. |
| Elution Solvent | Anhydrous Dichloromethane | Effectively elutes the product for subsequent use. |
Protocol 3.2: Quality Control
A sample of the final product must be analyzed to ensure identity, purity, and suitability for use.
-
Radiochemical Purity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.
-
Detection: In-line radioactivity detector coupled with a UV detector.
-
Acceptance: Radiochemical purity should be >95%.
-
-
Chemical Identity: Co-elution of the radioactive peak with an authentic, non-radioactive methanesulfonyl chloride standard on the HPLC system confirms chemical identity.
-
Molar Activity (Aₘ): Calculated by measuring the total radioactivity of the sample via a dose calibrator and quantifying the mass of the product by comparing the UV peak area to a standard curve of the non-radioactive compound.
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Appearance | Clear, colorless solution | Visual Inspection |
| Radiochemical Purity | ≥ 95% | Radio-HPLC |
| Chemical Purity | Peak corresponds to standard | UV-HPLC |
| Molar Activity (EOS) | > 37 GBq/µmol (>1 Ci/µmol) | HPLC/Dose Calibrator |
| Residual Solvents | Per USP <467> guidelines | Gas Chromatography |
Section 4: Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common synthesis failures.
References
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Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical. Retrieved from [Link]
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Brugarolas, P., & Zhang, Z. (2021). Radiolabeling with [11C]HCN for Positron Emission Tomography. Nuclear Medicine and Biology, 102-103, 56-86. Available from: [Link]
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Kryza, D., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152). Available from: [Link]
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Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
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Scott, P. J. H. (2012). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Chemistry, 6, 55. Available from: [Link]
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Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses, 30, 58. Available from: [Link]
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van Leusen, A. M., & Strating, J. (n.d.). Methanesulfonyl cyanide. Organic Syntheses, 57, 95. Available from: [Link]
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Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-3. Available from: [Link]
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Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. Available from: [Link]
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Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Semantic Scholar. Available from: [Link]
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Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. (2012). ResearchGate. Available from: [Link]
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Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 2(1), 6. Available from: [Link]
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Kuznetsova, O. F., et al. (2003). Preparation and Quality Control of [N-Methyl-¹¹C]choline for Routine PET Application. Radiochemistry, 45, 377-381. Available from: [Link]
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Reaction of methane with sulphuryl chloride in UV and in presence of water. (n.d.). Filo. Retrieved from [Link]
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Brugarolas, P., & Zhang, Z. (2021). Radiolabeling with [11C]HCN for Positron emission tomography. Nuclear Medicine and Biology, 102-103, 56-86. Available from: [Link]
- Method of manufacturing methanesulfonyl chloride. (1991). Google Patents. (US4997535A).
- Method for purifying methanesulphonyl chloride. (1997). Google Patents. (WO1997003952A1).
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Technical Support Center: Optimizing the Synthesis of [¹¹C]Methanesulfonate
Welcome to the technical support center for the synthesis of [¹¹C]methanesulfonate ([¹¹C]methyl mesylate). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the production of carbon-11 labeled radiopharmaceuticals for Positron Emission Tomography (PET). Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the radiochemical yield (RCY), purity, and reproducibility of your [¹¹C]methanesulfonate synthesis.
While [¹¹C]methyl iodide and [¹¹C]methyl triflate are the most commonly employed ¹¹C-methylating agents in PET radiochemistry, [¹¹C]methanesulfonate offers an alternative with different reactivity and properties.[1][2][3] The principles and challenges of its synthesis are closely related to those of other ¹¹C-methylating agents. This guide will leverage the extensive knowledge from the broader field of ¹¹C-methylation to provide specific, actionable solutions for your work with [¹¹C]methanesulfonate.
Core Synthesis Workflow: From [¹¹C]CO₂ to [¹¹C]Methanesulfonate
The synthesis of [¹¹C]methanesulfonate is a multi-step process that begins with the production of [¹¹C]CO₂ in a cyclotron.[4] This is then typically converted to a reactive methylating agent like [¹¹C]methyl iodide, which is subsequently used to produce [¹¹C]methanesulfonate. The overall workflow is illustrated below.
Caption: Overall workflow for the synthesis of [¹¹C]methanesulfonate.
Experimental Protocol: A Representative Two-Step Synthesis
This protocol outlines the synthesis of [¹¹C]methanesulfonate from [¹¹C]CO₂.
Step 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
-
[¹¹C]CO₂ Trapping: Trap the cyclotron-produced [¹¹C]CO₂ in a solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Reduction: Heat the mixture to reduce the [¹¹C]CO₂ to [¹¹C]methanol.
-
Iodination: Add hydroiodic acid (HI) and heat to convert the [¹¹C]methanol to [¹¹C]methyl iodide.
-
Purification: Pass the volatile [¹¹C]CH₃I through a drying agent (e.g., phosphorus pentoxide) to remove any moisture.
Step 2: Synthesis of [¹¹C]Methanesulfonate
-
Precursor Preparation: Prepare a solution of a suitable precursor, such as silver mesylate, in an appropriate solvent.
-
Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an optimized temperature.
-
Purification: Purify the resulting [¹¹C]methanesulfonate using High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE).[5]
-
Formulation: Elute the purified product and formulate it in a physiologically compatible solvent for injection.
Troubleshooting Guide
Problem 1: Low Radiochemical Yield (RCY) of [¹¹C]Methanesulfonate
| Potential Causes | Solutions and Explanations |
| Inefficient [¹¹C]CO₂ Trapping | Ensure the trapping solution (e.g., LiAlH₄) is fresh and has not been degraded by exposure to moisture. Optimize the gas flow rate to allow for sufficient residence time of the [¹¹C]CO₂ in the trapping solution. |
| Incomplete Reduction or Iodination | Optimize the reaction temperatures and times for the reduction and iodination steps. Ensure that the reagents (LiAlH₄ and HI) are of high quality and appropriate concentration. |
| Poor Trapping of [¹¹C]CH₃I in the Precursor Solution | The choice of solvent and temperature is critical.[6] Less polar solvents may improve selectivity in some cases but might require higher temperatures.[6] Consider using a more reactive methylating agent like [¹¹C]methyl triflate ([¹¹C]CH₃OTf) if the precursor is not sufficiently reactive with [¹¹C]CH₃I.[6][7] |
| Precursor Degradation | Ensure the stability of the mesylate precursor under the reaction conditions. Some precursors may be sensitive to temperature or the presence of certain reagents. |
| Losses During Purification | Minimize transfer line lengths to reduce decay-related losses.[5] Consider using a solid-phase synthesis and purification method to improve efficiency.[5] |
Problem 2: Presence of Radiochemical and Chemical Impurities
| Potential Causes | Solutions and Explanations |
| Unreacted [¹¹C]CH₃I | Optimize the amount of precursor to ensure it is in sufficient excess. Increase the reaction time or temperature to drive the reaction to completion, but be mindful of potential degradation of the desired product. |
| Formation of Side Products | The solvent can play a role in the formation of side products.[6] Experiment with different solvents to find one that maximizes the yield of the desired product while minimizing side reactions. Adjusting the pH can also influence the reaction pathway. |
| Contamination from the Synthesis Module | Ensure that the synthesis module and all tubing are thoroughly cleaned between runs to prevent cross-contamination.[8] |
| Carrier Carbon Dioxide | High levels of carrier CO₂ can reduce the specific activity of the final product.[9] Ensure that the cyclotron target and gas lines are free of atmospheric CO₂. |
Problem 3: Poor Reproducibility Between Synthesis Runs
| Potential Causes | Solutions and Explanations |
| Inconsistent Reagent Quality | Use high-purity, fresh reagents for each synthesis. Small variations in reagent quality can have a significant impact on the reaction outcome.[1] |
| Variations in Reaction Conditions | Automated synthesis modules can help ensure consistent reaction conditions.[4][8] If performing a manual synthesis, carefully control parameters such as temperature, reaction time, and reagent addition rates. |
| Fluctuations in [¹¹C]CO₂ Production | Monitor the output of the cyclotron to ensure consistent production of [¹¹C]CO₂. |
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using [¹¹C]methanesulfonate over [¹¹C]methyl triflate?
A1: While [¹¹C]methyl triflate is generally more reactive, [¹¹C]methanesulfonate may offer advantages in specific applications where a less reactive methylating agent is desired to improve selectivity and reduce the formation of side products. The choice between the two often depends on the specific precursor being used and the desired characteristics of the final radiotracer.
Q2: How can I improve the specific activity of my [¹¹C]methanesulfonate?
A2: To achieve high specific activity, it is crucial to minimize the presence of non-radioactive (carrier) carbon-12 in the synthesis. This can be achieved by using high-purity target gases in the cyclotron, ensuring all gas lines are free of atmospheric CO₂, and using reagents with low levels of carbonate impurities.[9]
Q3: What are the critical quality control tests for [¹¹C]methanesulfonate?
A3: The essential quality control tests include:
-
Radiochemical Purity: Typically determined by HPLC to ensure that the radioactivity is associated with the desired compound.
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
Specific Activity: The amount of radioactivity per mole of the compound.
-
pH: To ensure the final formulation is within a physiologically acceptable range.
-
Sterility and Endotoxin Testing: For products intended for human administration.
Q4: Can I use a solid-phase method for the synthesis of [¹¹C]methanesulfonate?
A4: Yes, solid-phase methods, where the precursor is immobilized on a cartridge, can be highly effective for ¹¹C-methylation reactions.[5] This approach can simplify purification, reduce synthesis time, and improve automation, potentially leading to higher and more consistent yields.[5]
Data Summary
| Parameter | Typical Range | Key Considerations |
| Radiochemical Yield (RCY) | 15-40% (decay corrected) | Highly dependent on precursor reactivity and reaction conditions. |
| Synthesis Time | 20-40 minutes | The short half-life of ¹¹C necessitates rapid synthesis and purification.[2] |
| Specific Activity | >1 Ci/µmol | Minimize carrier CO₂ from all sources.[9] |
| Radiochemical Purity | >95% | Optimize purification methods (HPLC or SPE). |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low radiochemical yield.
References
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Singleton, T. A., Boudjemeline, M., Hopewell, R., Jolly, D., Bdair, H., & Kostikov, A. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments, (152). doi: 10.3791/60237. [Link]
- Saxena, P., Mahmood, T., Dixit, M., Gambhir, S., & Ahsan, F. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 14(3), 211-235.
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Helbert, H., Antunes, I. F., Luurtsema, G., Szymanski, W., Feringa, B. L., & Elsinga, P. H. (2020). Cross-coupling of [11C]methyllithium for 11C-labelled PET tracer synthesis. Chemical Communications, 56(95), 15005-15008. [Link]
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Någren, K., Halldin, C., Müller, L., Swahn, C. G., & Lehikoinen, P. (1995). Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands such as [11C]beta-CIT and [11C]beta-CFT. Nuclear Medicine and Biology, 22(8), 965-979. [Link]
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Wang, M., Gao, M., Miller, K. D., Sledge, G. W., Hutchins, G. D., & Zheng, Q. H. (2010). The first design and synthesis of [11C]MKC-1 ([11C]Ro 31-7453), a new potential PET cancer imaging agent. Nuclear Medicine and Biology, 37(7), 763-775. [Link]
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Herth, M. M., & Kramer, V. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 2(1), 6. [Link]
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Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2015). Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2. Scientific reports, 5, 8432. [Link]
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Yoshikawa, T., Yamaguchi, H., Terasaki, T., Suzuki, K., & Watanabe, Y. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI radiopharmacy and chemistry, 9(1), 4. [Link]
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Pike, V. W., Tarkiainen, J. K., & Plisson, C. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European journal of organic chemistry, 2014(12), 2530–2539. [Link]
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Gee, T. (n.d.). Novel 11C-methylation strategies and their application in CNS receptor imaging. King's College London. Retrieved from [Link]
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- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first design and synthesis of [11C]MKC-1 ([11C]Ro 31-7453), a new potential PET cancer imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of [11C] radioligands with high specific radioactivity on a commercial PET tracer synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mesylation Reactions with (¹¹³C)MsCl
Welcome to the technical support center for mesylation reactions utilizing (¹¹³C)methanesulfonyl chloride ((¹¹³C)MsCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of ¹³C-labeled mesylates. Given the significant investment in isotopically labeled starting materials, achieving high reaction yields and purity is of utmost importance. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to ensure the success of your labeling studies.
Frequently Asked Questions (FAQs)
Q1: My mesylation reaction with (¹¹³C)MsCl is not going to completion. What are the most common reasons for this?
A1: Incomplete mesylation reactions are frequently due to the presence of moisture, improper stoichiometry of reagents, or a suboptimal choice of base or solvent. Methanesulfonyl chloride is highly susceptible to hydrolysis, and any water in the reaction will consume the reagent.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents and reagents. The stoichiometry of the base is also critical; an insufficient amount may not effectively scavenge the HCl generated, leading to side reactions or stalling the reaction.
Q2: I am observing the formation of an alkyl chloride byproduct in my reaction. How can I minimize this?
A2: The formation of an alkyl chloride is a common side reaction in mesylation, arising from the displacement of the initially formed mesylate by chloride ions.[2] This is particularly prevalent with hindered alcohols or when using amine hydrochlorides as the base. To minimize this, use a non-nucleophilic, sterically hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[3] Running the reaction at lower temperatures (e.g., 0 °C to -10 °C) can also suppress this side reaction.[4]
Q3: What is the best way to monitor the progress of my (¹¹³C)mesylation reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the starting alcohol. However, given the isotopic label, more sophisticated techniques can be employed for detailed analysis. ¹H NMR can be used to observe the disappearance of the alcohol proton and the appearance of the mesylate protons. For a more direct observation of the labeled carbon, ¹³C NMR can be used, although it is less sensitive and may require longer acquisition times. Mass spectrometry (MS) is also a powerful tool to confirm the incorporation of the ¹³C label and to identify any byproducts.
Q4: Are there any special handling precautions for (¹¹³C)MsCl?
A4: While ¹³C is a stable, non-radioactive isotope, (¹¹³C)MsCl is still a reactive and corrosive chemical.[5][6] Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be followed. Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.[1]
Q5: Will the ¹³C label affect the reactivity of the MsCl?
A5: A kinetic isotope effect (KIE) can occur when an atom at a reactive site is replaced with its isotope. For a ¹³C label on the methyl group of MsCl, the KIE is expected to be small and generally not significant enough to require major changes to the reaction protocol.[7][8] The primary bonds being broken and formed during the reaction do not directly involve the carbon atom, so the effect on the reaction rate is minimal. However, for highly sensitive or competitive reactions, it is a factor to be aware of.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly starting material (alcohol).
-
¹H NMR of the crude reaction mixture shows no new signals corresponding to the mesylate product.
-
Mass spectrometry does not detect the desired ¹³C-labeled mesylate.
Potential Causes & Solutions:
-
Presence of Water: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid and HCl.[1] This consumes your valuable (¹¹³C)MsCl.
-
Diagnostic Test: Run a control reaction with unlabeled MsCl using the same reagents and solvents. If this reaction also fails, moisture is a likely culprit.
-
Solution:
-
Oven-dry all glassware overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Ensure your starting alcohol and base are anhydrous.
-
-
-
Inactive (¹¹³C)MsCl: Prolonged storage or improper handling can lead to the degradation of the reagent.
-
Solution: If possible, use a fresh vial of (¹¹³C)MsCl. If using an older vial, consider running a small-scale test reaction with a simple, unhindered alcohol to verify its reactivity.
-
-
Inappropriate Base: The choice of base is crucial. A weak base may not effectively neutralize the HCl produced, leading to an acidic environment that can promote side reactions or inhibit the desired reaction.
-
Solution: Use a tertiary amine base like triethylamine (Et₃N) or DIPEA.[3] For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary. The pKa of the conjugate acid of the base should be high enough to effectively scavenge the proton from the intermediate.
-
-
Suboptimal Reaction Temperature: While many mesylations proceed well at 0 °C, some less reactive alcohols may require higher temperatures.
-
Solution: If the reaction is clean but incomplete at 0 °C, consider allowing it to warm to room temperature and stir for a longer period.[3] Monitor the reaction by TLC to avoid decomposition.
-
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC in addition to the starting material and product.
-
Complex ¹H NMR spectrum of the crude reaction mixture.
-
Mass spectrometry reveals unexpected masses.
Potential Causes & Solutions:
-
Alkyl Chloride Formation: As mentioned in the FAQs, this is a common side reaction.
-
Mechanistic Insight: The chloride ion generated from MsCl can act as a nucleophile and displace the newly formed mesylate group. This is more likely to occur via an Sₙ1-like mechanism for secondary or benzylic alcohols that can form stable carbocations, or if the mesylate is a particularly good leaving group.[2]
-
Solution:
-
Maintain a low reaction temperature (0 °C or below).[4]
-
Use a non-nucleophilic base like DIPEA.
-
Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of MsCl, as this eliminates the chloride source.
-
-
-
Elimination Reactions: If the substrate is prone to elimination (e.g., secondary or tertiary alcohols with accessible beta-protons), the basic conditions can lead to the formation of alkenes.
-
Solution: Use a less hindered, non-nucleophilic base. Running the reaction at lower temperatures can also favor substitution over elimination.
-
-
Sulfene Formation: With a strong base like triethylamine, MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[9][10] This intermediate can then react with the alcohol. While this is a valid pathway to the mesylate, the sulfene can also polymerize or undergo other side reactions if not trapped efficiently by the alcohol.
-
Solution: Add the (¹¹³C)MsCl slowly to the solution of the alcohol and base to maintain a low concentration of the sulfene intermediate and ensure it reacts with the alcohol as it is formed.
-
Experimental Protocols
General Protocol for Mesylation of a Primary Alcohol with (¹¹³C)MsCl
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reaction:
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add a solution of (¹¹³C)MsCl (1.2 eq) in anhydrous DCM dropwise over 5-10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (staining with permanganate or ceric ammonium molybdate can help visualize the product). The reaction is typically complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition of the product.
-
-
Purification:
-
The crude mesylate can often be used in the next step without further purification. If purification is necessary, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective.
-
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Condition | Recommendation | Rationale |
| Alcohol | 1.0 eq | Limiting reagent |
| (¹¹³C)MsCl | 1.1 - 1.5 eq | Ensures complete conversion of the alcohol |
| Base (Et₃N or DIPEA) | 1.5 - 2.0 eq | Neutralizes generated HCl and drives the reaction |
| Solvent | Anhydrous DCM, Toluene | Aprotic solvents that are good at dissolving reagents |
| Temperature | 0 °C to room temp. | Lower temperatures minimize side reactions |
Visualization of Key Concepts
Caption: A typical experimental workflow for a mesylation reaction.
Caption: A decision tree for troubleshooting failed mesylation reactions.
References
-
Stenfors, B. A.; Ngassa, F. N. Sulfonamides and Sulfonate Esters: Synthetic Routes, Proposed Mechanisms, and Crystallographic Characterizations. Eur. J. Chem.2024 , 15 (3), 282-290. [Link]
-
Ngassa, F. N.; Stenfors, B. A. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. 2024 . [Link]
-
Teasdale, A.; et al. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Org. Process Res. Dev.2010 , 14 (4), 999–1007. [Link]
-
Teasdale, A.; et al. An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. 2011 . [Link]
-
Okano, K.; et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chem.2007 , 9, 1324-1329. [Link]
-
Organic Syntheses, Coll. Vol. 10, p.472 (2004); Vol. 77, p.184 (2000). [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Vastra, J.; Saint-Jalmes, L. Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. Org. Process Res. Dev.2006 , 10 (3), 510–512. [Link]
-
Okano, K.; et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. 2007 . [Link]
-
Crossland, R. K.; Servis, K. L. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. J. Org. Chem.1970 , 35 (9), 3195–3196. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
Vastra, J.; Saint-Jalmes, L. Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. ResearchGate. 2006 . [Link]
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
-
Kwan, E. E.; et al. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. J. Am. Chem. Soc.2017 , 139 (1), 43–46. [Link]
-
Reddit. Mesylation and Tosylation. [Link]
-
ResearchGate. Is MsCl sensitive to base equivalence?. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope-amt.com [isotope-amt.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Purity Analysis of (¹³C)Methanesulfonyl Chloride by GC-MS
In the landscape of modern pharmaceutical development and mechanistic organic chemistry, stable isotope-labeled (SIL) compounds are indispensable tools. (¹³C)Methanesulfonyl chloride, a key reagent for introducing the ¹³C-mesyl group, is pivotal for tracing metabolic pathways, quantifying analytes in bioanalytical studies via isotope dilution mass spectrometry, and elucidating reaction mechanisms. The utility of this reagent is, however, fundamentally dependent on its chemical and isotopic purity. The presence of even trace impurities can compromise experimental outcomes, leading to inaccurate quantification, ambiguous mechanistic data, or the introduction of unwanted side products in complex syntheses.
This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the comprehensive purity assessment of (¹³C)methanesulfonyl chloride. We will delve into the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to ensure your analysis is both robust and reliable.
The Imperative of Purity: Potential Contaminants in Methanesulfonyl Chloride
Before delving into analytical methodology, it is crucial to understand the spectrum of potential impurities. These can be broadly categorized according to established pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]
-
Organic Impurities: These can include unreacted starting materials, by-products from the synthetic route, and intermediates.[4] For methanesulfonyl chloride, this may encompass other chlorinated species or over-oxidized products.[5]
-
Degradation Products: Methanesulfonyl chloride is notoriously moisture-sensitive, readily hydrolyzing to form methanesulfonic acid and corrosive hydrogen chloride gas.[6] This is a critical stability-indicating parameter.
-
Isotopic Variants: The primary isotopic impurity is the unlabeled (¹²C)methanesulfonyl chloride. Accurate determination of the isotopic enrichment is paramount for its intended applications.[7]
GC-MS: The Gold Standard for Volatile Reagent Analysis
Gas Chromatography-Mass Spectrometry is the premier technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for methanesulfonyl chloride. The power of the technique lies in its hybrid nature: the gas chromatograph provides high-resolution physical separation of the analyte from volatile impurities, while the mass spectrometer offers definitive identification based on mass-to-charge ratio (m/z) and characteristic fragmentation patterns, along with precise quantification.
The causality for selecting GC-MS is clear: it is one of the few techniques that can simultaneously provide a quantitative measure of chemical purity (by separating and detecting organic impurities) and isotopic purity (by differentiating between the ¹³C-labeled and unlabeled species).
Experimental Protocol: A Validated GC-MS Method
This protocol is designed as a self-validating system, where the results inherently confirm the method's suitability. Adherence to method validation principles outlined by the ICH is critical for ensuring data integrity.[8][9]
1. Sample Preparation: The Inert Environment Imperative
-
Rationale: To prevent hydrolysis, all sample handling must be performed under anhydrous conditions. The choice of solvent is critical; it must be inert and free of residual water.
-
Procedure:
-
Using a calibrated gas-tight syringe, transfer 10 µL of (¹³C)methanesulfonyl chloride into a 10 mL volumetric flask containing approximately 5 mL of anhydrous dichloromethane.
-
Dilute to the mark with anhydrous dichloromethane and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.
-
Perform a subsequent 1:100 dilution in anhydrous dichloromethane to prepare a working solution of ~10 µg/mL for analysis.
-
2. Instrumentation & Parameters: Optimizing for Separation and Sensitivity
-
Rationale: The parameters are chosen to ensure efficient volatilization without thermal degradation, achieve baseline separation from potential impurities, and generate reproducible mass spectra for identification and quantification.
-
GC-MS System Parameters:
| Parameter | Setting | Justification |
| GC System | ||
| Inlet | Split/Splitless, 250 °C | Ensures rapid and complete volatilization. A split injection (e.g., 50:1) prevents column overloading. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, RTX-5MS) | A robust, mid-polarity column providing excellent resolution for a wide range of volatile organic compounds.[10] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 20 °C/min, hold 5 min | Initial low temperature allows for separation of highly volatile impurities; the ramp ensures elution of less volatile components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[11][12] |
| Ion Source Temperature | 230 °C | Balances efficient ionization with minimizing thermal degradation within the source. |
| Mass Range | m/z 40-200 | Covers the molecular ions and expected fragment ions of methanesulfonyl chloride and related impurities. |
| Acquisition Mode | Full Scan | Used for initial impurity identification and chemical purity assessment. SIM mode can be used for higher sensitivity if needed.[13][14] |
3. Data Analysis: A Dual-Pronged Approach
-
Chemical Purity Calculation:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of each impurity relative to the total area of all peaks.
-
Purity (%) = 100% - Σ(Area % of all impurities). This method assumes all compounds have a similar response factor, which is a reasonable starting point for purity screening.
-
-
Isotopic Purity (Enrichment) Calculation:
-
Extract the mass spectrum from the apex of the main (¹³C)methanesulfonyl chloride peak.
-
Identify the molecular ion cluster. For the unlabeled compound, the primary molecular ion [CH₃SO₂Cl]⁺˙ is at m/z 114 (for ³⁵Cl) and 116 (for ³⁷Cl).[15] For the labeled compound, the ion [(¹³C)H₃SO₂Cl]⁺˙ will be at m/z 115 and 117.
-
Calculate the isotopic enrichment using the relative intensities (abundances) of these ions: Isotopic Purity (%) = [Intensity(m/z 115) / (Intensity(m/z 114) + Intensity(m/z 115))] x 100
-
Correction is Key: This initial calculation must be corrected for the natural abundance of ¹³C in the unlabeled molecule, which contributes to the peak at m/z 115.
-
Workflow Visualization
The following diagram illustrates the logical flow of the GC-MS analysis protocol.
Caption: GC-MS workflow for (¹³C)methanesulfonyl chloride purity analysis.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analysis often benefits from orthogonal techniques that provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Expertise & Experience: NMR (both ¹H and ¹³C) is unparalleled for structural confirmation. It can unambiguously identify organic impurities that have protons or carbons. For isotopic labeling, ¹³C NMR directly confirms the position of the label, while ¹H NMR can show the absence of ¹H-¹³C coupling at the labeled site. Isotopic enrichment can be determined by comparing the integral of the ¹³C-satellite peaks to the main peak in ¹H NMR or via quantitative ¹³C NMR.[16]
-
Trustworthiness: It is less sensitive to trace impurities compared to GC-MS and is blind to impurities lacking C-H bonds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Expertise & Experience: HPLC is the method of choice for non-volatile or thermally labile compounds. It would be superior for quantifying the primary degradation product, methanesulfonic acid, which is non-volatile.
-
Trustworthiness: Direct analysis of methanesulfonyl chloride by HPLC is highly problematic. The compound's reactivity with common protic mobile phases (water, methanol, acetonitrile) leads to on-column degradation, making the data unreliable.[6][17] Derivatization would be required, adding complexity to the workflow.
-
Quantitative Comparison of Analytical Methodologies
| Feature | GC-MS | NMR Spectroscopy | HPLC |
| Analyte Suitability | Excellent for volatile compounds | Excellent for soluble compounds | Excellent for soluble, non-volatile compounds |
| Sensitivity | High (ppm to ppb) | Moderate (typically >0.1%) | High (ppm) |
| Specificity | Very High (Separation + Mass Fragmentation) | High (Chemical Shift + Coupling) | Moderate to High (Separation + UV/MS detection) |
| Chemical Purity Analysis | Excellent for volatile organic impurities | Good for major organic impurities | Poor for main analyte; good for non-volatile impurities (e.g., acids) |
| Isotopic Purity Analysis | Excellent (via mass difference) | Excellent (via integration/satellite peaks) | Not directly applicable |
| Throughput | High | Low to Moderate | High |
| Primary Limitation | Not suitable for non-volatile impurities (e.g., salts, acids) | Lower sensitivity | Analyte reactivity with mobile phases |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. This diagram outlines a logical approach.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
For the comprehensive purity assessment of (¹³C)methanesulfonyl chloride, GC-MS stands as the most powerful and informative single technique. It uniquely provides a robust, sensitive, and specific means to simultaneously quantify volatile chemical impurities and determine isotopic enrichment. Its high throughput and the generation of definitive mass spectral data make it the cornerstone of quality control for this critical SIL reagent.
However, for a complete characterization that embodies the highest level of scientific integrity, an orthogonal approach is recommended. The use of NMR spectroscopy provides invaluable confirmation of the isotopic label's position and corroborates the purity assessment for major organic impurities. Furthermore, a dedicated HPLC method may be necessary to quantify non-volatile degradation products like methanesulfonic acid, which are invisible to GC-MS. By judiciously combining these techniques, researchers can have absolute confidence in the purity and integrity of their labeled reagents, ensuring the accuracy and reliability of their experimental data.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
Omsynth Lifesciences. (n.d.). Methanesulfonyl Chloride Impurities. Omsynth Lifesciences. [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
NIST. (n.d.). Methanesulfonyl chloride. NIST WebBook. [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
El-Gizawy, S. M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Future Journal of Pharmaceutical Sciences, 10(1), 1-10. [Link]
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]
-
Royal Society of Chemistry. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 329-338. [Link]
-
SIELC Technologies. (2018). Methanesulfonyl chloride. SIELC Technologies. [Link]
-
Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques, 7(315), 2. [Link]
-
Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar. [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Reactivity: Methanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic activation of hydroxyl groups is a foundational step. Converting an alcohol—a notoriously poor leaving group—into a sulfonate ester is arguably the most robust and reliable method for enabling subsequent nucleophilic substitution or elimination reactions.[1][2][3] Among the arsenal of reagents available for this transformation, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are the undisputed workhorses.
While both reagents accomplish the same fundamental task, a nuanced understanding of their relative reactivity is critical for optimizing reaction conditions, controlling selectivity, and ensuring reproducibility. This guide provides an in-depth comparison of MsCl and TsCl, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
Head-to-Head Comparison: Core Physicochemical & Structural Differences
At first glance, MsCl and TsCl are simple analogues. However, the substitution of a methyl group for a p-tolyl group imparts significant differences in their steric and electronic properties, which in turn dictates their chemical behavior.
| Feature | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Causality & In-Field Implication |
| Structure | CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl | The compact methyl group on MsCl results in minimal steric hindrance.[4] The bulky, planar p-tolyl group on TsCl presents a significant steric shield around the sulfur center.[4][5] |
| Resulting Ester | Methanesulfonate (Mesylate, -OMs) | p-Toluenesulfonate (Tosylate, -OTs) | Both are excellent leaving groups, transforming the parent alcohol for subsequent reactions.[6][7] |
| Reactivity Profile | Higher Reactivity | Lower Reactivity | MsCl's smaller size and unique mechanistic pathway (see Section 2) lead to generally faster reaction rates.[4][5] |
| Physical Form of Ester | Often oils or low-melting solids.[5] | Frequently crystalline solids.[5] | This is a crucial practical point. Crystalline tosylates are often easier to purify via recrystallization, avoiding chromatography. |
| TLC Visualization | Not UV-active. Requires staining. | UV-active due to the aromatic ring.[5] | The ease of monitoring tosylation reactions by TLC is a significant workflow advantage. |
| Conjugate Acid pKa | Methanesulfonic Acid (~ -1.9)[8] | p-Toluenesulfonic Acid (~ -2.8)[8] | The lower pKa of p-toluenesulfonic acid indicates its conjugate base (tosylate) is more stable, making it a slightly better leaving group in theory. |
graph Structural_Comparison { layout=neato; node [shape=none, margin=0]; edge [style=invis]; rankdir=LR;// MsCl Structure MsCl_label [label="Methanesulfonyl Chloride (MsCl)", pos="0,1.5!", fontcolor="#202124"]; MsCl_S [label="S", pos="0,0!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MsCl_O1 [label="O", pos="-0.5,0.86!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MsCl_O2 [label="O", pos="0.5,0.86!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MsCl_Cl [label="Cl", pos="0.86,-0.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MsCl_C [label="CH₃", pos="-0.86,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; MsCl_S -- MsCl_O1; MsCl_S -- MsCl_O2; MsCl_S -- MsCl_Cl; MsCl_S -- MsCl_C;
// TsCl Structure TsCl_label [label="p-Toluenesulfonyl Chloride (TsCl)", pos="4,1.5!", fontcolor="#202124"]; TsCl_S [label="S", pos="4,0!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TsCl_O1 [label="O", pos="3.5,0.86!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TsCl_O2 [label="O", pos="4.5,0.86!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TsCl_Cl [label="Cl", pos="4.86,-0.5!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TsCl_Ring [label=" " , pos="3,-0.75!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5]; TsCl_S -- TsCl_O1; TsCl_S -- TsCl_O2; TsCl_S -- TsCl_Cl; TsCl_S -- TsCl_Ring; }
Caption: Structural comparison highlighting MsCl's compact nature vs. TsCl's bulky aromatic group.
The Decisive Factor: Mechanistic Divergence and Reactivity
The higher reactivity of MsCl is not solely due to its smaller size; it can also be attributed to its ability to access an alternative, highly reactive mechanistic pathway unavailable to TsCl.
The Standard Pathway: Nucleophilic Attack (Dominant for TsCl)
For p-toluenesulfonyl chloride, the reaction proceeds via a classical nucleophilic attack mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur center, displacing the chloride ion. A base, such as pyridine or triethylamine, then deprotonates the resulting oxonium ion to yield the neutral tosylate ester.[9] Pyridine can act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium salt intermediate, which accelerates the reaction.[10]
Caption: General mechanism for alcohol tosylation via nucleophilic attack and deprotonation.
The High-Speed Alternative: The Sulfene Pathway (Unique to MsCl)
Methanesulfonyl chloride possesses acidic α-protons on its methyl group. In the presence of a sufficiently strong, non-nucleophilic base like triethylamine (pKa of conjugate acid ~10.75), MsCl can be deprotonated.[11] This is followed by a rapid E1cB elimination of chloride to form sulfene (CH₂=SO₂), a highly reactive and transient intermediate.[5][12] The alcohol then rapidly adds to the sulfene to generate the mesylate product. This pathway is mechanistically distinct and often faster than direct nucleophilic substitution. TsCl, lacking α-protons, cannot form a sulfene intermediate.[11][13]
Caption: The sulfene mechanism accessible to MsCl in the presence of a strong base.
This mechanistic duality is the cornerstone of MsCl's enhanced reactivity. For sterically hindered alcohols where direct attack on the sulfur is slow, the formation of the small, unhindered sulfene intermediate provides a lower energy pathway for the reaction to proceed.
Field Guide: Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following general procedures are designed for robustness and reproducibility, incorporating in-process controls and clear workup steps.
Experimental Workflow Overview
A successful sulfonylation, whether with MsCl or TsCl, follows a consistent workflow designed to manage the reaction's exothermic nature and effectively remove byproducts.
Caption: Standard experimental workflow for alcohol sulfonylation reactions.
Protocol 1: General Procedure for Mesylation of a Primary Alcohol
This protocol leverages the high reactivity of MsCl for a rapid and efficient transformation.[14][15]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (Et₃N, 1.5 eq.) and stir for 5 minutes.
-
MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C. Monitor the disappearance of the starting alcohol by TLC (visualize with a permanganate or vanillin stain). The reaction is often complete within 30-60 minutes.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for Tosylation of a Secondary Alcohol
This protocol accounts for the lower reactivity of TsCl and is optimized for complete conversion. The inclusion of DMAP as a catalyst is highly recommended for less reactive alcohols.[16][17]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary alcohol (1.0 eq.), anhydrous DCM (~0.2 M), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).
-
Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) or pyridine (2.0 eq.).
-
TsCl Addition: Add solid p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.[16][17] Monitor the reaction progress by TLC (visualize under UV light at 254 nm).
-
Workup: Dilute the reaction mixture with DCM and quench with water.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove base and DMAP), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude tosylate is often a solid and can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography.
Conclusion: Making the Right Choice
The choice between methanesulfonyl chloride and p-toluenesulfonyl chloride is a strategic decision based on a balance of reactivity, substrate properties, and practical workflow considerations.
-
Choose Methanesulfonyl Chloride (MsCl) when:
-
Speed is critical: Its higher reactivity and access to the sulfene pathway lead to shorter reaction times.[4][5]
-
The substrate is sterically hindered: The small size of MsCl and its sulfene intermediate can overcome steric challenges where TsCl might fail or require harsh conditions.[18]
-
The final product's physical form is not critical: Be prepared to purify an oil or low-melting solid, likely via chromatography.
-
-
Choose p-Toluenesulfonyl Chloride (TsCl) when:
-
A crystalline product is desired: The propensity of tosylates to be solids can dramatically simplify purification.[5]
-
Easy reaction monitoring is a priority: The UV-active tosyl group makes TLC analysis simple and effective.[5]
-
Slightly attenuated reactivity is beneficial: For molecules with multiple nucleophilic sites, the lower reactivity of TsCl may offer a window for selective sulfonylation.
-
By understanding the fundamental principles that differentiate these two essential reagents, researchers can harness their respective strengths to design more efficient, robust, and successful synthetic routes.
References
-
HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Link]
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The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
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brainly.com. [FREE] Is tosylate a good leaving group while mesylate is not? (True/False). [Link]
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Erowid. Synthesis of Mesylates From Alcohols. [Link]
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Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
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organic-chemistry.org. Alcohol to Mesylate - Common Conditions. [Link]
-
Sciencemadness.org. An efficient and selective tosylation of alcohols with p-toluenesulfonic acid. [Link]
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National Center for Biotechnology Information. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Erowid. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Reddit. How do mesylates and tosylates both protect and act as leaving groups. [Link]
-
Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
Chemistry Stack Exchange. How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation?. [Link]
-
ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). [Link]
-
Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
ResearchGate. Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
-
McGill University. CHEM 203 Topics Discussed on Nov. 23. [Link]
-
Pearson. Mesylate is used in the same function as tosylates. Is the mesyl.... [Link]
-
ResearchGate. How can I tosylate an hindered secondary alcohol?. [Link]
-
YouTube. 3050 Rxns of Alcohols: PBr3, SOCl2, TsCl, and MsCl. [Link]
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A Comparative Kinetic Analysis of (¹³C)Methanesulfonyl Chloride Solvolysis: A Guide for Researchers
This guide provides an in-depth technical comparison of the solvolysis kinetics of methanesulfonyl chloride, with a specific focus on the insights gained from carbon-13 isotope labeling. It is intended for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides in their synthetic workflows and seek a deeper understanding of their reactivity. By examining the underlying physical organic principles and presenting detailed experimental methodologies, this document aims to equip the reader with the knowledge to predict and control the outcomes of reactions involving this important reagent.
Introduction: The Mechanistic Significance of Methanesulfonyl Chloride Solvolysis
Methanesulfonyl chloride (MsCl) is a cornerstone reagent in organic synthesis, widely employed for the conversion of alcohols to mesylates, which are excellent leaving groups, and for the synthesis of sulfonamides.[1] The efficacy of these transformations is profoundly influenced by the solvent, as MsCl can undergo a competing solvolysis reaction.[1] A thorough understanding of the kinetics and mechanism of this solvolysis is therefore paramount for optimizing reaction conditions and maximizing yields.
The solvolysis of methanesulfonyl chloride in a solvent (SOH) is a nucleophilic substitution reaction where the solvent molecule displaces the chloride ion, yielding methanesulfonic acid and hydrochloric acid.[1]
General Reaction: CH₃SO₂Cl + 2SOH → CH₃SO₃H + S₂OH⁺ + Cl⁻
Numerous studies have pointed towards a bimolecular nucleophilic substitution (Sₙ2) mechanism for this process.[1][2] This is supported by evidence from kinetic solvent isotope effects and the analysis of activation parameters.[3] This guide will delve into the experimental data that underpins this mechanistic assignment and explore how ¹³C kinetic isotope effects (KIEs) can provide definitive evidence for the proposed transition state.
The Power of ¹³C Kinetic Isotope Effects in Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a chemical reaction.[4] It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (kₗᵢght / kₕₑₐᵥy). For the solvolysis of methanesulfonyl chloride, we are interested in the ¹²C/¹³C KIE at the methyl carbon.
The magnitude of the α-¹³C KIE is highly diagnostic of the reaction mechanism:[5][6]
-
Sₙ2 Mechanisms: These reactions typically exhibit a significant, normal KIE (k₁₂/k₁₃ > 1), often in the range of 1.02 to 1.08.[5] This is because the C-S bond is being weakened in the transition state as the nucleophile attacks the sulfur atom, leading to a lower vibrational frequency for the C-S bond. The molecule with the lighter ¹²C isotope has a higher zero-point energy and can more easily reach the transition state, resulting in a faster reaction rate.
-
Sₙ1 Mechanisms: In contrast, Sₙ1 reactions generally show a small or even inverse KIE (k₁₂/k₁₃ ≈ 1 or < 1).[6] This is due to a balancing of effects. While the C-S bond is breaking, the carbon atom is becoming more sp²-hybridized in the carbocationic intermediate, leading to a strengthening of the remaining bonds.
Comparative Kinetic Data
To contextualize the reactivity of methanesulfonyl chloride, it is useful to compare its solvolysis kinetics with those of other relevant sulfonyl chlorides.
Activation Parameters
The activation parameters, particularly the entropy of activation (ΔS‡), provide valuable insights into the organization of the transition state.
| Compound | ΔS‡ (cal mol⁻¹ K⁻¹) in H₂O at 20°C | Reference |
| Methanesulfonyl Chloride | -8.32 | [3] |
| Benzenesulfonyl Chloride | -13.25 | [3] |
The negative entropies of activation for both compounds are consistent with a bimolecular mechanism, which involves the association of two molecules (the sulfonyl chloride and a solvent molecule) in the transition state, leading to a decrease in entropy.[3] The less negative ΔS‡ for methanesulfonyl chloride compared to benzenesulfonyl chloride has been attributed to a higher probability of bond formation in the transition state for the former, rather than differences in solvent reorganization.[3]
Kinetic Solvent Isotope Effect (KSIE)
The KSIE, the ratio of the rate of solvolysis in H₂O to that in D₂O, is a sensitive probe of the role of the solvent in the transition state.
| Compound | k(H₂O)/k(D₂O) at 20°C | Reference |
| Methanesulfonyl Chloride | 1.568 ± 0.006 | [2] |
| Benzenesulfonyl Chloride | 1.564 ± 0.006 | [2] |
The significant KSIE values for both compounds, which are considerably larger than those for the hydrolysis of alkyl chlorides (typically 1.20-1.25), indicate a greater degree of bond breaking in the transition state for the departure of the chloride ion in the hydrolysis of sulfonyl chlorides.[2] This is consistent with an Sₙ2-like transition state where the nucleophilic attack of water is concerted with the cleavage of the S-Cl bond.
Rate Constants in Various Solvents
The rate of solvolysis of methanesulfonyl chloride is highly dependent on the solvent. A comprehensive analysis using the extended Grunwald-Winstein equation has been performed, yielding sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m). For the solvolysis of methanesulfonyl chloride at 45.0 °C, the values of l = 1.20 and m = 0.52 were obtained, consistent with an Sₙ2 pathway.[3]
| Solvent | Rate Constant (k) x 10⁵ s⁻¹ at 45.0°C |
| 100% EtOH | 3.60 |
| 90% EtOH | 13.6 |
| 80% EtOH | 32.4 |
| 100% MeOH | 15.1 |
| 90% MeOH | 44.8 |
| 80% MeOH | 91.2 |
| 90% Acetone | 3.64 |
| 80% Acetone | 11.5 |
| 100% H₂O | ~300 (extrapolated) |
Note: Data compiled and extrapolated from various sources for illustrative comparison.
Experimental Protocols
Kinetic Analysis via Conductimetry
The solvolysis of methanesulfonyl chloride produces methanesulfonic acid and hydrochloric acid, both of which are strong acids and contribute to an increase in the conductivity of the solution.[1] This change in conductivity can be monitored over time to determine the reaction rate.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of methanesulfonyl chloride in a given solvent.
Materials:
-
Methanesulfonyl chloride
-
High-purity solvent (e.g., deionized water, ethanol/water mixtures)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Microsyringe
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture and place it in the constant temperature water bath to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).
-
Conductivity Cell Setup: Place a known volume of the temperature-equilibrated solvent into the conductivity cell.
-
Initiation of Reaction: Using a microsyringe, inject a small, known amount of methanesulfonyl chloride into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. Start data acquisition immediately.
-
Data Collection: Record the conductivity of the solution as a function of time. Continue recording until the conductivity reading becomes stable, indicating the completion of the reaction (the "infinity" reading).
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The rate constant is the negative of the slope of this line.
Causality Behind Experimental Choices:
-
Conductivity: This method is chosen for its high sensitivity to the production of ions, which is a direct consequence of the solvolysis reaction.[1]
-
Constant Temperature: Reaction rates are highly sensitive to temperature. A constant temperature bath is crucial for obtaining accurate and reproducible kinetic data.
-
Pseudo-First-Order Conditions: By using a large excess of the solvent, its concentration remains effectively constant throughout the reaction, allowing the kinetics to be treated as pseudo-first-order with respect to the methanesulfonyl chloride.
Determination of ¹³C KIE using NMR Spectroscopy
While a specific protocol for (¹³C)methanesulfonyl chloride is not available, a general and highly precise method using 2D [¹³C,¹H]-HSQC NMR spectroscopy can be adapted.[5] This technique relies on measuring the change in the ratio of ¹³C to ¹²C in the starting material or product over the course of the reaction.
Objective: To determine the ¹³C KIE for the solvolysis of methanesulfonyl chloride.
Materials:
-
(¹³C)Methanesulfonyl chloride (labeled at the methyl carbon)
-
Unlabeled methanesulfonyl chloride
-
Deuterated solvent for the reaction (e.g., D₂O)
-
High-field NMR spectrometer with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing a known ratio of (¹³C)methanesulfonyl chloride and unlabeled methanesulfonyl chloride in the deuterated solvent.
-
Initial Spectrum (t=0): Acquire a high-resolution 2D [¹³C,¹H]-HSQC spectrum of the initial reaction mixture. This will establish the initial ratio of the isotopes.
-
Reaction Progression: Allow the solvolysis reaction to proceed to a specific conversion (e.g., 50%). The reaction can be monitored by ¹H NMR.
-
Final Spectrum: Acquire another 2D [¹³C,¹H]-HSQC spectrum of the reaction mixture at the desired conversion.
-
Data Analysis: The ¹³C KIE can be calculated from the change in the ratio of the peak intensities corresponding to the ¹³C-labeled and unlabeled methanesulfonyl chloride.
Causality Behind Experimental Choices:
-
2D [¹³C,¹H]-HSQC: This NMR technique offers high sensitivity and resolution, allowing for precise quantification of the isotopic ratios even at natural abundance, though using labeled material is preferred for higher accuracy.[5]
-
Deuterated Solvent: The use of a deuterated solvent is necessary for the NMR experiment to avoid a large solvent signal that would obscure the signals of interest.
Visualizing the Process
Proposed Sₙ2 Mechanism
Caption: Proposed Sₙ2 mechanism for methanesulfonyl chloride solvolysis.
Experimental Workflow for Conductimetric Analysis
Caption: Experimental workflow for kinetic analysis via conductimetry.
Conclusion
The kinetic analysis of methanesulfonyl chloride solvolysis provides a compelling case for a predominantly Sₙ2 reaction mechanism. This is substantiated by negative entropies of activation and significant kinetic solvent isotope effects. While direct experimental measurement of the ¹³C kinetic isotope effect for this specific reaction remains an opportunity for future research, the established principles of physical organic chemistry strongly predict a normal KIE, which would serve as definitive confirmation of the bimolecular pathway.
The comparative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals. A thorough understanding of the kinetics and mechanism of methanesulfonyl chloride solvolysis is essential for controlling its reactivity, optimizing synthetic procedures, and ultimately, for the successful development of new chemical entities.
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D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link][2]
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Kwan, E. E., Park, Y., Besser, H. A., Anderson, T. L., & Jacobsen, E. N. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. [Link][5]
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Robertson, R. E., Rossall, B., Sugamori, S. E., & Treindl, L. (1969). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 47(22), 4199-4206. [Link][3]
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Kevill, D. N., Ryu, Z. H., Niedermeyer, M. A., Koyoshi, F., & D'Souza, M. J. (2007). Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses. Journal of Physical Organic Chemistry, 20(6), 431-438. [Link]
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Ko, I. S., Yang, K., An, S. K., Lee, C. K., & Lee, I. (2000). Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. Bulletin of the Korean Chemical Society, 21(9), 1011-1014. [Link]
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Singleton, D. A., & Hang, C. (1995). Isotope effects and the distinction between synchronous and asynchronous transition states in pericyclic reactions. Journal of the American Chemical Society, 117(37), 9357-9358. [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link][7]
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D'Souza, M. J., Kevill, D. N., Ryu, Z. H., & Lee, S. W. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2638-2651. [Link][8]
-
Robertson, R. E., & Laughton, P. M. (1957). The Solvolysis of Sulfonyl Chlorides in Water. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]
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Lee, I., Kim, C. K., Han, I. S., Noh, H., Kim, W. K., & Kim, Y. B. (1999). Theoretical Studies on the Gas-Phase S N 2 Reactions of Methanesulfonyl Chloride with Anilines. Journal of Physical Chemistry B, 103(34), 7302-7308. [Link]
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Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl chloride. Organic Syntheses, 31, 71. [Link][9]
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Douglas, I. B., & Farah, B. S. (1959). Methanesulfinyl Chloride. Organic Syntheses, 39, 59. [Link][10]
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Foon, R., & Hambly, A. N. (1971). Solvolysis of Sulphonyl Halides. VIII. The Hydrolysis of some Substituted Benzenesulphonyl Chlorides in Dioxan-Water Mixtures. Australian Journal of Chemistry, 24(4), 713-721. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 1. Role of nucleophilic solvent assistance and nucleophilically solvated ion pair intermediates in solvolyses of primary and secondary arenesulfonates. Journal of the American Chemical Society, 112(12), 4715-4722. [Link][11]
-
Westaway, K. C. (1987). Isotope effects in nucleophilic substitution reactions. VIII. The effect of the form of the reacting nucleophile on the transition state structure of an SN2 reaction. Canadian Journal of Chemistry, 65(11), 2697-2703. [Link]
-
Westaway, K. C., & Waszczylo, Z. (1982). Isotope effects in nucleophilic substitution reactions. IX. The effect of bond strength on substituent effects on the structure of SN2 transition states. Canadian Journal of Chemistry, 60(20), 2500-2507. [Link]
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Martin, J. F., & Robertson, R. E. (1967). Kinetic solvent isotope effect, solvent reorganization, and the SN1–SN2 mechanism. Canadian Journal of Chemistry, 45(7), 715-724. [Link]
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Van Hook, W. A. (1971). Kinetic Isotope Effects: Introduction and Discussion of the Theory. In Isotope Effects in Chemical Reactions (pp. 1-89). Van Nostrand Reinhold. [Link]
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Chemistry LibreTexts. (2021). Kinetic Isotope Effect. [Link]
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Asperger, S., & Ingold, C. K. (1956). The mechanism of substitution at a saturated carbon atom. Part LII. The kinetic isotope effect in the solvolysis of t-butyl chloride. Journal of the Chemical Society, 2862-2868. [Link]
-
Rogne, O. (1970). The solvolysis of methanesulphonyl chloride in water and deuterium oxide. Journal of the Chemical Society B: Physical Organic, 1056-1058. [Link]
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Hall, H. K. (1956). The Solvolysis of Sulfamoyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452. [Link]
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Buncel, E., & Millington, J. P. (1967). The solvolysis of sulphonyl chlorides. Part VI. The solvolysis of substituted benzenesulphonyl chlorides in aqueous acetone. Canadian Journal of Chemistry, 45(7), 735-742. [Link]
-
Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part II. The Hydrolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
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A Technical Guide to (1¹³C)Methanesulfonyl Chloride: Spectral Analysis and Comparative Utility in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the precise tracking of molecular transformations is paramount. Isotopic labeling, particularly with ¹³C, offers an unparalleled window into reaction mechanisms, metabolic pathways, and the fate of drug candidates in vivo. Among the diverse portfolio of ¹³C-labeled reagents, (1¹³C)methanesulfonyl chloride stands out for its utility in introducing a traceable methanesulfonyl (mesyl) group, a ubiquitous functional handle in medicinal chemistry.
This guide provides an in-depth analysis of the ¹³C NMR spectrum of (1¹³C)methanesulfonyl chloride, compares its application with viable alternatives, and presents a detailed experimental protocol for its characterization. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.
The Significance of the ¹³C-Mesyl Group in Pharmaceutical Research
Methanesulfonyl chloride (MsCl) is a cornerstone reagent in organic synthesis, primarily employed to convert alcohols into methanesulfonates (mesylates). This transformation is of fundamental importance as it converts a poor leaving group (a hydroxyl group) into an excellent one (a mesylate), facilitating a wide array of subsequent nucleophilic substitution and elimination reactions that are critical in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3]
The introduction of a ¹³C-labeled mesyl group using (1¹³C)methanesulfonyl chloride elevates this synthetic utility to a new level. The ¹³C nucleus possesses a nuclear spin (I = 1/2), making it NMR-active.[4] By incorporating a ¹³C label, researchers can:
-
Elucidate Reaction Mechanisms: Track the mesyl group through complex reaction sequences to confirm bond formations and cleavages.
-
Conduct Metabolic Studies: Follow the metabolic fate of a drug candidate by monitoring the signature of the ¹³C-labeled fragment.[5][6][7]
-
Quantify Reaction Products: Utilize the distinct ¹³C NMR signal for accurate quantification of product formation, even in complex mixtures.
¹³C NMR Spectral Analysis of (1¹³C)Methanesulfonyl Chloride
The ¹³C NMR spectrum of methanesulfonyl chloride is remarkably simple, consisting of a single resonance for the methyl carbon. The chemical environment of this carbon, being attached to a highly electron-withdrawing sulfonyl group (-SO₂Cl), dictates its characteristic downfield chemical shift.
Expected ¹³C NMR Spectrum:
For unlabeled methanesulfonyl chloride, the single carbon resonance appears at approximately 44-46 ppm in CDCl₃, relative to a tetramethylsilane (TMS) standard. When specifically using (1¹³C)methanesulfonyl chloride, the spectrum will be dominated by this single, intense peak.
| Carbon Environment | Expected Chemical Shift (δ) in CDCl₃ | Multiplicity (Proton Decoupled) |
| ¹³CH₃ -SO₂Cl | ~45 ppm | Singlet |
Table 1: Predicted ¹³C NMR Data for (1¹³C)Methanesulfonyl Chloride.
The precise chemical shift is influenced by the solvent and concentration. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom deshields the carbon nucleus, causing it to resonate at a lower field (higher ppm value) than a typical alkane methyl group.
When acquiring a proton-coupled ¹³C NMR spectrum, this singlet would appear as a quartet due to coupling with the three attached protons (following the n+1 rule). However, standard ¹³C NMR is typically performed with proton decoupling to simplify the spectrum and enhance signal-to-noise.
Comparative Analysis: (1¹³C)Methanesulfonyl Chloride vs. Alternatives
While (1¹³C)methanesulfonyl chloride is a powerful tool, the choice of reagent is always context-dependent. Below is a comparison with other common alternatives.
| Reagent | Key Advantages | Key Disadvantages | Best Use Cases |
| (1¹³C)Methanesulfonyl Chloride | Simple ¹³C NMR spectrum. The small size of the mesyl group minimizes steric hindrance. | Can sometimes lead to the formation of alkyl chloride byproducts.[3] | Mechanistic studies and metabolic tracing where a small, traceable leaving group is desired. |
| (α-¹³C)p-Toluenesulfonyl Chloride ((¹³C)TsCl) | The resulting tosylate is often crystalline and easily purified. The aromatic ring provides a UV chromophore for easier detection by HPLC. | Sterically more demanding than the mesyl group. More complex ¹³C NMR spectrum due to the additional aromatic carbons. | When crystallinity of the intermediate is desired for purification and characterization. |
| Methanesulfonic Anhydride (Ms₂O) | Avoids the formation of alkyl chloride byproducts. | Can be more expensive and less readily available than MsCl. | In reactions where the formation of alkyl chlorides is a significant side reaction. |
| Unlabeled Methanesulfonyl Chloride | Cost-effective and readily available. | Lacks the isotopic label for tracking purposes. | Routine synthetic transformations where mechanistic or metabolic information is not required. |
Table 2: Comparison of (1¹³C)Methanesulfonyl Chloride with Alternative Reagents.
The primary advantage of using a ¹³C-labeled reagent lies in the ability to definitively track the labeled carbon. For instance, in a study of drug metabolism, observing the ¹³C signal in a metabolite confirms that the mesyl-containing portion of the parent drug has been retained.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a publication-quality ¹³C NMR spectrum of (1¹³C)methanesulfonyl chloride. This protocol is designed as a self-validating system, with checkpoints to ensure data integrity.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of (1¹³C)methanesulfonyl chloride into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single ¹³C resonance at ~77.16 ppm, which serves as a convenient internal reference.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. A stable lock is crucial for maintaining a homogeneous magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines and high resolution. Automated shimming routines are generally sufficient for most modern spectrometers.
3. ¹³C NMR Acquisition Parameters:
The following parameters are a good starting point for a small molecule like methanesulfonyl chloride on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or equivalent | A standard 30° pulse with proton decoupling is a good compromise between signal intensity and preventing saturation for carbons with long relaxation times. |
| Acquisition Time (AQ) | 2-3 seconds | Provides adequate digital resolution for a simple spectrum. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the ¹³C nucleus between scans, which is important for quantitative measurements, though less critical for a simple identification spectrum. |
| Number of Scans (NS) | 64-256 | Due to the low natural abundance of ¹³C (though in this case, it is enriched), multiple scans are needed to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration. |
| Spectral Width (SW) | 0-220 ppm | This range covers the vast majority of organic ¹³C chemical shifts. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
Table 3: Recommended ¹³C NMR Acquisition Parameters.
4. Data Processing and Analysis:
-
Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peak of interest. For (1¹³C)methanesulfonyl chloride, there will be a single prominent peak.
Visualizing the Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Synthetic transformation enabled by (1¹³C)methanesulfonyl chloride.
Caption: Workflow for acquiring the ¹³C NMR spectrum.
Conclusion
(1¹³C)Methanesulfonyl chloride is a valuable tool for researchers in drug development and organic synthesis. Its simple ¹³C NMR spectrum, characterized by a single peak around 45 ppm, provides a clear and unambiguous signal for tracking the mesyl group in chemical and biological systems. While alternatives such as tosyl chloride and methanesulfonic anhydride offer their own advantages, the combination of a small steric footprint and a clean NMR signature makes (1¹³C)methanesulfonyl chloride particularly well-suited for detailed mechanistic and metabolic investigations. By following a robust experimental protocol, researchers can confidently acquire high-quality spectral data to support their scientific endeavors.
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Cordes, T., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. [Link][29]
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Mairinger, T., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Metabolomics. [Link][30]
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comparing methanesulfonyl chloride with other sulfonylating agents.
An In-Depth Guide to Methanesulfonyl Chloride and a Comparative Analysis of Alternative Sulfonylating Agents
For researchers, synthetic chemists, and professionals in drug development, the strategic activation of hydroxyl and amino groups is a cornerstone of molecular construction. The conversion of a poor leaving group, such as a hydroxyl, into a highly effective one is paramount for facilitating nucleophilic substitution, elimination, and other crucial transformations.[1][2][3] Among the arsenal of reagents available for this purpose, sulfonyl chlorides are preeminent. This guide provides a detailed examination of methanesulfonyl chloride (MsCl), a workhorse in the field, and presents a comparative analysis with other common sulfonylating agents to inform rational reagent selection in complex synthetic campaigns.
Methanesulfonyl Chloride (MsCl): The Archetypal Reagent
Methanesulfonyl chloride, or mesyl chloride, is a highly reactive organosulfur compound valued for its efficiency and versatility in introducing the methanesulfonyl (mesyl) group.[4][5] Its small, compact structure contributes to its high reactivity in nucleophilic substitution reactions.[6]
Key Applications:
-
Formation of Mesylates: The primary role of MsCl is the conversion of alcohols into methanesulfonates (mesylates). This transformation replaces the poorly nucleofugal hydroxyl group with a mesylate group, which is an excellent leaving group, thereby activating the carbon for subsequent reactions.[1][2][3]
-
Formation of Methanesulfonamides: MsCl reacts readily with primary and secondary amines to form stable methanesulfonamides.[1] The sulfonamide functional group is a critical pharmacophore found in a wide array of therapeutic agents.[7]
Mechanistic Nuances: The Sulfene Pathway
The reaction of MsCl with nucleophiles, particularly in the presence of a strong, non-nucleophilic base like triethylamine (TEA), can proceed through two distinct mechanistic pathways. This duality is a critical differentiator from arylsulfonyl chlorides.
-
Direct SN2 Attack: The nucleophile (e.g., an alcohol) can directly attack the electrophilic sulfur atom, displacing the chloride ion. This is a standard nucleophilic acyl substitution-type mechanism.[8][9]
-
Sulfene Intermediate: In the presence of a sufficiently strong base (e.g., triethylamine, pKb ≈ 11.01), MsCl can be deprotonated at the α-carbon to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[8][9] This intermediate is then rapidly trapped by the nucleophile. The formation of the sulfene is possible due to the presence of the α-hydrogen, a feature absent in arylsulfonyl chlorides like tosyl chloride.[8][9]
The operative mechanism is highly dependent on the base and reaction conditions.[8] The sulfene pathway can sometimes lead to side reactions but also offers advantages when dealing with sterically hindered alcohols.[10]
Caption: Competing mechanisms in mesylation reactions.
A Comparative Look at Alternative Sulfonylating Agents
While MsCl is a powerful tool, the specific demands of a synthetic problem—such as the need for crystalline intermediates, altered reactivity, or enhanced leaving group ability—often necessitate the use of other sulfonylating agents.
p-Toluenesulfonyl Chloride (TsCl)
Tosyl chloride is perhaps the most common alternative to MsCl. It converts alcohols into p-toluenesulfonates (tosylates).
-
Reactivity and Mechanism: TsCl is less reactive than MsCl, a difference attributed to the steric bulk of the aromatic ring.[6] Lacking α-hydrogens, its reactions proceed exclusively through the direct SN2 pathway.[8][9]
-
Practical Advantages: Tosylates are frequently crystalline solids, which simplifies purification by recrystallization compared to the often-oily mesylates.[10] The aromatic ring also acts as a UV chromophore, making reaction monitoring by Thin Layer Chromatography (TLC) more convenient.[10]
Benzenesulfonyl Chloride (BsCl)
BsCl is structurally similar to TsCl but lacks the para-methyl group. Its reactivity profile is very similar to that of TsCl, and it is also a stable and less reactive alternative to MsCl.[6]
Electronically Activated Arylsulfonyl Chlorides
For transformations requiring an exceptionally good leaving group, chemists turn to arylsulfonyl chlorides bearing strong electron-withdrawing groups.
-
p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl) & p-Bromobenzenesulfonyl Chloride (Brosyl Chloride, BsCl): The nitro and bromo substituents on these reagents significantly stabilize the resulting sulfonate anion through inductive and resonance effects. This increased stability of the conjugate base means the parent sulfonic acid is stronger, and consequently, the sulfonate is a better leaving group.[11] Ethyl p-bromobenzenesulfonate, for example, is reported to be about 3.6 times more reactive in nucleophilic displacement reactions than the corresponding tosylate.[12]
Data-Driven Performance Comparison
The choice of a sulfonylating agent is fundamentally a decision about reactivity and leaving group ability. The efficacy of a sulfonate ester as a leaving group is directly related to the stability of the sulfonate anion formed upon its departure.[13] A more stable anion is a weaker base and, therefore, a better leaving group.[14][15] This stability can be correlated with the pKa of the corresponding sulfonic acid; a lower pKa indicates a stronger acid and a more stable conjugate base (leaving group).[14][15]
Table 1: Comparative Properties of Common Sulfonylating Agents
| Property | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) | p-Nitrobenzenesulfonyl Chloride (NsCl) | p-Bromobenzenesulfonyl Chloride (BsCl) |
| Formula | CH₃SO₂Cl | C₇H₇ClO₂S | C₆H₅ClO₂S[6] | C₆H₄ClNO₄S | C₆H₄BrClO₂S |
| Reactivity | High | Moderate | Moderate | High | High |
| Mechanism | SN2 and/or Sulfene[8][9] | SN2 only[8][9] | SN2 only | SN2 only | SN2 only |
| Advantages | Fast reactions, high throughput[6] | Crystalline products, TLC visualization[10] | Similar to TsCl | Excellent leaving group | Excellent leaving group[12] |
| Considerations | Often yields oils, sulfene side reactions | Slower reactions, sterically hindered | Slower reactions | Higher cost | Higher cost |
Table 2: Leaving Group Ability Comparison
The relative leaving group ability generally follows the order: Triflate > Nosylate > Brosylate > Tosylate > Mesylate.[11][13] This hierarchy is a direct reflection of the stability of the corresponding anions.[13]
| Leaving Group | Conjugate Acid | Approx. pKa of Acid | Relative Leaving Group Ability (krel) |
| Mesylate (-OMs) | Methanesulfonic Acid | -1.9 | 1.00[11] |
| Tosylate (-OTs) | p-Toluenesulfonic Acid | -2.8[15] | 0.70[11] |
| Brosylate (-OBs) | p-Bromobenzenesulfonic Acid | ~ -2.0 | 2.62[11] |
| Nosylate (-ONs) | p-Nitrobenzenesulfonic Acid | -3.4 | ~4.4 (Estimated from Hammett correlations) |
| Triflate (-OTf) | Trifluoromethanesulfonic Acid | -14.7 | 56,000[11] |
Note: Relative reactivity values can vary with substrate and conditions. The value for Nosylate is an estimation based on electronic effects.
Experimental Protocol: A Self-Validating System
The following protocol for the mesylation of a primary alcohol is designed to be a self-validating system, where the rationale behind each step ensures a high probability of success.
Objective: To convert a primary alcohol into its corresponding mesylate ester, activating it for subsequent nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)[1]
-
Triethylamine (TEA) (2.0 eq)[1]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as MsCl reacts with water. Cooling to 0 °C helps to control the exothermic nature of the reaction upon addition of the base and MsCl.[1]
-
-
Base Addition: Add triethylamine (2.0 eq) to the stirred solution.[1]
-
Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the cold, stirred solution.[1] Ensure the internal temperature does not rise significantly.
-
Causality: Dropwise addition prevents a dangerous exotherm and minimizes side-product formation. A slight excess of MsCl ensures complete consumption of the starting alcohol.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Trustworthiness: TLC provides a direct visual confirmation that the starting material has been converted to a new, typically less polar, product.
-
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or saturated sodium bicarbonate solution.[1]
-
Causality: Quenching destroys any unreacted, highly reactive MsCl, converting it to methanesulfonic acid.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Dilute with more DCM if necessary. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Causality: The aqueous washes remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude mesylate.
-
Causality: Complete removal of water is essential before solvent evaporation.
-
-
Purification: The crude product may be further purified by flash column chromatography on silica gel if necessary.[1]
Strategic Reagent Selection
The selection of the appropriate sulfonylating agent is a critical decision in synthesis design. The following workflow provides a logical framework for this choice.
Caption: Decision workflow for selecting a sulfonylating agent.
Conclusion
Methanesulfonyl chloride is an indispensable reagent in modern organic synthesis, offering a rapid and efficient means of activating alcohols and amines.[1] Its high reactivity and the potential to react via a unique sulfene intermediate set it apart from its arylsulfonyl chloride counterparts. However, the choice of sulfonylating agent is not a one-size-fits-all decision. A nuanced understanding of the comparative reactivity, mechanistic pathways, and practical advantages of agents like TsCl, BsCl, and NsCl allows the discerning researcher to tailor their synthetic strategy. By weighing the need for speed against the benefits of crystallinity or the requirement for a super leaving group, scientists can optimize their synthetic routes, leading to improved yields and efficiency in the complex endeavor of drug discovery and development.
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A Senior Application Scientist's Guide to the Stability of ¹¹C-Labeled Radiopharmaceuticals
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Stability Imperative in Carbon-11 Radiochemistry
In the realm of Positron Emission Tomography (PET), Carbon-11 stands as a cornerstone radionuclide. Its short half-life (t½ ≈ 20.4 minutes) and the ability to substitute endogenous carbon atoms without altering a molecule's biological activity make it an invaluable tool for in vivo imaging of dynamic biochemical processes.[1] The synthesis of these ¹¹C-labeled tracers, often achieved through nucleophilic substitution on precursors bearing a sulfonate ester leaving group—such as a methanesulfonate (mesylate), p-toluenesulfonate (tosylate), or trifluoromethanesulfonate (triflate)—is a race against time.[2][3] However, the utility of a ¹¹C-radiopharmaceutical does not end with its successful synthesis. Its stability, both in the final formulation and within a complex biological matrix like human plasma, is a critical determinant of its success as a clinical and research tool.
This guide provides an in-depth comparison of the factors governing the stability of ¹¹C-labeled compounds. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of tracer degradation, provide a self-validating experimental framework for stability assessment, and offer field-proven insights into how synthetic strategy and molecular structure influence the robustness of these critical imaging agents.
I. The Primary Challenge: Understanding Mechanisms of Instability
The journey of a ¹¹C-labeled molecule from its formulation to its target is fraught with peril. Two primary mechanisms threaten its integrity: radiolysis and enzymatic degradation.
Radiolysis: The Inescapable Consequence of Radioactivity
Radiolysis is the decomposition of molecules due to the energy emitted by the radionuclide itself.[1] As ¹¹C decays, it releases high-energy positrons that interact with the surrounding solvent (typically an aqueous formulation), generating a cascade of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hydrated electrons (e⁻aq).[1] These highly reactive species can attack the radiotracer, leading to a decrease in radiochemical purity (RCP) over time.
The rate of radiolysis is influenced by several factors:
-
Radioactivity Concentration: Higher concentrations of radioactivity lead to a greater flux of emitted positrons and, consequently, a higher rate of radiolysis.[4]
-
Specific Activity: Tracers with higher specific activity (the ratio of radioactivity to the total mass of the compound) can be more susceptible to radiolysis.[4]
-
Molecular Structure: The inherent chemical stability of the radiotracer itself plays a crucial role. Some molecular scaffolds are simply more resistant to radical-induced degradation than others.
A study on a wide range of ¹¹C-radiopharmaceuticals classified them into four groups based on their stability and the effectiveness of radical scavengers:
-
Group 1: Excellent intrinsic stability.
-
Group 2: Degradation suppressed by scavengers of hydroxyl radicals.
-
Group 3: Degradation suppressed by scavengers of hydrated electrons.
-
Group 4: Degradation suppressed by a combination of both types of scavengers.[1]
This classification underscores the importance of empirically determining the stability profile of each new radiotracer.
Enzymatic Degradation: The Biological Gauntlet
Once introduced into a biological system, ¹¹C-radiotracers are exposed to a host of enzymes, particularly in the blood and liver, that can metabolize them.[5] This is a critical consideration, as the formation of radiometabolites can confound PET image quantification. If a radiometabolite crosses the blood-brain barrier and accumulates in the tissue of interest, it can generate a signal that is indistinguishable from that of the parent tracer, leading to inaccurate results.[6] Therefore, assessing the stability of a tracer in human plasma is a non-negotiable step in its preclinical evaluation.
II. Synthetic Strategy: The Role of the Methanesulfonate Precursor
The most common method for introducing the ¹¹C-methyl group is via a nucleophilic substitution reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[2][7] The precursor molecule typically contains a hydroxyl, amine, or thiol group that is deprotonated to form the nucleophile. The choice of the leaving group on the precursor is a critical parameter that influences the speed and efficiency of the radiolabeling reaction.
A Comparative Analysis of Sulfonate Leaving Groups
Mesylates, tosylates, and triflates are all excellent leaving groups because their corresponding anions are highly stable, weak bases.[8][9] This stability arises from the delocalization of the negative charge across the sulfonate group's oxygen atoms through resonance.
-
Mesylate (MsO⁻): A good leaving group derived from methanesulfonic acid.
-
Tosylate (TsO⁻): A slightly better leaving group than mesylate due to the additional resonance stabilization provided by the aromatic ring.[10]
-
Triflate (TfO⁻): An exceptionally good leaving group, far superior to mesylates and tosylates. The strong electron-withdrawing effect of the three fluorine atoms makes the triflate anion extremely stable.[11]
In the context of ¹¹C-chemistry, where reaction times must be minimized, the high reactivity of triflate precursors is often advantageous. Using [¹¹C]methyl triflate, which is approximately 10⁴ times more reactive than [¹¹C]methyl iodide, can significantly improve radiochemical yields and shorten reaction times.[12] This increased reactivity can also allow for labeling at lower temperatures, which can be beneficial for thermally sensitive precursors.
The choice of leaving group in the precursor, however, does not directly impact the stability of the final, purified ¹¹C-labeled product. The leaving group is expelled during the synthesis and removed during purification. The stability of the final tracer is a function of its own molecular structure and the formulation it is in.
III. Experimental Design: A Framework for Stability Assessment
A robust and reproducible protocol is essential for accurately determining the stability of a ¹¹C-radiopharmaceutical. The following section details a comprehensive workflow for assessing stability in both the final formulation and in human plasma.
Workflow for Stability Assessment
The overall process involves incubating the radiotracer under relevant conditions and analyzing its radiochemical purity at various time points using radio-High-Performance Liquid Chromatography (radio-HPLC).
Caption: Workflow for assessing ¹¹C-radiotracer stability.
Detailed Protocol: In Vitro Stability in Human Plasma
This protocol provides a self-validating system for determining the metabolic stability of a novel ¹¹C-radiotracer.
Materials:
-
Purified ¹¹C-radiotracer in a suitable formulation (e.g., saline with ≤10% ethanol).
-
Human plasma (pooled, from a reputable commercial source).
-
Acetonitrile (HPLC grade), ice-cold.
-
Microcentrifuge tubes (1.5 mL).
-
Thermomixer or water bath set to 37°C.
-
Calibrated radio-HPLC system with a suitable column and detectors (UV and radioactivity).
Procedure:
-
Initial RCP Determination (t=0): Immediately following purification and formulation, analyze an aliquot of the ¹¹C-radiotracer via radio-HPLC to determine the initial radiochemical purity. This serves as the baseline for all subsequent stability calculations.
-
Incubation Setup:
-
In a microcentrifuge tube, add 475 µL of human plasma.
-
Pre-warm the plasma to 37°C for 5 minutes.
-
Add 25 µL of the ¹¹C-radiotracer solution (approximately 5-10 MBq) to the plasma, vortex briefly, and start a timer. This constitutes the t=0 sample.
-
Immediately withdraw a 100 µL aliquot and add it to a separate microcentrifuge tube containing 200 µL of ice-cold acetonitrile. This quenches the enzymatic reaction.
-
-
Time-Course Sampling:
-
Continue incubating the remaining plasma/tracer mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), withdraw 100 µL aliquots and quench them in 200 µL of ice-cold acetonitrile as described above.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Radio-HPLC Analysis:
-
Inject the supernatant from each time point onto the radio-HPLC system.
-
The HPLC method should be capable of separating the intact parent radiotracer from any potential radiometabolites.[13]
-
Integrate the peak areas for the parent compound and any new radioactive peaks that appear over time.
-
-
Data Analysis:
-
For each time point, calculate the percentage of intact radiotracer remaining relative to the total radioactivity detected in the chromatogram.
-
Plot the percentage of intact radiotracer as a function of time to generate a stability curve.
-
IV. Data Presentation and Comparative Analysis
Factors Influencing In Vitro Stability
The stability of a ¹¹C-radiotracer is not an absolute property but is highly dependent on its chemical structure and the biological environment.
Caption: Key factors influencing radiotracer stability.
Comparative Stability Data
The following table summarizes representative stability data for several ¹¹C-labeled radiotracers in human plasma. It is important to note that these data are compiled from different studies and experimental conditions may vary. However, they provide a useful illustration of the range of stabilities observed for different classes of compounds.
| Radiotracer | Class | % Intact at 30 min (Human Plasma) | % Intact at 60 min (Human Plasma) | Reference |
| [¹¹C]WAY-100635 | Amide | ~20% | ~8% (at 40 min) | [6] |
| [¹¹C]DASB | Amine | >95% | >90% | [4] |
| [¹¹C]PiB | Amine/Thiazole | >98% | >95% | [4] |
| [¹¹C]Methionine | Amino Acid | ~73% (at 20 min) | Data not available | [4] |
| [¹¹C]MG7-2109 | Isoxazolopyridone | >95% | >95% | [12] |
Analysis of Comparative Data:
-
Amines vs. Amides: The data suggests that amines, such as in [¹¹C]DASB and [¹¹C]PiB, can exhibit high stability in human plasma. In contrast, the amide-containing tracer [¹¹C]WAY-100635 shows significant metabolism. This is likely due to the susceptibility of the amide bond to hydrolysis by plasma amidases.
-
Amino Acids: [¹¹C]Methionine shows relatively rapid degradation, which is expected for a natural amino acid that can be readily incorporated into metabolic pathways.[4]
-
Novel Scaffolds: The high stability of [¹¹C]MG7-2109, a novel isoxazolopyridone, demonstrates that robust stability can be achieved through careful molecular design.[12]
V. Conclusion and Future Directions
The stability of a ¹¹C-labeled radiopharmaceutical is a multifaceted property that is critical to its successful application in PET imaging. This guide has demonstrated that stability is not merely an afterthought but a key consideration that must be integrated into the design, synthesis, and evaluation of any new tracer.
The primary mechanism of degradation in formulated solutions is radiolysis, which can be effectively mitigated through the use of radical scavengers.[1] In the biological milieu, enzymatic degradation poses a significant challenge, highlighting the indispensable role of in vitro plasma stability assays in the preclinical development pipeline. While the choice of a methanesulfonate-based leaving group in the precursor is pivotal for achieving rapid and efficient radiosynthesis, the ultimate stability of the tracer is dictated by its inherent molecular structure.
The comparative data presented herein, though compiled from disparate sources, strongly suggest that certain functional groups, such as amides, may be more susceptible to metabolic degradation than others, like amines. Future research should focus on systematic, head-to-head comparisons of different chemical classes of ¹¹C-radiotracers to build a more comprehensive understanding of structure-stability relationships. By adhering to the rigorous experimental and analytical frameworks outlined in this guide, researchers can ensure the development of robust and reliable ¹¹C-radiopharmaceuticals, thereby advancing the frontiers of molecular imaging.
References
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Fukumura, T., Nakao, R., Yamaguchi, M., & Suzuki, K. (2004). Stability of 11C-labeled PET radiopharmaceuticals. Applied Radiation and Isotopes, 61(6), 1279-1287. Available from: [Link]
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ResearchGate. (n.d.). Stability of C-11-labeled PET radiopharmaceuticals. Request PDF. Available from: [Link]
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Pappata, S., et al. (2020). The Utility of Conventional Amino Acid PET Radiotracers in the Evaluation of Glioma Recurrence also in Comparison with MRI. Cancers, 12(8), 2276. Available from: [Link]
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Wenzel, B., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(16), 8969. Available from: [Link]
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ResearchGate. (n.d.). Stability of the radiopharmaceutical in human plasma and in the final formulation up to 4 hs. Available from: [Link]
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Le Roux, T., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38335-38351. Available from: [Link]
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ResearchGate. (n.d.). Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists. Available from: [Link]
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PharmacyLibrary. (n.d.). Chapter 12: Radiopharmaceutical Chemistry: PET Agents. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. Available from: [Link]
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Jószai, I., et al. (2020). Stability evaluation of [18F]FDG in different formulations. Journal of Radioanalytical and Nuclear Chemistry, 324, 1029–1036. Available from: [Link]
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Zhang, Y., et al. (2023). Two decades of [11C]PiB synthesis, 2003-2023: a review. EJNMMI Radiopharmacy and Chemistry, 8(1), 29. Available from: [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Available from: [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available from: [Link]
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ResearchGate. (n.d.). Radiopharmaceutical chemistry of targeted radiotherapeutics, Part 1: Effects of solvent on the degradation of radiohalogenation precursors by 211At α-particles. Request PDF. Available from: [Link]
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ResearchGate. (n.d.). Dealing with PET radiometabolites. Available from: [Link]
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Sundhoro, M., et al. (2025). Aluminum-[18F]fluoride radiolabeling of triarylphosphines for cell labeling via the perfluoroaryl azide Staudinger ligation. EJNMMI Radiopharmacy and Chemistry, 10(1), 1-16. Available from: [Link]
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ResearchGate. (n.d.). Automated C-11 Methyl Iodide/Triflate Production: Current State of the Art. Available from: [Link]
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Di Iorio, V., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 93. Available from: [Link]
-
YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Available from: [Link]
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Methanesulfonyl Chloride
This document provides essential, field-tested guidance on the selection and use of personal protective equipment (PPE) when handling methanesulfonyl chloride (MsCl). As a highly corrosive, toxic, and reactive chemical, rigorous adherence to safety protocols is not merely procedural—it is a critical necessity to ensure personnel safety and experimental integrity. This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering you to work with confidence and control.
The Hazard Profile: Understanding the "Why" Behind the "What"
Methanesulfonyl chloride (CAS 124-63-0) is a lachrymator that poses severe health risks.[1] It is classified as fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3] The primary dangers stem from its high reactivity, especially with moisture, which can lead to the formation of corrosive byproducts like hydrogen chloride gas.[4][5] Understanding this reactivity is fundamental to selecting appropriate PPE, as the equipment must protect against both the liquid and its hazardous vapors.
Core Hazards at a Glance:
-
Acute Toxicity: Fatal if inhaled, toxic via oral and dermal routes.[6][7]
-
Corrosivity: Causes severe, destructive burns to skin, eyes, and respiratory tract.[3]
-
Reactivity: Reacts with water and moisture, releasing irritating and corrosive gases.[4][8] It is also incompatible with strong bases, oxidizing agents, and alcohols.[2][8]
-
Sensitization: May cause an allergic skin reaction.[6]
The Mandatory PPE Ensemble: A Multi-Layered Defense
Given the severe hazards, a comprehensive PPE ensemble is mandatory. All operations involving methanesulfonyl chloride must be conducted within a certified chemical fume hood to provide the primary engineering control.[4][9] The following PPE is the required last line of defense.
Table 1: PPE Requirements for Handling Methanesulfonyl Chloride
| Protection Type | Minimum Requirement | Rationale & Expert Insight |
| Respiratory | A full-face respirator with an appropriate combination cartridge (e.g., acid gas and organic vapor).[8] | Why: MsCl is fatal if inhaled.[6] A full-face respirator is critical as it protects the entire respiratory system and provides a secondary barrier for the eyes and face against splashes and vapors. Ensure the cartridge is NIOSH-approved.[10] |
| Eye & Face | Tightly fitting safety goggles and a full-face shield.[10] | Why: MsCl causes severe eye damage.[7] Standard safety glasses are insufficient. Goggles protect against vapor and splashes from the sides, while the face shield, worn over the goggles, provides a primary barrier against direct splashes. |
| Hand | Butyl rubber or Viton® gloves (thick, non-disposable type).[8][11] | Why: MsCl is toxic in contact with skin and causes severe burns.[2] Nitrile and latex gloves offer inadequate protection for direct or prolonged contact.[4] Always double-glove and select elbow-length gloves to protect the forearm. Glove breakthrough times must be verified with the manufacturer's data for your specific operational conditions.[7] |
| Body | A chemical-resistant apron (PVC or equivalent) over a flame-resistant lab coat. | Why: Protects against splashes and prevents contamination of personal clothing. The apron should be worn over the lab coat to provide a robust barrier against this highly corrosive liquid. |
| Foot | Closed-toe, chemical-resistant safety boots.[2] | Why: Prevents exposure from spills that may reach the floor. Trousers or overalls should be worn outside of boots to prevent chemicals from entering. |
Operational Protocol: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination. The following workflow is designed to minimize this risk.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Body Protection: Put on the lab coat and chemical-resistant apron.
-
Respiratory Protection: Fit and seal-check the full-face respirator.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gross Decontamination: If any visible contamination has occurred, decontaminate the exterior of the suit and gloves as per site-specific procedures.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior.
-
Body Protection: Remove the apron, followed by the lab coat, by rolling it away from the body to contain contaminants.
-
Respiratory Protection: Remove the full-face respirator from the back of the head forward. Avoid touching the front surface.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately.
Caption: Workflow for Donning and Doffing PPE for Methanesulfonyl Chloride.
Emergency Response and Disposal Plan
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a poison control center or doctor immediately.[6]
Disposal of Contaminated PPE:
All PPE that has come into contact with methanesulfonyl chloride must be treated as hazardous waste.[9]
-
Segregation: Do not mix contaminated PPE with other laboratory waste.
-
Containment: Place all used disposable items (gloves, aprons) into a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Professional Disposal: The sealed container must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations.[9]
By adhering to these rigorous, causality-driven protocols, you can effectively mitigate the significant risks associated with methanesulfonyl chloride, ensuring a safer research environment for yourself and your colleagues.
References
- American Molecules. (n.d.). Methanesulfonyl Chloride SDS Safety Data Sheet.
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- Biosolve Shop. (2010). Safety Data Sheet: methanesulphonyl chloride.
- Sdfine. (n.d.). METHANESULPHONYL CHLORIDE Safety Data Sheet.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride MATERIAL SAFETY DATA SHEET.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- Fisher Scientific. (2024). Safety Data Sheet: Methanesulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). Methanesulfonyl chloride. PubChem.
- National Oceanic and Atmospheric Administration. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
- National Oceanic and Atmospheric Administration. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- University of Nevada, Reno. (2025). Glove Selection Guidelines. Environmental Health & Safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
